molecular formula C9H8O4 B157316 Methyl 3-formyl-4-hydroxybenzoate CAS No. 24589-99-9

Methyl 3-formyl-4-hydroxybenzoate

Cat. No.: B157316
CAS No.: 24589-99-9
M. Wt: 180.16 g/mol
InChI Key: ADSJCWKOKYOJSZ-UHFFFAOYSA-N
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Description

Methyl 3-formyl-4-hydroxybenzoate, also known as Methyl 3-formyl-4-hydroxybenzoate, is a useful research compound. Its molecular formula is C9H8O4 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 3-formyl-4-hydroxybenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 3-formyl-4-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-formyl-4-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-formyl-4-hydroxybenzoate
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InChI

InChI=1S/C9H8O4/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSJCWKOKYOJSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179335
Record name Benzoic acid, 3-formyl-4-hydroxy-, methyl ester
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24589-99-9
Record name Benzoic acid, 3-formyl-4-hydroxy-, methyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-formyl-4-hydroxy-, methyl ester
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Record name Benzoic acid, 3-formyl-4-hydroxy-, methyl ester
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Record name Methyl 3-formyl-4-hydroxybenzoate
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Foundational & Exploratory

Methyl 3-formyl-4-hydroxybenzoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 24589-99-9

This technical guide provides an in-depth overview of Methyl 3-formyl-4-hydroxybenzoate, a key chemical intermediate with significant applications in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Chemical and Physical Properties

Methyl 3-formyl-4-hydroxybenzoate is a solid organic compound with a molecular formula of C₉H₈O₄ and a molecular weight of 180.16 g/mol .[1][2][3][4] It is also known by its synonyms, 3-Formyl-4-hydroxybenzoic acid methyl ester and 5-(Methoxycarbonyl)salicylaldehyde.[2][3][4] The compound typically appears as a white to light yellow powder or crystal.[2][4]

PropertyValueReference
CAS Number 24589-99-9[1][2][3][4]
Molecular Formula C₉H₈O₄[1][3]
Molecular Weight 180.16 g/mol [1][3]
Appearance White to light yellow powder/crystal[2][4]
Melting Point 80-84 °C[3]
Purity >95.0% (GC) to 97%[1][2][3]

Synthesis Protocols

Methyl 3-formyl-4-hydroxybenzoate can be synthesized through various methods. Two prominent protocols are detailed below.

Formylation of Methyl 4-hydroxybenzoate (B8730719)

A common synthesis route involves the direct formylation of methyl 4-hydroxybenzoate. This method is advantageous as it avoids the use of highly toxic cyanides.[5][6]

Experimental Protocol:

  • In a 50 L reaction vessel, add methyl 4-hydroxybenzoate (2.5 kg, 16.4 mol), magnesium chloride (3.2 kg, 32.8 mol), triethylamine (B128534) (9.3 L, 82 mol), and paraformaldehyde (3.9 kg, 131.2 mol).[5]

  • Add dichloromethane (B109758) (18 L) as the solvent.[5]

  • Heat the mixture in an oil bath at 60°C (internal temperature 44°C) and stir overnight.[5]

  • After cooling to room temperature, slowly add an aqueous solution diluted with 5 L of concentrated hydrochloric acid.[5]

  • Filter the insoluble material.[5]

  • Extract the aqueous layer four times with dichloromethane.[5]

  • Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[5]

G Synthesis of Methyl 3-formyl-4-hydroxybenzoate via Formylation cluster_reactants Reactants cluster_conditions Conditions cluster_workup Workup Methyl 4-hydroxybenzoate Methyl 4-hydroxybenzoate ReactionMixture Reaction Mixture Methyl 4-hydroxybenzoate->ReactionMixture + Paraformaldehyde + MgCl2 + Triethylamine Paraformaldehyde Paraformaldehyde Magnesium chloride Magnesium chloride Triethylamine Triethylamine Dichloromethane (solvent) Dichloromethane (solvent) 60°C overnight 60°C overnight HCl (aq) HCl (aq) Extraction with DCM Extraction with DCM Drying and Concentration Drying and Concentration Acidification Acidification ReactionMixture->Acidification Cooling Extraction Extraction Acidification->Extraction + HCl (aq) Purification Purification Extraction->Purification DCM Extraction Product Methyl 3-formyl-4-hydroxybenzoate Purification->Product Drying & Concentration

Synthesis of Methyl 3-formyl-4-hydroxybenzoate.
Esterification of 4-Formyl-3-hydroxybenzoic acid

Another synthetic approach involves the esterification of 4-formyl-3-hydroxybenzoic acid.

Experimental Protocol:

  • Suspend 4-formyl-3-hydroxybenzoic acid (5 g, 30 mmol) in methanol (B129727) (70 mL).[7]

  • Add thionyl chloride (3.29 mL, 45 mmol) dropwise to the suspension.[7]

  • Heat the mixture to reflux and maintain for overnight.[7]

  • Concentrate the reaction mixture to dryness.[7]

  • Add 50 mL of toluene (B28343) and concentrate again to remove residual thionyl chloride.[7]

  • Recrystallize the residue from an ethyl acetate-hexane mixture to obtain pure methyl 4-formyl-3-hydroxybenzoate (yield: 85%).[7]

Applications in Drug Development and Research

Methyl 3-formyl-4-hydroxybenzoate is a valuable intermediate in the synthesis of various heterocyclic compounds that are scaffolds in drug discovery.[8] Its utility stems from the presence of multiple reactive functional groups: a formyl group, a phenolic hydroxyl group, and a methyl ester.[8]

Synthesis of Benzofurans and Coumarins

This compound serves as a key precursor for the synthesis of complex heterocyclic structures like benzofurans and coumarins, which are known for their diverse biological activities.[8] The aldehyde group can readily undergo condensation reactions, while the phenolic hydroxyl and methyl ester groups offer sites for further functionalization.[8]

G Role as a Synthetic Intermediate Start Methyl 3-formyl-4-hydroxybenzoate Benzofurans Benzofuran Derivatives Start->Benzofurans Cyclization Reactions Coumarins Coumarin Derivatives Start->Coumarins Condensation & Cyclization Other Other Heterocyclic Compounds Start->Other Multi-step Synthesis Bioactive Pharmaceutical Agents (e.g., enzyme inhibitors, receptor ligands) Benzofurans->Bioactive Potential Biological Activities Coumarins->Bioactive Potential Biological Activities Other->Bioactive Potential Biological Activities

Methyl 3-formyl-4-hydroxybenzoate in synthesis.
Potential Biological Activities of Derivatives

While direct biological activity data for Methyl 3-formyl-4-hydroxybenzoate is limited, its derivatives are explored for various therapeutic applications. Related compounds have shown potential anti-inflammatory, antioxidant, and anti-tumor activities.[9] For instance, certain benzoate (B1203000) derivatives have been investigated for their antifungal properties.

Safety Information

Methyl 3-formyl-4-hydroxybenzoate is classified as harmful if swallowed (Acute Tox. 4 Oral), and causes skin and eye irritation (Skin Irrit. 2, Eye Irrit. 2). It may also cause respiratory irritation (STOT SE 3). Appropriate personal protective equipment, including a dust mask, eye shields, and gloves, should be used when handling this compound.

Hazard StatementClassification
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

References

Technical Data Summary: Methyl 3-formyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides the molecular weight and associated chemical data for Methyl 3-formyl-4-hydroxybenzoate, a compound relevant to researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Molecular Weight

The fundamental properties of Methyl 3-formyl-4-hydroxybenzoate are summarized below. The molecular weight is a critical parameter for stoichiometric calculations in experimental research and development.

IdentifierValueSource
Chemical Name Methyl 3-formyl-4-hydroxybenzoateN/A
Molecular Formula C₉H₈O₄[1][2]
Molecular Weight 180.16 g/mol [1][2][3]
CAS Number 24589-99-9[1]

The molecular weight is derived from the compound's molecular formula, C₉H₈O₄, which is composed of nine carbon atoms, eight hydrogen atoms, and four oxygen atoms.

Logical Derivation of Molecular Weight

The calculation of a compound's molecular weight is a foundational concept in chemistry, based on its atomic composition. The workflow for this calculation is a direct, linear process.

A Identify Molecular Formula (C₉H₈O₄) B Determine Atom Count (C=9, H=8, O=4) A->B Parse C Find Atomic Weights (C≈12.011, H≈1.008, O≈15.999) B->C Reference Standard Weights D Calculate Total Mass for Each Element C->D Multiply (Count * Weight) E Sum Masses for Total Molecular Weight (180.16 g/mol) D->E Summation

Caption: Workflow for Molecular Weight Calculation.

References

An In-depth Technical Guide to the Chemical Properties of Methyl 3-formyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-formyl-4-hydroxybenzoate is a key organic intermediate possessing a unique trifunctional chemical structure, which includes a methyl ester, a hydroxyl group, and a formyl group attached to a benzene (B151609) ring. This arrangement makes it a valuable building block in the synthesis of a variety of more complex molecules, particularly heterocyclic compounds and other pharmacologically relevant scaffolds. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, reactivity, and safety information to support its application in research and drug development.

Chemical and Physical Properties

Methyl 3-formyl-4-hydroxybenzoate is a solid at room temperature. Key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₉H₈O₄
Molecular Weight 180.16 g/mol
Appearance Solid
Melting Point 80-84 °C
CAS Number 24589-99-9
Synonyms 3-Formyl-4-hydroxybenzoic acid methyl ester, 5-(Methoxycarbonyl)salicylaldehyde
Solubility Soluble in organic solvents like methanol, ethanol, and dichloromethane (B109758); insoluble in water.[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The predicted ¹H and ¹³C NMR chemical shifts in a solvent like CDCl₃ are tabulated below. These predictions are based on the analysis of substituent effects on the aromatic ring.

Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~11.0Singlet1HAr-OH
~9.8Singlet1H-CH O
~7.8-8.0Multiplet2HAromatic Protons
~7.0-7.2Multiplet1HAromatic Proton
~3.9Singlet3H-COOCH

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~195C HO
~168-C OOCH₃
~160C -OH
~135Aromatic C -H
~130Aromatic C -H
~125Aromatic C -COOCH₃
~120Aromatic C -CHO
~118Aromatic C -H
~52-COOC H₃
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of methyl 3-formyl-4-hydroxybenzoate is expected to show characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)Functional GroupVibration Type
3200-3600 (broad)O-HStretching
3000-3100C-H (aromatic)Stretching
2850-3000C-H (methyl)Stretching
~2720 and ~2820C-H (aldehyde)Stretching (Fermi doublet)
~1720C=O (ester)Stretching
~1680C=O (aldehyde)Stretching
1580-1600C=C (aromatic)Stretching
1100-1300C-O (ester and phenol)Stretching

Experimental Protocols

Synthesis of Methyl 3-formyl-4-hydroxybenzoate

A common method for the synthesis of methyl 3-formyl-4-hydroxybenzoate is through the direct formylation of methyl 4-hydroxybenzoate (B8730719).

Reaction:

  • Starting Material: Methyl 4-hydroxybenzoate

  • Reagents: Magnesium chloride, triethylamine (B128534), paraformaldehyde

  • Solvent: Dichloromethane

  • Procedure:

    • In a 50 L reaction vessel, add methyl 4-hydroxybenzoate (2.5 kg, 16.4 mol), magnesium chloride (3.2 kg, 32.8 mol), triethylamine (9.3 L, 82 mol), paraformaldehyde (3.9 kg, 131.2 mol), and dichloromethane (18 L).

    • Heat the mixture in an oil bath at 60°C (internal temperature of 44°C) and stir overnight.

    • After cooling to room temperature, slowly add an aqueous solution of 5 L of concentrated hydrochloric acid.

    • Filter off any insoluble material.

    • Extract the aqueous layer with dichloromethane (4 times).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

Purification

The crude product from the synthesis can be purified by column chromatography on silica (B1680970) gel, using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent. The progress of the purification can be monitored by thin-layer chromatography (TLC).

Reactivity and Applications in Drug Development

Methyl 3-formyl-4-hydroxybenzoate is a versatile synthetic intermediate due to its three reactive functional groups.[2] The aldehyde group can undergo nucleophilic addition and condensation reactions, the phenolic hydroxyl group can be alkylated or acylated, and the methyl ester can be hydrolyzed to a carboxylic acid or transesterified.[2]

This trifunctional nature makes it a valuable precursor for synthesizing complex heterocyclic compounds, such as benzofurans and coumarins, which are privileged scaffolds in drug discovery due to their wide range of biological activities.[2]

Diagrams

Synthesis_Workflow

Synthetic_Utility

Safety and Handling

Methyl 3-formyl-4-hydroxybenzoate is classified as harmful if swallowed, and causes skin and eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE) should be used when handling this compound.

Hazard ClassGHS PictogramSignal WordHazard Statement(s)Precautionary Statement(s)
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed.P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362+P364, P403+P233, P405, P501
Skin Irritation (Category 2)H315: Causes skin irritation.
Eye Irritation (Category 2A)H319: Causes serious eye irritation.
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Safety glasses with side-shields or goggles.

  • Skin Protection: Chemical-resistant gloves.

  • Respiratory Protection: Dust mask or respirator if handling large quantities or in a poorly ventilated area.

Handle in a well-ventilated area and avoid generating dust. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

In-Depth Technical Guide to the Physical Properties of Methyl 3-formyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-formyl-4-hydroxybenzoate is an organic compound with the chemical formula C₉H₈O₄. It belongs to the class of aromatic compounds containing a benzoate (B1203000) ester, a formyl group, and a hydroxyl group. This trifunctional nature makes it a versatile building block in organic synthesis, particularly in the preparation of more complex molecules with potential applications in medicinal chemistry and materials science. Understanding its physical properties is fundamental for its effective use in research and development, including reaction setup, purification, and formulation. This guide provides a comprehensive overview of the known physical characteristics of Methyl 3-formyl-4-hydroxybenzoate, detailed experimental protocols for their determination, and a workflow for physical property analysis.

Core Physical Properties

The physical properties of a compound are crucial for its handling, characterization, and application. The following tables summarize the key physical data for Methyl 3-formyl-4-hydroxybenzoate.

General and Chemical Properties
PropertyValueSource(s)
Chemical Name Methyl 3-formyl-4-hydroxybenzoateIUPAC
Synonyms 5-(Methoxycarbonyl)salicylaldehyde, 3-Formyl-4-hydroxybenzoic acid methyl ester[1]
CAS Number 24589-99-9[1][2]
Molecular Formula C₉H₈O₄[1][2]
Molecular Weight 180.16 g/mol [1][2]
Appearance White to light yellow powder or crystal
InChI 1S/C9H8O4/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-5,11H,1H3[1]
SMILES COC(=O)c1ccc(O)c(C=O)c1[1]
Thermal and Solubility Properties
PropertyValueSource(s)
Melting Point 80-84 °C[1]
Boiling Point Data not availableN/A
Solubility Insoluble in water. Soluble in organic solvents such as methanol, ethanol, and dichloromethane.[3]

Spectral Data (Predicted)

Experimental spectral data for Methyl 3-formyl-4-hydroxybenzoate is not widely available. The following tables provide predicted Nuclear Magnetic Resonance (NMR) data. It is crucial to note that these are computational predictions and should be confirmed by experimental analysis.

Predicted ¹H NMR Spectral Data
Chemical Shift (ppm)MultiplicityAssignment
~10.2sAldehydic proton (-CHO)
~7.9dAromatic proton ortho to the formyl group
~7.6ddAromatic proton ortho to the ester group
~7.0dAromatic proton meta to the formyl group
~3.9sMethyl ester protons (-OCH₃)
~11.0s (broad)Phenolic proton (-OH)

Disclaimer: This is a predicted spectrum and actual experimental values may vary.

Predicted ¹³C NMR Spectral Data
Chemical Shift (ppm)Assignment
~195Aldehydic carbon (-CHO)
~166Ester carbonyl carbon (-COO-)
~160Aromatic carbon attached to -OH
~135Aromatic carbon ortho to the formyl group
~130Aromatic carbon ortho to the ester group
~125Aromatic carbon to which the formyl group is attached
~120Aromatic carbon to which the ester group is attached
~118Aromatic carbon meta to the formyl group
~52Methyl ester carbon (-OCH₃)

Disclaimer: This is a predicted spectrum and actual experimental values may vary.

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties of a solid organic compound like Methyl 3-formyl-4-hydroxybenzoate.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for grinding crystals)

Procedure:

  • Ensure the sample is dry and finely powdered. If necessary, gently grind the crystalline sample in a mortar.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a depth of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the heating rate to a rapid setting initially to get an approximate melting point.

  • Observe the sample through the magnifying lens. Note the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This provides a rough melting range.

  • Allow the apparatus to cool.

  • Prepare a new sample in a fresh capillary tube.

  • Set the heating rate to a slow and steady increase (1-2 °C per minute) as the temperature approaches the previously determined rough melting point.

  • Carefully record the temperature at which the first signs of melting are observed and the temperature at which the solid is completely liquefied. This is the accurate melting point range.

Solubility Determination (Qualitative)

Objective: To determine the solubility of the compound in various solvents.

Apparatus:

  • Small test tubes

  • Spatula

  • Vortex mixer or stirring rod

  • A selection of solvents (e.g., water, ethanol, methanol, dichloromethane, acetone)

Procedure:

  • Place approximately 10-20 mg of the compound into a small, clean test tube.

  • Add about 1 mL of the chosen solvent to the test tube.

  • Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by flicking the test tube.

  • Observe the mixture. If the solid completely disappears, the compound is considered soluble in that solvent at that concentration.

  • If the solid does not dissolve, the mixture can be gently warmed to see if solubility increases with temperature. Note any changes upon cooling.

  • If the compound remains undissolved, it is considered insoluble or sparingly soluble in that solvent.

  • Repeat the process with different solvents to build a solubility profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Apparatus:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Pipettes

Procedure:

  • Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a suitable deuterated solvent in a small vial. The choice of solvent is critical as it must dissolve the sample and not have signals that overlap with the sample's signals.

  • Transfer the solution into a clean, dry NMR tube using a pipette.

  • Wipe the outside of the NMR tube clean and place it in a spinner turbine.

  • Insert the sample into the NMR spectrometer.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum. This typically involves a short pulse sequence and a number of scans to achieve a good signal-to-noise ratio.

  • Process the raw data, which includes Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks to determine the relative number of protons for each signal.

  • Acquire the ¹³C NMR spectrum. This usually requires a longer acquisition time due to the low natural abundance of ¹³C.

  • Process the ¹³C NMR data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Apparatus:

  • Fourier Transform Infrared (FTIR) spectrometer

  • Agate mortar and pestle

  • Potassium bromide (KBr, IR grade)

  • Pellet press

Procedure (KBr Pellet Method):

  • Thoroughly dry the sample and the KBr powder to remove any water, as it has a strong IR absorbance.

  • In an agate mortar, grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr. The mixture should be ground to a very fine, homogenous powder.

  • Transfer the powder to the die of a pellet press.

  • Apply pressure to the die to form a thin, transparent or translucent KBr pellet.

  • Place the pellet in the sample holder of the FTIR spectrometer.

  • Record the background spectrum (of the empty sample compartment).

  • Record the sample spectrum.

  • The resulting spectrum will show the absorbance or transmittance of infrared radiation as a function of wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Apparatus:

  • Mass spectrometer with a suitable ionization source (e.g., Electron Impact - EI)

  • Sample introduction system (e.g., direct insertion probe or gas chromatograph)

Procedure (Electron Impact Ionization):

  • A small amount of the sample is introduced into the ion source of the mass spectrometer.

  • In the ion source, the sample is vaporized and then bombarded with a high-energy electron beam.

  • This causes the molecules to ionize, typically by losing an electron to form a radical cation (the molecular ion, M⁺•).

  • The molecular ion and any fragment ions formed are accelerated by an electric field.

  • The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or a magnetic sector).

  • A detector records the abundance of each ion at a specific m/z value.

  • The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z is often the molecular ion peak, which provides the molecular weight of the compound.

Mandatory Visualizations

Workflow for Physical Property Determination

The following diagram illustrates a typical workflow for the determination of the physical properties of a solid organic compound.

G Workflow for Physical Property Determination of a Solid Organic Compound cluster_0 Initial Characterization cluster_1 Thermal & Solubility Analysis cluster_2 Spectroscopic Analysis cluster_3 Data Compilation & Reporting start Obtain Pure Sample appearance Determine Appearance (Color, Form) start->appearance melting_point Melting Point Determination appearance->melting_point solubility Solubility Screening appearance->solubility ir IR Spectroscopy melting_point->ir ms Mass Spectrometry melting_point->ms nmr NMR Spectroscopy (¹H, ¹³C) solubility->nmr Select Deuterated Solvent data_analysis Analyze & Interpret Data nmr->data_analysis ir->data_analysis ms->data_analysis report Compile Technical Data Sheet data_analysis->report

Caption: A flowchart illustrating the general experimental workflow for determining the key physical properties of a solid organic compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 3-formyl-4-hydroxybenzoate

This technical guide provides a comprehensive overview of methyl 3-formyl-4-hydroxybenzoate, a versatile aromatic compound with significant applications in organic synthesis and medicinal chemistry. This document details its chemical structure, physicochemical properties, synthesis protocols, and its role as a key intermediate in the development of complex molecules.

Chemical Structure and Properties

Methyl 3-formyl-4-hydroxybenzoate, also known by synonyms such as 5-(Methoxycarbonyl)salicylaldehyde and 4-Carbomethoxysalicylaldehyde, is an organic compound characterized by a benzene (B151609) ring substituted with a methyl ester, a hydroxyl group, and a formyl (aldehyde) group.[1][2] This unique arrangement of functional groups makes it a valuable precursor in various synthetic pathways.[3]

The chemical structure of methyl 3-formyl-4-hydroxybenzoate is presented below.

structure Methyl 3-formyl-4-hydroxybenzoate Structure cluster_benzoate C1 C C2 C C1->C2 C_ester C C1->C_ester C3 C C2->C3 C4 C C3->C4 C_formyl C C3->C_formyl C5 C C4->C5 O_hydroxyl O C4->O_hydroxyl C6 C C5->C6 C6->C1 O_ester1 O C_ester->O_ester1 = O_ester2 O C_ester->O_ester2 C_methyl CH3 O_ester2->C_methyl H_formyl H C_formyl->H_formyl O_formyl O C_formyl->O_formyl = H_hydroxyl H O_hydroxyl->H_hydroxyl synthesis_workflow Synthesis Workflow start Start Materials: Methyl 4-hydroxybenzoate Magnesium Chloride Triethylamine Paraformaldehyde Dichloromethane reaction Reaction Vessel (50L) Mix all starting materials start->reaction heating Heat at 60°C (oil bath) (Internal temp 44°C) Overnight reaction->heating cooling Cool to Room Temperature heating->cooling quench Slowly add aqueous hydrochloric acid (5L) cooling->quench filtration Filter insoluble material quench->filtration extraction Extract with Dichloromethane (4x) filtration->extraction drying Dry with Sodium Sulfate extraction->drying evaporation Filter and Evaporate Solvent drying->evaporation product Methyl 3-formyl-4-hydroxybenzoate evaporation->product reimer_tiemann Reimer-Tiemann Reaction Mechanism cluster_carbene Dichlorocarbene Formation cluster_phenol Phenol Activation and Attack chloroform Chloroform (CHCl3) carbanion Chloroform Carbanion chloroform->carbanion + OH- base1 Base (OH-) dichlorocarbene Dichlorocarbene (:CCl2) (Reactive Species) carbanion->dichlorocarbene - Cl- phenoxide Phenoxide Ion (Nucleophilic) phenol Phenol Derivative phenol->phenoxide + OH- base2 Base (OH-) intermediate Dichloromethyl-substituted Phenol Intermediate phenoxide->intermediate + :CCl2 hydrolysis Basic Hydrolysis intermediate->hydrolysis product Ortho-formyl Phenol hydrolysis->product applications Synthetic Applications cluster_products Target Molecules start Methyl 3-formyl-4-hydroxybenzoate pharma Pharmaceuticals (Anti-inflammatory, Antioxidant, Anti-tumor) start->pharma Further Synthesis heterocycles Heterocycles (Benzofurans, Coumarins) start->heterocycles Cyclization Reactions intermediates Other Intermediates (e.g., Methyl 3-cyano-4-hydroxybenzoate) start->intermediates Functional Group Transformation

References

An In-depth Technical Guide to Methyl 3-formyl-4-hydroxybenzoate: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-formyl-4-hydroxybenzoate, a versatile chemical intermediate with significant applications in synthetic chemistry and drug discovery. This document details its chemical synonyms and properties, provides explicit experimental protocols for its use in the synthesis of biologically active compounds, and explores its relevance in the context of anticancer research, particularly through the modulation of key signaling pathways.

Chemical Identity and Synonyms

Methyl 3-formyl-4-hydroxybenzoate is a multifunctional aromatic compound. For clarity and comprehensive literature searching, a list of its synonyms and key identifiers is provided below.

Identifier Type Value
IUPAC Name Methyl 3-formyl-4-hydroxybenzoate
CAS Number 24589-99-9
Molecular Formula C₉H₈O₄
Molecular Weight 180.16 g/mol
Synonyms 3-Formyl-4-hydroxybenzoic acid methyl ester, 5-(Methoxycarbonyl)salicylaldehyde, 3-Formyl-4-hydroxybenzoesäure-methylester

Role as a Precursor in Anticancer Drug Discovery

Methyl 3-formyl-4-hydroxybenzoate serves as a crucial starting material for the synthesis of various heterocyclic compounds, most notably benzofuran (B130515) derivatives.[1] These synthesized benzofurans have demonstrated significant potential as anticancer agents. Research has shown that certain benzo[b]furan derivatives exhibit potent antiproliferative activity against human breast cancer cell lines, such as MCF-7 and MDA MB-231.[2]

Quantitative Data on Anticancer Activity of Benzofuran Derivatives

The cytotoxic effects of various benzofuran derivatives, synthesized from precursors like Methyl 3-formyl-4-hydroxybenzoate, have been quantified using assays such as the MTT assay. The half-maximal inhibitory concentration (IC₅₀) values from these studies indicate potent anticancer activity.

Compound Cell Line IC₅₀ (µM)
Benzo[b]furan derivative 26MCF-7 (Breast Cancer)0.057
Benzo[b]furan derivative 36MCF-7 (Breast Cancer)0.051

Data extracted from studies on benzo[b]furan derivatives' anticancer activity.[2]

Experimental Protocols

Detailed methodologies for the synthesis of biologically active molecules using Methyl 3-formyl-4-hydroxybenzoate and the subsequent evaluation of their cytotoxic effects are presented below.

Synthesis of Benzofuran-2-Carboxylic Acid from Methyl 3-formyl-4-hydroxybenzoate

This protocol outlines a common method for the synthesis of a benzofuran derivative from a salicylaldehyde (B1680747) precursor, which is structurally analogous to Methyl 3-formyl-4-hydroxybenzoate.

Materials:

  • Substituted salicylaldehyde (e.g., Methyl 3-formyl-4-hydroxybenzoate)

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dry N,N-Dimethylformamide (DMF)

  • Ethanolic potassium hydroxide (B78521) solution (30%)

  • 1 M Hydrochloric acid solution

  • Acetonitrile (B52724) (CH₃CN)

Procedure:

  • A mixture of the salicylaldehyde derivative (0.5 mmol), ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate (0.5 mmol), and anhydrous K₂CO₃ (2.5 mmol) is stirred in refluxing acetonitrile (12 mL).

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the acetonitrile is evaporated to dryness.

  • A 30% ethanolic potassium hydroxide solution (15 mL) is added to the residue, and the mixture is heated under reflux for 4 hours.

  • After cooling, the mixture is acidified with a 1 M hydrochloric acid solution to precipitate the crude product.

  • The precipitate is filtered, washed with water, and dried to yield the benzofuran-2-carboxylic acid derivative.[3]

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4]

Materials:

  • Cancer cell lines (e.g., MCF-7)

  • Complete cell culture medium

  • 96-well microplates

  • MTT labeling reagent (0.5 mg/mL)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized benzofuran derivatives and incubate for 72 hours.

  • After the incubation period, remove the medium and add 28 µL of the 2 mg/mL MTT solution to each well.

  • Incubate the plate for 1.5 hours at 37 °C.

  • Remove the MTT solution, and add 130 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Incubate for 15 minutes at 37 °C with shaking.

  • Measure the absorbance at 492 nm using a microplate reader.[5] Cell viability is calculated as a percentage of the untreated control.

Involvement in Signaling Pathways

The anticancer activity of benzofuran derivatives is often attributed to their ability to modulate critical intracellular signaling pathways that control cell growth, proliferation, and survival. One of the most significant of these is the PI3K/Akt/mTOR pathway.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that is frequently hyperactivated in many types of cancer, promoting cell survival and proliferation.[2] Inhibition of this pathway is a major strategy in cancer therapy. Studies have shown that certain benzofuran derivatives can inhibit the PI3K/Akt/mTOR signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells.[2][6][7]

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the potential point of inhibition by benzofuran derivatives.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway and Benzofuran Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibition S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Benzofuran Benzofuran Derivatives Benzofuran->mTORC1 Inhibition

Figure 1. The PI3K/Akt/mTOR signaling pathway and the inhibitory action of benzofuran derivatives.

This diagram illustrates that upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates PIP2 to generate PIP3, which in turn activates Akt. Activated Akt then stimulates mTORC1, a central regulator of cell growth and proliferation. Benzofuran derivatives have been shown to inhibit this pathway, potentially at the level of mTOR, thereby blocking downstream signaling and promoting apoptosis in cancer cells.[2][6][7]

Conclusion

Methyl 3-formyl-4-hydroxybenzoate is a valuable and versatile building block in medicinal chemistry. Its utility as a precursor for the synthesis of benzofuran derivatives with potent anticancer activity highlights its importance in drug discovery and development. The ability of these derivatives to inhibit critical signaling pathways, such as the PI3K/Akt/mTOR cascade, provides a strong rationale for their further investigation as potential therapeutic agents. The experimental protocols provided herein offer a foundation for researchers to explore the synthesis and biological evaluation of novel compounds derived from this important intermediate.

References

An In-depth Technical Guide to 5-(Methoxycarbonyl)salicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

5-(Methoxycarbonyl)salicylaldehyde, systematically known as Methyl 4-formyl-3-hydroxybenzoate, is a multifunctional aromatic organic compound. Its structure incorporates a salicylaldehyde (B1680747) moiety with a methoxycarbonyl group at the 5-position, rendering it a valuable intermediate in synthetic organic and medicinal chemistry. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis, and potential applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 5-(Methoxycarbonyl)salicylaldehyde is presented in the table below. The compound is a colorless to slightly yellow solid and is soluble in several organic solvents but insoluble in water.[1]

PropertyValueReference(s)
IUPAC Name Methyl 4-formyl-3-hydroxybenzoate[2]
Synonyms 5-(Methoxycarbonyl)salicylaldehyde, 4-Carbomethoxysalicylaldehyde, 2-hydroxy-4-methoxycarbonylbenzaldehyde[2]
CAS Number 24589-98-8[2]
Molecular Formula C₉H₈O₄[2][3]
Molecular Weight 180.16 g/mol [1][2]
Appearance Colorless to slightly yellow solid[1]
Melting Point 80-84 °C / 136-140 °C[1][4]
Boiling Point 331-334 °C[1]
Solubility Soluble in methanol (B129727), ethanol, dichloromethane; insoluble in water[1]
Spectroscopic Data

The structural elucidation of 5-(Methoxycarbonyl)salicylaldehyde is supported by various spectroscopic techniques.

Mass Spectrometry: The mass spectrum of 5-(Methoxycarbonyl)salicylaldehyde would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the methoxy (B1213986) group from the ester and subsequent loss of carbon monoxide, similar to the fragmentation of methyl 4-formylbenzoate.[1]

Experimental Protocols

Synthesis of 5-(Methoxycarbonyl)salicylaldehyde

A common method for the synthesis of 5-(Methoxycarbonyl)salicylaldehyde is through the esterification of 4-formyl-3-hydroxybenzoic acid.[8]

Protocol: Esterification of 4-Formyl-3-hydroxybenzoic acid [8]

  • Suspend 4-formyl-3-hydroxybenzoic acid (5 g, 30 mmol) in methanol (70 mL).

  • Add thionyl chloride (3.29 mL, 45 mmol) dropwise to the suspension.

  • Heat the mixture to reflux and maintain for 12-16 hours (overnight).

  • Cool the reaction mixture and concentrate to dryness under reduced pressure.

  • Add toluene (B28343) (50 mL) to the residue and concentrate again to remove residual thionyl chloride.

  • Recrystallize the crude product from an ethyl acetate-hexane solvent system.

  • This procedure is reported to yield approximately 4.8 g (85%) of methyl 4-formyl-3-hydroxybenzoate.

The synthesis can also be achieved through the direct formylation of methyl 3-hydroxybenzoate.[9]

Reactivity and Chemical Transformations

The chemical reactivity of 5-(Methoxycarbonyl)salicylaldehyde is dictated by its three primary functional groups: the aldehyde, the phenolic hydroxyl, and the methyl ester.

  • Aldehyde Group: The formyl group is highly reactive and can undergo a variety of chemical transformations, including oxidation to a carboxylic acid and reduction to a hydroxymethyl group. It is also a key functional group for the formation of Schiff bases through condensation reactions with primary amines.[10]

  • Phenolic Hydroxyl Group: The hydroxyl group can participate in alkylation and acylation reactions. It also imparts metal-chelating properties to the molecule.[10]

  • Methyl Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid or can undergo transesterification with other alcohols.[10]

This versatile reactivity makes 5-(Methoxycarbonyl)salicylaldehyde a crucial building block for the synthesis of more complex molecules, particularly heterocyclic compounds such as benzofurans and coumarins.[10]

Biological Activity and Applications

While 5-(Methoxycarbonyl)salicylaldehyde is primarily utilized as a synthetic intermediate, its structural motifs are found in molecules with biological activity. Derivatives of salicylaldehyde have been investigated for various pharmacological properties. For instance, polymers derived from hydroxybenzoates have shown antimicrobial activity against Staphylococcus aureus.[11] The parent compound itself may possess anti-inflammatory, antioxidant, and anti-tumor properties, often in combination with other chemical entities.[1] Its primary role in drug discovery and development is as a scaffold for the synthesis of novel therapeutic agents, including enzyme inhibitors and receptor ligands.[10] In the field of material science, it serves as a precursor for the development of new organic polymers and metal-organic frameworks (MOFs).[10]

Safety Information

5-(Methoxycarbonyl)salicylaldehyde is classified as harmful if swallowed, and causes skin and serious eye irritation.[2][3] It may also cause respiratory irritation.[2][3] Appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this compound.[1] It should be used in a well-ventilated area, and direct contact with the skin and inhalation of its vapor should be avoided.[1]

GHS Hazard Statements: H302, H315, H319, H335[2][3]

Visualizations

Below are diagrams illustrating key workflows and relationships related to 5-(Methoxycarbonyl)salicylaldehyde.

Synthesis_Workflow Synthesis Workflow of 5-(Methoxycarbonyl)salicylaldehyde A 4-Formyl-3-hydroxybenzoic acid D Reaction Mixture A->D B Methanol B->D C Thionyl chloride C->D dropwise E Reflux (overnight) D->E F Concentration E->F G Recrystallization (Ethyl acetate/Hexane) F->G H 5-(Methoxycarbonyl)salicylaldehyde G->H

Caption: A flowchart illustrating the synthesis of 5-(Methoxycarbonyl)salicylaldehyde.

Reactivity_Diagram Reactivity of 5-(Methoxycarbonyl)salicylaldehyde Functional Groups cluster_0 5-(Methoxycarbonyl)salicylaldehyde cluster_1 Reactions A Aldehyde Group D Oxidation to Carboxylic Acid A->D E Reduction to Alcohol A->E F Schiff Base Formation A->F B Phenolic Hydroxyl Group G Alkylation/Acylation B->G H Metal Chelation B->H C Methyl Ester Group I Hydrolysis to Carboxylic Acid C->I J Transesterification C->J

Caption: Reactivity pathways of the functional groups in 5-(Methoxycarbonyl)salicylaldehyde.

References

An In-depth Technical Guide on the NMR Data of Methyl 3-formyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) data for methyl 3-formyl-4-hydroxybenzoate. Due to the limited availability of publicly accessible, fully assigned experimental spectra for this specific compound, this guide presents a detailed prediction of the ¹H and ¹³C NMR spectra. These predictions are grounded in fundamental NMR principles and analysis of spectral data from structurally analogous compounds. This document also includes a detailed experimental protocol for the synthesis of the title compound, providing context for sample preparation for NMR analysis.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and integration values for the ¹H and ¹³C NMR spectra of methyl 3-formyl-4-hydroxybenzoate. The predictions are based on the analysis of substituent effects on the benzene (B151609) ring and comparison with known NMR data of similar compounds. The numbering of the atoms for NMR assignment is shown in Figure 1.

Figure 1: Structure and Atom Numbering for NMR Assignment

A diagram illustrating the chemical structure and atom numbering of methyl 3-formyl-4-hydroxybenzoate for NMR peak assignment.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of methyl 3-formyl-4-hydroxybenzoate in a common deuterated solvent like CDCl₃ or DMSO-d₆ would exhibit distinct signals for the aromatic protons, the methyl ester protons, the aldehyde proton, and the hydroxyl proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-28.2 - 8.4d~2.01H
H-67.8 - 8.0dd~8.5, ~2.01H
H-57.0 - 7.2d~8.51H
-CHO9.8 - 10.0s-1H
-OH10.0 - 11.0s (broad)-1H
-OCH₃3.9 - 4.0s-3H
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (ester)165 - 167
C=O (aldehyde)190 - 192
C-4160 - 162
C-2135 - 137
C-6130 - 132
C-3124 - 126
C-1122 - 124
C-5118 - 120
-OCH₃52 - 53

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of methyl 3-formyl-4-hydroxybenzoate, which can then be used for NMR analysis.

Synthesis of Methyl 3-formyl-4-hydroxybenzoate

A common method for the synthesis of methyl 3-formyl-4-hydroxybenzoate is through the formylation of methyl 4-hydroxybenzoate (B8730719).

Materials:

Procedure:

  • To a reaction vessel, add methyl 4-hydroxybenzoate (1.0 eq), magnesium chloride (2.0 eq), triethylamine (5.0 eq), and paraformaldehyde (8.0 eq) in dichloromethane.

  • Heat the mixture at reflux (approximately 40-45 °C) overnight.

  • After cooling to room temperature, slowly add a dilute aqueous solution of hydrochloric acid.

  • Filter any insoluble material and separate the organic layer.

  • Extract the aqueous layer with dichloromethane multiple times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude methyl 3-formyl-4-hydroxybenzoate can be purified by column chromatography or recrystallization.

NMR Sample Preparation and Data Acquisition

Sample Preparation:

  • Accurately weigh 5-10 mg of purified methyl 3-formyl-4-hydroxybenzoate.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm) if not already present in the solvent.

  • Transfer the solution to a clean and dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition:

  • The ¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.

  • The sample is shimmed to optimize the magnetic field homogeneity.

  • For ¹H NMR, a standard one-pulse sequence is used. The spectral width is set to cover the expected range of proton signals (e.g., 0-12 ppm). Typically, 8-16 scans are sufficient to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled pulse sequence is used. A larger number of scans is usually required to obtain a good spectrum.

  • The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the internal standard (TMS).

Visualization of Key Structural Relationships

The following diagram illustrates the key functional groups and their connectivity in methyl 3-formyl-4-hydroxybenzoate, which dictates the observed (predicted) NMR spectral features.

G Aromatic_Ring Aromatic Ring (Benzene Core) Methyl_Ester Methyl Ester (-COOCH3) Aromatic_Ring->Methyl_Ester C1-position Formyl_Group Formyl Group (-CHO) Aromatic_Ring->Formyl_Group C3-position Hydroxyl_Group Hydroxyl Group (-OH) Aromatic_Ring->Hydroxyl_Group C4-position

Functional group connectivity in methyl 3-formyl-4-hydroxybenzoate.

This guide provides a foundational understanding of the NMR characteristics of methyl 3-formyl-4-hydroxybenzoate for researchers and professionals in the field. While the presented spectral data is predicted, it offers a robust framework for the interpretation of experimental results.

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-formyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of Methyl 3-formyl-4-hydroxybenzoate. This document details the characterization of the compound's molecular structure through ¹H NMR spectroscopy, offering a summary of quantitative data, a detailed experimental protocol, and a visual representation of the proton relationships.

¹H NMR Spectral Data Summary

The ¹H NMR spectrum of Methyl 3-formyl-4-hydroxybenzoate was recorded on a 400 MHz spectrometer in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and the coupling constants (J) are in Hertz (Hz).

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration
Hydroxyl (-OH)11.54Singlet (s)-1H
Aldehyde (-CHO)10.27Singlet (s)-1H
Aromatic (H-2)8.21Doublet (d)2.41H
Aromatic (H-6)8.03Doublet of doublets (dd)8.8, 2.41H
Aromatic (H-5)7.07Doublet (d)8.81H
Methyl (-OCH₃)3.79Singlet (s)-3H

Data sourced from a 400 MHz spectrum in DMSO-d₆.[1]

Experimental Protocol

The following protocol outlines the methodology for acquiring the ¹H NMR spectrum of Methyl 3-formyl-4-hydroxybenzoate.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of Methyl 3-formyl-4-hydroxybenzoate (CAS: 24589-99-9).[2][3][4]

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The ¹H NMR spectrum is acquired on a 400 MHz NMR spectrometer.[1]

  • The spectrometer is locked onto the deuterium (B1214612) signal of the DMSO-d₆ solvent.

  • The sample is shimmed to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

3. Data Acquisition:

  • A standard one-pulse sequence is utilized for the acquisition of the ¹H NMR spectrum.

  • The spectral width is set to cover the expected range of proton signals (e.g., 0-12 ppm).

  • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

  • A relaxation delay of 1-5 seconds is set to allow for full proton relaxation between scans.

4. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.

  • The spectrum is phased, and the baseline is corrected to ensure accurate integration.

  • The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) or an internal standard such as tetramethylsilane (TMS, δ = 0.00 ppm).

  • The signals are integrated to determine the relative number of protons.

  • The multiplicities (singlet, doublet, doublet of doublets, etc.) and coupling constants are determined from the splitting patterns of the signals.

Visualization of Proton Coupling Relationships

The following diagram illustrates the through-bond coupling relationships between the aromatic protons of Methyl 3-formyl-4-hydroxybenzoate as determined by the ¹H NMR spectral data.

G Proton Coupling in Methyl 3-formyl-4-hydroxybenzoate cluster_0 Methyl 3-formyl-4-hydroxybenzoate H5 H-5 (δ 7.07) H6 H-6 (δ 8.03) H5->H6 J = 8.8 Hz (ortho) H2 H-2 (δ 8.21) H6->H2 J = 2.4 Hz (meta)

Caption: Coupling relationships of aromatic protons.

This diagram visually represents the ortho-coupling between H-5 and H-6 and the meta-coupling between H-6 and H-2, as evidenced by the observed splitting patterns and coupling constants in the ¹H NMR spectrum.

References

An In-depth Technical Guide to the 13C NMR of Methyl 3-formyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of methyl 3-formyl-4-hydroxybenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the ¹³C NMR spectrum is crucial for structural elucidation, purity assessment, and quality control in drug discovery and development.

Predicted ¹³C NMR Data

Due to the limited availability of public experimental spectra for methyl 3-formyl-4-hydroxybenzoate, the following data is a consensus prediction derived from established NMR prediction algorithms and comparison with experimentally verified data for structurally analogous compounds, such as salicylaldehyde (B1680747) and methylparaben derivatives.

Table 1: Predicted ¹³C NMR Chemical Shifts and Assignments for Methyl 3-formyl-4-hydroxybenzoate

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (Proton-coupled)Notes
C=O (ester)~166SingletThe ester carbonyl carbon is typically found in this downfield region.
C=O (aldehyde)~195DoubletThe formyl carbon exhibits a characteristic downfield shift.
C4-OH~162SingletThe carbon atom attached to the hydroxyl group is significantly deshielded.
C1~125SingletQuaternary carbon of the benzene (B151609) ring.
C3-CHO~128SingletQuaternary carbon of the benzene ring adjacent to the formyl group.
C5~132DoubletAromatic CH, expected to be downfield due to the influence of the adjacent ester group.
C2~118DoubletAromatic CH.
C6~116DoubletAromatic CH.
O-CH₃~52QuartetThe methyl carbon of the ester group.

Structural Assignment and Rationale

The assignment of the predicted chemical shifts is based on the fundamental principles of ¹³C NMR spectroscopy, including the effects of electron-withdrawing and electron-donating groups on the chemical environment of the carbon atoms.

  • Carbonyl Carbons: The aldehyde and ester carbonyl carbons are the most downfield signals due to the strong deshielding effect of the double-bonded oxygen atoms. The aldehyde carbonyl is typically found further downfield than the ester carbonyl.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents on the ring. The C4 carbon, bonded to the electron-donating hydroxyl group, is significantly deshielded. The carbons ortho and para to the hydroxyl group (C3 and C5) are shielded relative to the unsubstituted benzene, while the carbons meta to it (C2 and C6) are less affected. The electron-withdrawing formyl and methoxycarbonyl groups further influence the precise chemical shifts.

  • Aliphatic Carbon: The methyl carbon of the ester group (O-CH₃) appears in the typical aliphatic region of the spectrum.

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a detailed methodology for acquiring a high-quality ¹³C NMR spectrum of methyl 3-formyl-4-hydroxybenzoate.

3.1. Sample Preparation

  • Sample Purity: Ensure the sample of methyl 3-formyl-4-hydroxybenzoate is of high purity (>95%) to avoid interference from impurity signals.

  • Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a suitable solvent for this compound. Alternatively, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) can be used if higher solubility is required.

  • Concentration: Prepare a solution with a concentration of approximately 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Sample Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

3.2. NMR Instrument Parameters

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz (or higher) NMR spectrometer:

  • Nucleus: ¹³C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation and accurate integration, although quantitative analysis is not the primary goal of a standard ¹³C spectrum.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of approximately 200-250 ppm is sufficient to cover the expected range of chemical shifts for organic molecules.

  • Temperature: Standard probe temperature (e.g., 298 K).

3.3. Data Processing

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

Visualization of Molecular Structure and Carbon Numbering

The following diagram illustrates the chemical structure of methyl 3-formyl-4-hydroxybenzoate with the carbon atoms numbered according to IUPAC nomenclature, which is consistent with the assignments in Table 1.

molecular_structure cluster_ring cluster_substituents C1 C1 C2 C2 C1->C2 ester_group C(=O)OCH₃ C1->ester_group C3 C3 C2->C3 C4 C4 C3->C4 formyl_group CHO C3->formyl_group C5 C5 C4->C5 hydroxyl_group OH C4->hydroxyl_group C6 C6 C5->C6 C6->C1

Caption: Molecular structure of Methyl 3-formyl-4-hydroxybenzoate with carbon numbering.

This comprehensive guide provides the necessary information for researchers and scientists to understand, acquire, and interpret the ¹³C NMR spectrum of methyl 3-formyl-4-hydroxybenzoate, aiding in the critical processes of drug development and chemical analysis.

An In-depth Technical Guide to the Mass Spectrometry of Methyl 3-formyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Methyl 3-formyl-4-hydroxybenzoate, a compound of interest in various scientific domains, including drug discovery and materials science. This document outlines the key molecular properties, expected mass spectrometry data under different ionization techniques, detailed experimental protocols for its analysis, and a plausible signaling pathway based on the activities of structurally related compounds. The information is presented to facilitate the identification, characterization, and quantification of this molecule in complex matrices.

Introduction

Methyl 3-formyl-4-hydroxybenzoate (MFHB) is an aromatic organic compound with the molecular formula C₉H₈O₄ and a molecular weight of 180.16 g/mol .[1][2] Its structure, featuring a hydroxyl group, a formyl group, and a methyl ester on a benzene (B151609) ring, makes it a versatile precursor in organic synthesis and a potential modulator of biological pathways. Accurate and reliable analytical methods are crucial for its study, with mass spectrometry being a primary tool for its identification and quantification.

Molecular Properties

PropertyValue
Molecular FormulaC₉H₈O₄
Molecular Weight180.16 g/mol
CAS Number24589-99-9
AppearanceWhite to light yellow solid
Synonyms5-(Methoxycarbonyl)salicylaldehyde, 3-Formyl-4-hydroxybenzoic acid methyl ester

Mass Spectrometry Data

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. The fragmentation pattern of a molecule in a mass spectrometer provides a unique fingerprint that can be used for its identification.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray ionization is a soft ionization technique that typically results in the formation of protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. For Methyl 3-formyl-4-hydroxybenzoate, ESI mass spectrometry in positive ion mode is expected to show a prominent peak for the protonated molecule.

Table 1: ESI-MS Data for Methyl 3-formyl-4-hydroxybenzoate

IonCalculated m/zObserved m/z
[M+H]⁺181.0495181.04[3]
Predicted Electron Ionization (EI) Mass Spectrometry and Fragmentation

The main fragmentation pathways are expected to involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the loss of the formyl group (-CHO), and subsequent cleavages of the aromatic ring.

Table 2: Predicted EI-MS Fragmentation Data for Methyl 3-formyl-4-hydroxybenzoate

m/zProposed Fragment IonNeutral Loss
180[C₉H₈O₄]⁺• (Molecular Ion)-
151[M - CHO]⁺•CHO
149[M - OCH₃]⁺•OCH₃
121[M - OCH₃ - CO]⁺•OCH₃, CO
93[C₆H₅O]⁺CO from m/z 121
65[C₅H₅]⁺CO from m/z 93

Experimental Protocols

The following is a representative protocol for the analysis of Methyl 3-formyl-4-hydroxybenzoate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common technique for the analysis of phenolic compounds in various matrices.

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of Methyl 3-formyl-4-hydroxybenzoate (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition.

  • Sample Extraction (if applicable): For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for the separation of phenolic compounds.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 30 - 40 °C.

    • Injection Volume: 1 - 10 µL.

  • Mass Spectrometer Conditions (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Positive.

    • Capillary Voltage: 3.0 - 4.0 kV.

    • Source Temperature: 120 - 150 °C.

    • Desolvation Temperature: 350 - 500 °C.

    • Desolvation Gas Flow: 600 - 800 L/hr.

    • Cone Gas Flow: 50 - 100 L/hr.

    • Collision Gas: Argon.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for identification. For MRM, the transition of the precursor ion (m/z 181.04) to one or more product ions would be monitored.

Visualizations

Predicted Fragmentation Pathway of Methyl 3-formyl-4-hydroxybenzoate

Fragmentation_Pathway M Methyl 3-formyl-4-hydroxybenzoate m/z = 180 F1 [M - CHO]⁺ m/z = 151 M->F1 - CHO F2 [M - OCH₃]⁺ m/z = 149 M->F2 - OCH₃ F3 [M - OCH₃ - CO]⁺ m/z = 121 F2->F3 - CO F4 [C₆H₅O]⁺ m/z = 93 F3->F4 - CO F5 [C₅H₅]⁺ m/z = 65 F4->F5 - CO

Caption: Predicted EI fragmentation of Methyl 3-formyl-4-hydroxybenzoate.

Experimental Workflow for LC-MS/MS Analysis

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Prep Standard/Sample Preparation Extract Extraction (if necessary) Prep->Extract HPLC HPLC Separation (C18 Column) Extract->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS Tandem Mass Spectrometry (MS/MS) ESI->MS DA Data Acquisition MS->DA DP Data Processing and Quantification DA->DP

Caption: Workflow for LC-MS/MS analysis of Methyl 3-formyl-4-hydroxybenzoate.

Plausible Signaling Pathway Involvement

Derivatives of salicylaldehyde (B1680747) have been noted for their antioxidant and anti-inflammatory properties.[6][7] A structurally similar compound, Methyl 3,4-dihydroxybenzoate, has been shown to inhibit osteoclastogenesis by activating the Nrf2 signaling pathway.[8] The Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. It is plausible that Methyl 3-formyl-4-hydroxybenzoate could also modulate this pathway.

Nrf2_Signaling_Pathway MFHB Methyl 3-formyl-4-hydroxybenzoate Keap1_Nrf2 Keap1-Nrf2 Complex MFHB->Keap1_Nrf2 may promote dissociation ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Genes Antioxidant and Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription of Response Cellular Protection Genes->Response leads to

References

Methyl 3-formyl-4-hydroxybenzoate: A Technical Safety and Hazard Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl 3-formyl-4-hydroxybenzoate is a benzoic acid derivative with potential applications in various fields of chemical synthesis and pharmaceutical development. As with any chemical compound, a thorough understanding of its safety and hazard profile is paramount for ensuring safe handling, storage, and use in a research and development setting. This technical guide provides an in-depth overview of the known safety and hazards associated with Methyl 3-formyl-4-hydroxybenzoate, based on available data. It includes a summary of its GHS classification, detailed experimental protocols for key toxicological endpoints, and a workflow for safe handling.

Safety and Hazard Profile

Methyl 3-formyl-4-hydroxybenzoate is classified as a hazardous substance. The primary hazards include acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation.[1][2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

GHS Classification and Hazard Summary

The following table summarizes the GHS classification and associated hazard information for Methyl 3-formyl-4-hydroxybenzoate.

Hazard Class Category Pictogram Signal Word Hazard Statement
Acute Toxicity, OralCategory 4
ngcontent-ng-c282987731="" class="ng-star-inserted">alt text
WarningH302: Harmful if swallowed.[2][3]
Skin Corrosion/IrritationCategory 2
ngcontent-ng-c282987731="" class="ng-star-inserted">alt text
WarningH315: Causes skin irritation.[2]
Serious Eye Damage/Eye IrritationCategory 2A
ngcontent-ng-c282987731="" class="ng-star-inserted">alt text
WarningH319: Causes serious eye irritation.[2]
Specific Target Organ Toxicity (Single Exposure)Category 3
ngcontent-ng-c282987731="" class="ng-star-inserted">alt text
WarningH335: May cause respiratory irritation.[2]
Precautionary Statements

A comprehensive list of precautionary statements for handling Methyl 3-formyl-4-hydroxybenzoate is provided below.

Type Code Statement
Prevention P261Avoid breathing dust/fume/gas/mist/vapours/spray.[2]
P264Wash skin thoroughly after handling.[2]
P270Do not eat, drink or smoke when using this product.[3]
P271Use only outdoors or in a well-ventilated area.[2]
P280Wear protective gloves/ eye protection/ face protection.
Response P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[3]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
P330Rinse mouth.[3]
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P362Take off contaminated clothing and wash before reuse.
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.[3]

Experimental Protocols for Toxicological Assessment

While specific toxicological studies for Methyl 3-formyl-4-hydroxybenzoate are not publicly available, the hazard classifications are determined by standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are detailed methodologies for the key toxicological endpoints associated with this compound.

Acute Oral Toxicity (OECD Guidelines 420, 423, and 425)

The "Harmful if swallowed" classification is determined through acute oral toxicity studies. The OECD provides three alternative methods to the traditional LD50 test: the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), and the Up-and-Down Procedure (OECD 425).[4] These methods use fewer animals and aim to reduce pain and suffering.

Objective: To determine the acute oral toxicity of a substance, leading to a classification of its hazard.

General Methodology (Applicable to all three guidelines):

  • Test Animals: Healthy, young adult rodents (typically rats, preferably females) are used.[5] Animals are fasted before administration of the test substance.[5]

  • Administration: The test substance is administered in a single dose by gavage.[5]

  • Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.[6]

  • Endpoints: The primary endpoint is mortality. Other signs of toxicity, such as changes in skin, fur, eyes, and behavior, are also recorded.

Specifics of each guideline:

  • OECD 420 (Fixed Dose Procedure): This method involves dosing animals in a stepwise procedure using a set of fixed doses (5, 50, 300, and 2000 mg/kg). The aim is to identify a dose that produces clear signs of toxicity without causing mortality.[7]

  • OECD 423 (Acute Toxic Class Method): This method is a stepwise procedure with three animals of a single sex per step. The outcome of each step (mortality or no mortality) determines the next step: either dosing at a higher or lower fixed dose level or terminating the study.[8]

  • OECD 425 (Up-and-Down Procedure): This is a sequential test where animals are dosed one at a time. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This method allows for the estimation of an LD50 value with a confidence interval.[6]

Skin Irritation (OECD Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

The "Causes skin irritation" classification is increasingly determined using in vitro methods that avoid the use of live animals. OECD Guideline 439 is a validated in vitro method for assessing skin irritation potential.[9]

Objective: To identify substances that are likely to cause reversible skin damage.

Methodology:

  • Test System: A reconstructed human epidermis (RhE) model, which is a three-dimensional tissue construct that mimics the upper layers of human skin, is used.[10]

  • Procedure:

    • The test substance is applied topically to the surface of the RhE tissue.[10]

    • After a defined exposure period (typically 15-60 minutes), the substance is removed by rinsing.[10]

    • The tissues are then incubated for a post-exposure period (around 42 hours) to allow for the development of cytotoxic effects.[10]

  • Endpoint Measurement: Cell viability is measured using a colorimetric assay, most commonly the MTT assay. In this assay, viable cells convert the yellow MTT tetrazolium salt into a blue formazan (B1609692) product, which can be quantified spectrophotometrically.[10]

  • Classification: A substance is classified as a skin irritant if the tissue viability is reduced below a certain threshold (typically ≤ 50%) compared to control tissues.[9][10]

Serious Eye Irritation (OECD Guideline 492: Reconstructed human Cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage)

The "Causes serious eye irritation" classification is also increasingly determined using in vitro methods. OECD Guideline 492 is a method for identifying substances that do not cause serious eye damage or irritation. Other in vitro methods, such as the Bovine Corneal Opacity and Permeability (BCOP) test (OECD 437), can be used to identify severe irritants.

Objective: To assess the potential of a substance to cause reversible or irreversible eye damage.

Methodology (OECD 492):

  • Test System: A reconstructed human cornea-like epithelium (RhCE) model is used. This is a three-dimensional tissue construct that mimics the human corneal epithelium.

  • Procedure:

    • The test substance is applied topically to the surface of the RhCE tissue.

    • The exposure time varies depending on whether the substance is a liquid or a solid.

    • After exposure, the substance is removed, and the tissues undergo a post-exposure incubation period.

  • Endpoint Measurement: Similar to the skin irritation test, cell viability is measured using the MTT assay.

  • Classification: The test is used to identify substances that are not classified as eye irritants. A substance is considered a non-irritant if the tissue viability remains above a certain threshold (typically > 60%).

Safe Handling and Emergency Procedures Workflow

The following diagram illustrates a logical workflow for the safe handling of Methyl 3-formyl-4-hydroxybenzoate, from initial risk assessment to emergency response.

Safe_Handling_Workflow cluster_planning Planning & Preparation cluster_handling Handling & Use cluster_spill_response Spill Response cluster_exposure_response Exposure Response risk_assessment 1. Risk Assessment (Review SDS) ppe_selection 2. Select PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe_selection engineering_controls 3. Engineering Controls (Fume Hood) ppe_selection->engineering_controls weighing 4. Weighing (In ventilated enclosure) engineering_controls->weighing dissolving 5. Dissolving/Reaction (Use appropriate solvent) weighing->dissolving spill Spill weighing->spill waste_disposal 6. Waste Disposal (Segregated waste stream) dissolving->waste_disposal exposure Personal Exposure dissolving->exposure evacuate Evacuate Area spill->evacuate Contain skin_contact Skin: Wash with soap & water exposure->skin_contact eye_contact Eyes: Rinse with water for 15 mins exposure->eye_contact inhalation Inhalation: Move to fresh air exposure->inhalation ingestion Ingestion: Seek medical attention exposure->ingestion fire Fire absorb Absorb with Inert Material evacuate->absorb decontaminate Decontaminate Area absorb->decontaminate

References

Methyl 3-formyl-4-hydroxybenzoate solubility

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Methyl 3-Formyl-4-hydroxybenzoate

For professionals in research, science, and drug development, understanding the solubility of a compound is a critical first step in its potential application. This guide provides a comprehensive overview of the solubility of methyl 3-formyl-4-hydroxybenzoate, a versatile organic compound with applications as a synthetic intermediate. Due to the limited availability of specific quantitative data for this compound, this guide also incorporates data from the structurally similar and well-studied compound, methyl 4-hydroxybenzoate (B8730719) (methylparaben), to provide a comparative context for its solubility profile.

Physicochemical Properties

Methyl 3-formyl-4-hydroxybenzoate

  • Molecular Formula: C₉H₈O₄

  • Molecular Weight: 180.16 g/mol

  • Appearance: White to light yellow powder or crystals.

  • Melting Point: 81.0 to 85.0 °C

Solubility Data

Table 1: Qualitative Solubility of Methyl 3-formyl-4-hydroxybenzoate

SolventSolubility
WaterInsoluble
MethanolSoluble
EthanolSoluble
DichloromethaneSoluble

Table 2: Quantitative Solubility of Methyl 4-hydroxybenzoate (CAS: 99-76-3)

SolventTemperature (°C)Solubility ( g/100 mL)
Water250.25
Water802.0
Ethanol2540
Propylene Glycol2525
Acetone-Freely Soluble
Ether-Freely Soluble

Data for methyl 4-hydroxybenzoate is provided as a reference due to structural similarity.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like methyl 3-formyl-4-hydroxybenzoate in a given solvent. The most common and robust method is the Shake-Flask Method .[1]

Objective: To determine the equilibrium solubility of methyl 3-formyl-4-hydroxybenzoate in a specific solvent at a controlled temperature.

Materials:

  • Methyl 3-formyl-4-hydroxybenzoate

  • Solvent of interest (e.g., ethanol, water)

  • Analytical balance

  • Thermostatically controlled shaker bath or incubator

  • Screw-capped vials or flasks

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of methyl 3-formyl-4-hydroxybenzoate to a known volume of the solvent in a screw-capped vial. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles. The filtration step should be performed quickly to avoid temperature fluctuations that could affect solubility.

  • Dilution: Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of methyl 3-formyl-4-hydroxybenzoate in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • HPLC Method: An isocratic elution with a suitable mobile phase on a C18 column is a common approach. Detection is typically performed using a UV detector at the wavelength of maximum absorbance for the compound.

    • UV-Vis Spectrophotometry: A calibration curve of absorbance versus concentration must be prepared using standard solutions of known concentrations.

  • Calculation: Calculate the solubility of the compound in the solvent using the following formula:

    Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

Figure 1: Experimental Workflow for Solubility Determination

G A 1. Preparation of Supersaturated Solution B 2. Equilibration in Shaker Bath A->B Add excess solid to solvent C 3. Phase Separation (Settling) B->C Agitate at constant temp. D 4. Sampling and Filtration C->D Allow excess solid to settle E 5. Serial Dilution D->E Filter supernatant F 6. Quantitative Analysis (HPLC/UV-Vis) E->F Dilute to known concentration G 7. Calculation of Solubility F->G Determine concentration

Caption: A flowchart of the shake-flask method for solubility determination.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the scientific literature detailing the involvement of methyl 3-formyl-4-hydroxybenzoate in any signaling pathways. As a synthetic intermediate, its primary role is in the synthesis of other molecules, which may have biological activity.

Conclusion

While quantitative solubility data for methyl 3-formyl-4-hydroxybenzoate remains to be extensively documented, its qualitative solubility in organic solvents and insolubility in water are established. For practical applications, the provided generalized experimental protocol for solubility determination using the shake-flask method offers a robust framework for researchers to ascertain its solubility in various solvent systems. The solubility data of the structurally analogous methyl 4-hydroxybenzoate can serve as a useful, albeit approximate, guide for formulation development and experimental design. Further research is warranted to fully characterize the solubility profile of methyl 3-formyl-4-hydroxybenzoate.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-formyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the melting point, synthesis, and analytical determination of methyl 3-formyl-4-hydroxybenzoate, a valuable intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Physicochemical Properties

Methyl 3-formyl-4-hydroxybenzoate is a solid organic compound with the molecular formula C₉H₈O₄ and a molecular weight of 180.16 g/mol .[1] It is also known by the synonyms 3-Formyl-4-hydroxybenzoic acid methyl ester and 5-(Methoxycarbonyl)salicylaldehyde.[1][2]

Melting Point

The melting point of a pure crystalline solid is a sharp and characteristic physical property, often used for identification and as an indicator of purity. For methyl 3-formyl-4-hydroxybenzoate, the reported melting point is in the range of 80-84 °C. Impurities in a sample typically lead to a depression and broadening of the melting point range.

Quantitative Data Summary

The key physicochemical data for methyl 3-formyl-4-hydroxybenzoate are summarized in the table below for easy reference.

PropertyValueReference(s)
Melting Point 80-84 °C
Molecular Formula C₉H₈O₄[1][2]
Molecular Weight 180.16 g/mol [1][2]
CAS Number 24589-99-9[1][2]
Appearance Solid

Experimental Protocols

Synthesis of Methyl 3-formyl-4-hydroxybenzoate

A documented method for the synthesis of methyl 3-formyl-4-hydroxybenzoate involves the formylation of methyl 4-hydroxybenzoate (B8730719). The following protocol is adapted from a patented procedure.

Materials:

Procedure:

  • To a 50 L reaction kettle, add methyl 4-hydroxybenzoate (2.5 kg, 16.4 mol), magnesium chloride (3.2 kg, 32.8 mol), triethylamine (9.3 L, 82 mol), paraformaldehyde (3.9 kg, 131.2 mol), and dichloromethane (18 L).

  • Heat the mixture in an oil bath at 60 °C (internal temperature of 44 °C) and stir overnight.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add 5 L of a diluted aqueous solution of concentrated hydrochloric acid.

  • Filter off any insoluble material.

  • Extract the aqueous layer four times with dichloromethane.

  • Dry the combined organic extracts over sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product. The product can be used in the next step without further purification or can be purified by a suitable method such as recrystallization or column chromatography.

This synthetic approach represents a formylation reaction, a class of reactions that introduce a formyl group onto an aromatic ring. Related named reactions include the Reimer-Tiemann and Duff reactions.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction and Workup cluster_product Product R1 Methyl 4-hydroxybenzoate P1 Combine Reactants in Reaction Kettle R1->P1 R2 Magnesium Chloride R2->P1 R3 Triethylamine R3->P1 R4 Paraformaldehyde R4->P1 R5 Dichloromethane (Solvent) R5->P1 P2 Heat and Stir Overnight at 60 °C P1->P2 P3 Cool to Room Temperature P2->P3 P4 Acidic Workup (HCl) P3->P4 P5 Filter Insoluble Material P4->P5 P6 DCM Extraction P5->P6 P7 Dry with Sodium Sulfate P6->P7 P8 Filter and Concentrate P7->P8 Prod Methyl 3-formyl-4-hydroxybenzoate P8->Prod

Caption: Synthesis workflow for methyl 3-formyl-4-hydroxybenzoate.

Determination of Melting Point

The melting point of a synthesized or purified sample of methyl 3-formyl-4-hydroxybenzoate can be determined using a standard laboratory method, such as the capillary tube method with a melting point apparatus.

Materials:

  • Dry, powdered sample of methyl 3-formyl-4-hydroxybenzoate

  • Melting point capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Thermometer

Procedure:

  • Sample Preparation: Place a small amount of the dry, finely powdered sample onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to introduce a small amount of the sample into the tube. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm in height.

  • Apparatus Setup: Place the capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block or oil bath.

  • Approximate Melting Point Determination: Heat the apparatus rapidly to get an approximate melting point. This provides a target range for a more accurate measurement.

  • Accurate Melting Point Determination: Allow the apparatus to cool. Using a fresh sample, heat the apparatus again, but this time, slow the heating rate to 1-2 °C per minute as the temperature approaches the approximate melting point.

  • Observation: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has turned into a clear liquid (the completion of melting). This range is the melting point of the sample. For a pure compound, this range should be narrow (0.5-2 °C).

Melting_Point_Determination Start Start Prep Prepare Sample in Capillary Tube Start->Prep Setup Place in Melting Point Apparatus Prep->Setup Heat_Fast Rapid Heating for Approximate M.P. Setup->Heat_Fast Cool Cool Apparatus Heat_Fast->Cool Heat_Slow Slow Heating (1-2 °C/min) Near M.P. Cool->Heat_Slow Observe Observe and Record Melting Range Heat_Slow->Observe End End Observe->End

Caption: Experimental workflow for melting point determination.

Potential Biological Significance

While specific biological activities and signaling pathways for methyl 3-formyl-4-hydroxybenzoate are not extensively documented in the literature, its structural isomer, methyl 4-formyl-3-hydroxybenzoate, has been noted for potential anti-inflammatory, antioxidant, and anti-tumor activities.[3] Furthermore, salicylaldehyde (B1680747) derivatives, to which methyl 3-formyl-4-hydroxybenzoate belongs, are precursors to Schiff bases that have demonstrated a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The starting material for its synthesis, methyl 4-hydroxybenzoate (methylparaben), is a well-established antimicrobial and antifungal preservative. These associations suggest that methyl 3-formyl-4-hydroxybenzoate could be a valuable scaffold for the development of novel therapeutic agents.

Potential_Applications cluster_applications Potential Biological Activities (based on related compounds) Compound Methyl 3-formyl-4-hydroxybenzoate (Salicylaldehyde Derivative) Anti_inflammatory Anti-inflammatory Activity Compound->Anti_inflammatory Potential for Antioxidant Antioxidant Activity Compound->Antioxidant Potential for Anticancer Anticancer Activity Compound->Anticancer Potential for Antimicrobial Antimicrobial Activity Compound->Antimicrobial Potential for

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 3-formyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-formyl-4-hydroxybenzoate is a valuable bifunctional organic compound characterized by the presence of a methyl ester, a hydroxyl group, and a formyl group on a benzene (B151609) ring. This substitution pattern makes it a versatile intermediate in the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The aldehyde and phenol (B47542) functionalities allow for a variety of chemical transformations, such as oxidation, reduction, condensation, and etherification, making it a key building block in medicinal chemistry and materials science. This document provides detailed protocols for the synthesis of Methyl 3-formyl-4-hydroxybenzoate, focusing on the direct ortho-formylation of methyl 4-hydroxybenzoate (B8730719).

Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₈O₄[1]
Molecular Weight180.16 g/mol [1]
AppearanceWhite solid[2]
Melting Point179-183 °C
SolubilitySoluble in organic solvents such as methanol, ethanol, and dichloromethane (B109758); insoluble in water.
CAS Number24589-99-9

Synthetic Approaches

The synthesis of Methyl 3-formyl-4-hydroxybenzoate is most commonly achieved through the electrophilic aromatic substitution of methyl 4-hydroxybenzoate. The electron-donating hydroxyl group at the C4 position directs the incoming electrophile (the formyl group) to the ortho position (C3). Several methods can be employed for this formylation reaction, with the most notable being the Duff reaction and the use of paraformaldehyde with a Lewis acid catalyst.

The Duff reaction involves the formylation of phenols using hexamine as the formylating agent in the presence of an acid catalyst.[3] While effective for many phenols, the reaction can sometimes result in lower yields.

A more direct and high-yielding approach involves the reaction of methyl 4-hydroxybenzoate with paraformaldehyde in the presence of a Lewis acid, such as magnesium chloride, and a base like triethylamine (B128534).[2][4] This method offers good regioselectivity and is scalable for industrial production.[4]

Another classical method for the ortho-formylation of phenols is the Reimer-Tiemann reaction , which utilizes chloroform (B151607) in a basic solution to generate a dichlorocarbene (B158193) intermediate.[5][6][7][8] This carbene then reacts with the phenoxide to introduce the formyl group. However, this reaction often leads to a mixture of ortho and para isomers and can have moderate yields.

This document will focus on the detailed protocol for the direct formylation using paraformaldehyde, which has been reported with high efficiency.

Data Presentation: Comparison of Synthetic Methods

MethodStarting MaterialFormylating AgentCatalyst/ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
Direct FormylationMethyl 4-hydroxybenzoateParaformaldehydeMgCl₂, TriethylamineDichloromethane44 (internal)OvernightNot explicitly stated, but used for large-scale synthesis[4]
Direct FormylationMethyl 3-hydroxybenzoateParaformaldehydeMgCl₂, TriethylamineAcetonitrile801280[2]

Note: The second entry describes the synthesis of an isomer, Methyl 4-formyl-3-hydroxybenzoate, but the reaction conditions are highly relevant and demonstrate the effectiveness of this reagent system.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-formyl-4-hydroxybenzoate via Direct Formylation with Paraformaldehyde

This protocol is adapted from a patented industrial-scale synthesis, demonstrating a robust and scalable method.[4]

Materials:

  • Methyl 4-hydroxybenzoate (16.4 mol, 2.5 kg)

  • Magnesium chloride (32.8 mol, 3.2 kg)

  • Triethylamine (82 mol, 9.3 L)

  • Paraformaldehyde (131.2 mol, 3.9 kg)

  • Dichloromethane (18 L)

  • Concentrated Hydrochloric Acid (5 L)

  • Sodium Sulfate (anhydrous)

  • 50 L Reaction Kettle with overhead stirrer, condenser, and heating mantle

Procedure:

  • Reaction Setup: To a 50 L reaction kettle, add methyl 4-hydroxybenzoate (2.5 kg, 16.4 mol), magnesium chloride (3.2 kg, 32.8 mol), triethylamine (9.3 L, 82 mol), paraformaldehyde (3.9 kg, 131.2 mol), and dichloromethane (18 L).

  • Reaction: Heat the mixture in an oil bath to 60 °C, which should result in an internal temperature of approximately 44 °C. Stir the reaction mixture overnight.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Quenching: Slowly add an aqueous solution of 5 L of concentrated hydrochloric acid to the reaction mixture to quench the reaction and dissolve any remaining magnesium salts.

  • Filtration: Filter off any insoluble material.

  • Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with dichloromethane (4 times).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification (if necessary): The crude Methyl 3-formyl-4-hydroxybenzoate can be used directly in the next step or purified further by recrystallization or column chromatography.

Mandatory Visualizations

Chemical Reaction Pathway

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Methyl 4-hydroxybenzoate Methyl 4-hydroxybenzoate Methyl 3-formyl-4-hydroxybenzoate Methyl 3-formyl-4-hydroxybenzoate Methyl 4-hydroxybenzoate->Methyl 3-formyl-4-hydroxybenzoate + Paraformaldehyde Paraformaldehyde Paraformaldehyde Paraformaldehyde->Methyl 3-formyl-4-hydroxybenzoate MgCl2 MgCl₂ MgCl2->Methyl 3-formyl-4-hydroxybenzoate Et3N Et₃N Et3N->Methyl 3-formyl-4-hydroxybenzoate DCM DCM, 44 °C DCM->Methyl 3-formyl-4-hydroxybenzoate

Caption: Reaction scheme for the synthesis of Methyl 3-formyl-4-hydroxybenzoate.

Experimental Workflow

G A Charge Reactor with Reactants and Reagents (Methyl 4-hydroxybenzoate, MgCl₂, Et₃N, Paraformaldehyde, DCM) B Heat to 44 °C (internal) and Stir Overnight A->B C Cool to Room Temperature B->C D Quench with Aqueous HCl C->D E Filter Insoluble Material D->E F Extract with Dichloromethane (4x) E->F G Combine Organic Layers and Dry over Na₂SO₄ F->G H Filter and Concentrate under Reduced Pressure G->H I Crude Methyl 3-formyl-4-hydroxybenzoate H->I

References

Application Notes and Protocols: Preparation of Methyl 3-formyl-4-hydroxybenzoate from Methyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of methyl 3-formyl-4-hydroxybenzoate, a valuable building block in medicinal chemistry and organic synthesis, from the readily available starting material, methyl 4-hydroxybenzoate (B8730719). The primary focus is on the efficient and regioselective ortho-formylation of the phenolic substrate. A comparative overview of various formylation methods, including the Magnesium-Mediated Paraformaldehyde Method, Reimer-Tiemann, Gattermann, Vilsmeier-Haack, and Duff reactions, is presented. Detailed protocols are provided for the most effective and documented method, with general procedures and known challenges highlighted for the alternative approaches.

Introduction

Methyl 3-formyl-4-hydroxybenzoate is a key intermediate in the synthesis of a variety of biologically active molecules and complex organic structures. Its bifunctional nature, possessing both a reactive aldehyde and a phenolic hydroxyl group, allows for diverse downstream chemical modifications. The regioselective introduction of a formyl group at the ortho-position to the hydroxyl group of methyl 4-hydroxybenzoate is a critical transformation that can be achieved through several named reactions. This document outlines and compares various methods for this synthesis, providing researchers with the necessary information to select and perform the most suitable procedure for their needs.

Comparative Overview of Formylation Methods

The selection of a formylation method depends on factors such as desired yield, regioselectivity, availability of reagents, and scalability. The following table summarizes key quantitative data for different approaches to the synthesis of methyl 3-formyl-4-hydroxybenzoate.

MethodFormylating AgentCatalyst/ReagentSolventReaction TimeTemperatureYield (%)Reference
Magnesium-Mediated Paraformaldehyde ParaformaldehydeMgCl₂, TriethylamineAcetonitrile2-4 hoursReflux~73%[1]
Reimer-Tiemann Reaction Chloroform (CHCl₃)Strong base (e.g., NaOH)Biphasic (e.g., H₂O/CHCl₃)Several hours60-70°CGenerally low to moderate for substituted phenols[2][3]
Gattermann Reaction Hydrogen Cyanide (HCN) or Zinc Cyanide (Zn(CN)₂)Lewis Acid (e.g., AlCl₃), HCl---Variable; not widely reported for this substrate[4][5]
Vilsmeier-Haack Reaction DMF/POCl₃-DMF6.5 hours0°C to RT77% (general procedure for electron-rich arenes)[6]
Duff Reaction Hexamethylenetetramine (HMTA)Acid (e.g., acetic acid, glyceroboric acid)Glycerol/Acetic Acid2-3 hours150-160°CGenerally inefficient, 20-80% for various phenols[1][2]

Experimental Protocols

Magnesium-Mediated Paraformaldehyde Formylation (Recommended Method)

This method is highly recommended for its high regioselectivity (ortho-formylation) and good yields.[1]

Workflow Diagram:

Magnesium-Mediated Paraformaldehyde Formylation Workflow for Magnesium-Mediated Paraformaldehyde Formylation start Start reagents Mix Methyl 4-hydroxybenzoate, anhydrous MgCl₂, Triethylamine, and Paraformaldehyde in Acetonitrile start->reagents reflux Reflux the reaction mixture reagents->reflux workup Acidic work-up (aq. HCl) and extraction with ether reflux->workup purification Purification by flash chromatography workup->purification product Methyl 3-formyl-4-hydroxybenzoate purification->product Reimer-Tiemann Reaction Mechanism Simplified Reimer-Tiemann Reaction Pathway phenol Methyl 4-hydroxybenzoate phenoxide Phenoxide ion phenol->phenoxide Base (NaOH) intermediate Dichloromethyl-substituted intermediate phenoxide->intermediate Electrophilic attack by :CCl₂ chloroform Chloroform (CHCl₃) dichlorocarbene Dichlorocarbene (:CCl₂) chloroform->dichlorocarbene Base (NaOH) product Methyl 3-formyl-4-hydroxybenzoate intermediate->product Hydrolysis

References

Application Notes and Protocols: Formylation of Methyl 4-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formylation of methyl 4-hydroxybenzoate (B8730719) is a key chemical transformation for the synthesis of methyl 3-formyl-4-hydroxybenzoate. This product is a valuable intermediate in the synthesis of various biologically active compounds and natural products. The introduction of a formyl group ortho to the hydroxyl group is a critical step that enables further molecular modifications. This document provides detailed application notes on various formylation methods and a comprehensive protocol for the most efficient and regioselective method.

Overview of Formylation Methods

Several methods exist for the formylation of phenols, which can be adapted for methyl 4-hydroxybenzoate. The hydroxyl group on the aromatic ring is an activating, ortho-, para- directing group for electrophilic aromatic substitution. However, achieving high regioselectivity for the ortho-position can be challenging. The primary methods for the formylation of methyl 4-hydroxybenzoate are the Magnesium-Mediated Formylation (Casnati-Skattebøl Reaction), the Duff Reaction, and the Reimer-Tiemann Reaction.

The Magnesium-Mediated Formylation using paraformaldehyde, magnesium dichloride, and triethylamine (B128534) is a highly efficient and regioselective method for the ortho-formylation of phenols, including those with electron-withdrawing groups like methyl 4-hydroxybenzoate.[1][2][3] This method generally provides good to excellent yields of the desired ortho-formylated product.[1] In contrast, the classical Duff and Reimer-Tiemann reactions are often less efficient and may result in lower yields and a mixture of isomers.[4][5]

Data Presentation: Comparison of Formylation Methods

MethodFormylating AgentCatalyst/BaseTypical Yield of Methyl 3-formyl-4-hydroxybenzoateRegioselectivityKey AdvantagesKey Disadvantages
Magnesium-Mediated (Casnati-Skattebøl) ParaformaldehydeMgCl₂, TriethylamineGood to Excellent[1]Highly ortho-selective[2]High yield and regioselectivity, mild conditions.[6]Requires anhydrous conditions.
Duff Reaction HexamethylenetetramineAcidic medium (e.g., glycerol, boric acid)Generally inefficient[4]Preferentially ortho, but can give para-isomers.[4]One-pot procedure.Often low yields, high temperatures required.[7]
Reimer-Tiemann Reaction ChloroformStrong base (e.g., NaOH)ModeratePrimarily ortho, but para-isomer is a common byproduct.[8][9]Readily available reagents.Low yields, harsh basic conditions, formation of byproducts.[10]

Experimental Protocols

Recommended Method: Magnesium-Mediated Ortho-Formylation (Casnati-Skattebøl Reaction)

This protocol is based on established procedures for the highly regioselective ortho-formylation of phenols.[1][2]

Materials:

  • Methyl 4-hydroxybenzoate

  • Anhydrous magnesium chloride (MgCl₂)

  • Paraformaldehyde

  • Triethylamine (Et₃N)

  • Anhydrous acetonitrile (B52724) (or THF)

  • Hydrochloric acid (HCl), 1N solution

  • Diethyl ether (or ethyl acetate)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq), anhydrous magnesium chloride (2.0 eq), and paraformaldehyde (4.0-8.0 eq).[11]

  • Solvent and Base Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetonitrile to the flask. Stir the suspension and then add triethylamine (5.0 eq) dropwise.[11]

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85°C for acetonitrile) and maintain for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Acidification: Slowly add 1N hydrochloric acid to the reaction mixture to quench the reaction and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (B1210297) (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude methyl 3-formyl-4-hydroxybenzoate can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield a colorless to slightly yellow solid.[12]

Mandatory Visualizations

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Methyl 4-hydroxybenzoate F Reflux (80-85°C, 4-12h) A->F B Anhydrous MgCl₂ B->F C Paraformaldehyde C->F D Anhydrous Acetonitrile D->F E Triethylamine E->F G Cool to RT F->G H Add 1N HCl G->H I Extract with Et₂O/EtOAc H->I J Wash with H₂O & Brine I->J K Dry over MgSO₄/Na₂SO₄ J->K L Concentrate K->L M Purify (Chromatography/Recrystallization) L->M N Methyl 3-formyl-4-hydroxybenzoate M->N

Caption: Experimental workflow for the magnesium-mediated formylation.

G A Methyl 4-hydroxybenzoate C Intermediate Complex (Sigma Complex) A->C Attack by aromatic ring B Electrophile (Formylating Agent) B->C D Methyl 3-formyl-4-hydroxybenzoate C->D Rearomatization E Proton Loss C->E

Caption: General mechanism of electrophilic aromatic substitution.

References

Methyl 3-formyl-4-hydroxybenzoate: A Versatile Intermediate for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN2025-12

Introduction

Methyl 3-formyl-4-hydroxybenzoate is a valuable synthetic intermediate possessing a unique combination of functional groups: a hydroxyl group, a formyl group, and a methyl ester. This arrangement of reactive sites on a stable aromatic core makes it a versatile building block for the synthesis of a wide array of complex organic molecules. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where it serves as a key precursor for the synthesis of heterocyclic compounds, including benzofurans and coumarins, which are known to exhibit a range of biological activities.[1] This document provides an overview of the applications of Methyl 3-formyl-4-hydroxybenzoate, along with detailed protocols for its use in key synthetic transformations.

Physicochemical Properties

Methyl 3-formyl-4-hydroxybenzoate is a solid at room temperature with the following properties:

PropertyValueReference
CAS Number 24589-99-9
Molecular Formula C₉H₈O₄
Molecular Weight 180.16 g/mol [2]
Melting Point 80-84 °C
Appearance White to light yellow solid
Purity ≥96%[3]

Applications in Synthetic Chemistry

The strategic placement of the hydroxyl, formyl, and methyl ester groups allows for a variety of chemical modifications, making Methyl 3-formyl-4-hydroxybenzoate a valuable starting material for:

  • Synthesis of Heterocyclic Compounds: It is a key precursor for the synthesis of benzofurans and coumarins, which are important scaffolds in many biologically active compounds.[1]

  • Pharmaceutical Drug Development: The resulting heterocyclic compounds often exhibit a range of pharmacological properties, including antimicrobial and anti-inflammatory activities.[4][5][6][7]

  • Materials Science: The functional groups can be used to synthesize novel polymers and ligands for coordination chemistry.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-formyl-4-hydroxybenzoate

This protocol describes the formylation of methyl 4-hydroxybenzoate (B8730719) to produce Methyl 3-formyl-4-hydroxybenzoate.

Materials:

Procedure:

  • In a 50 L reaction vessel, add methyl 4-hydroxybenzoate (2.5 kg, 16.4 mol), magnesium chloride (3.2 kg, 32.8 mol), triethylamine (9.3 L, 82 mol), paraformaldehyde (3.9 kg, 131.2 mol), and dichloromethane (18 L).

  • Heat the mixture in an oil bath at 60°C (internal temperature 44°C) and stir overnight.

  • Cool the reaction mixture to room temperature.

  • Slowly add a diluted aqueous solution of concentrated hydrochloric acid (5 L).

  • Filter any insoluble material.

  • Extract the aqueous layer with dichloromethane (4 x 5 L).

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield Methyl 3-formyl-4-hydroxybenzoate.

Quantitative Data:

Starting MaterialProductReagentsYieldReference
Methyl 4-hydroxybenzoateMethyl 3-formyl-4-hydroxybenzoateMgCl₂, Et₃N, Paraformaldehyde, DCM~80%[8]
Protocol 2: Synthesis of 3-Cyano-4-hydroxybenzoic acid methyl ester

This protocol details the conversion of Methyl 3-formyl-4-hydroxybenzoate to 3-cyano-4-hydroxybenzoic acid methyl ester, a valuable intermediate in pharmaceutical synthesis. This method avoids the use of highly toxic cyanides like cuprous cyanide.[4][9]

Materials:

Procedure:

  • Oxime Formation: Dissolve Methyl 3-formyl-4-hydroxybenzoate in a suitable solvent and react it with hydroxylamine hydrochloride to form the corresponding aldoxime.

  • Dehydration to Nitrile: The resulting oxime is then dehydrated using a suitable agent like acetic anhydride or thionyl chloride to yield 3-cyano-4-hydroxybenzoic acid methyl ester.

Quantitative Data:

Starting MaterialProductYieldReference
Methyl 3-formyl-4-hydroxybenzoate3-Cyano-4-hydroxybenzoic acid methyl esterHigh[4][9]
Protocol 3: General Strategy for Benzofuran (B130515) Synthesis

Methyl 3-formyl-4-hydroxybenzoate can be used as a precursor for the synthesis of benzofuran derivatives. A common strategy involves the following steps:

Procedure:

  • O-Alkylation: The phenolic hydroxyl group is reacted with a compound containing a leaving group and an activated methylene (B1212753) group (e.g., α-halo ketone or ester).

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular condensation reaction, often base-catalyzed, to form the benzofuran ring.

G

Protocol 4: General Strategy for Coumarin (B35378) Synthesis via Knoevenagel Condensation

The formyl group of Methyl 3-formyl-4-hydroxybenzoate makes it an ideal substrate for the Knoevenagel condensation to form coumarin derivatives.

Procedure:

  • Condensation: React Methyl 3-formyl-4-hydroxybenzoate with an active methylene compound (e.g., malonic acid, ethyl acetoacetate) in the presence of a weak base (e.g., piperidine, pyridine).

  • Cyclization: The resulting intermediate undergoes spontaneous intramolecular cyclization (lactonization) to form the coumarin ring system.

G

Spectroscopic Data

The structural confirmation of Methyl 3-formyl-4-hydroxybenzoate can be achieved through various spectroscopic techniques.

TechniqueKey FeaturesReference
¹H NMR Signals corresponding to aromatic protons, the aldehyde proton, the methyl ester protons, and the hydroxyl proton.[10]
¹³C NMR Resonances for the carbonyl carbons of the ester and aldehyde, aromatic carbons, and the methyl carbon.[10]
IR Spectroscopy Characteristic absorption bands for the hydroxyl (O-H), aldehyde (C=O), ester (C=O), and aromatic (C=C) functional groups.[10]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound. A peak at m/z 181.04 [M+H]⁺ has been reported.[8]

Conclusion

Methyl 3-formyl-4-hydroxybenzoate is a highly versatile and valuable intermediate in organic synthesis. Its trifunctional nature provides a platform for the efficient construction of complex molecules, particularly heterocyclic systems of medicinal and material importance. The protocols and data presented herein are intended to serve as a guide for researchers and scientists in leveraging the synthetic potential of this compound in their drug discovery and development efforts.

References

Application Notes and Protocols: Methyl 3-formyl-4-hydroxybenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-formyl-4-hydroxybenzoate is a versatile trifunctional aromatic compound, featuring a methyl ester, a hydroxyl group, and a formyl group. This unique arrangement of functional groups makes it a valuable building block in organic synthesis for the construction of a variety of heterocyclic compounds and other complex organic molecules with potential biological activity.

Synthesis of Schiff Bases

The formyl group of methyl 3-formyl-4-hydroxybenzoate readily undergoes condensation with primary amines to form Schiff bases (imines). These compounds are not only important intermediates but also exhibit a range of biological activities, including antimicrobial and anticancer properties.[1][2]

Experimental Protocol: General Procedure for Schiff Base Synthesis

A solution of methyl 3-formyl-4-hydroxybenzoate (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol) is treated with the desired primary amine (1.0-1.2 eq.). A catalytic amount of glacial acetic acid may be added to facilitate the reaction. The mixture is then stirred at room temperature or heated to reflux for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product often precipitates from the reaction mixture and can be isolated by filtration. Further purification can be achieved by recrystallization from an appropriate solvent.

dot

Schiff_Base_Synthesis start Methyl 3-formyl-4-hydroxybenzoate + Primary Amine (R-NH2) process Solvent (e.g., Ethanol) Catalyst (e.g., Acetic Acid) Stirring/Reflux start->process Reaction Setup product Schiff Base process->product Condensation

Caption: General workflow for the synthesis of Schiff bases from methyl 3-formyl-4-hydroxybenzoate.

Quantitative Data for Schiff Base Synthesis
Amine ReactantSolventCatalystReaction ConditionsYield (%)Reference
AnilineMethanolAcetic AcidRoom Temperature, 3.5 h72-95[3]
4-MethoxyanilineMethanolAcetic AcidRoom Temperature, 3.5 h72-95[3]
SulfonamidesN/AN/AN/AN/A[4]

Note: Yields are generalized from reactions with similar substrates as specific data for methyl 3-formyl-4-hydroxybenzoate was not available in all cases.

Knoevenagel Condensation

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene (B1212753) compound, catalyzed by a base. Methyl 3-formyl-4-hydroxybenzoate serves as the aldehyde component, leading to the formation of α,β-unsaturated compounds which are valuable synthetic intermediates.[5][6][7][8]

Experimental Protocol: Knoevenagel Condensation with Malononitrile (B47326)

In a round-bottom flask, methyl 3-formyl-4-hydroxybenzoate (1.0 eq.) and malononitrile (1.0 eq.) are dissolved in ethanol. A catalytic amount of piperidine (B6355638) (0.1 eq.) is added to the solution. The reaction mixture is heated to reflux and stirred for 2 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled to room temperature, allowing the product to precipitate. The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.[5]

dot

Knoevenagel_Condensation start Methyl 3-formyl-4-hydroxybenzoate + Active Methylene Compound process Base Catalyst (e.g., Piperidine) Solvent (e.g., Ethanol) Reflux start->process Reaction Setup product α,β-Unsaturated Product process->product Condensation

Caption: Workflow for the Knoevenagel condensation of methyl 3-formyl-4-hydroxybenzoate.

Quantitative Data for Knoevenagel Condensation
Active Methylene CompoundCatalystSolventTemperature (°C)TimeYield (%)Reference
MalononitrilePiperidineEthanolReflux2 h92[5]
Ethyl CyanoacetateDIPEAHexane65-703-6 h95[5]
2-CyanoacetamideAmmonium AcetateSolvent-free (MW)16030-60 s90[5]

Synthesis of Coumarin (B35378) Derivatives via Pechmann Condensation

The Pechmann condensation is a widely used method for the synthesis of coumarins from a phenol (B47542) and a β-ketoester under acidic conditions.[9] The phenolic hydroxyl group of methyl 3-formyl-4-hydroxybenzoate can participate in this reaction, leading to the formation of substituted coumarin derivatives. These scaffolds are present in many natural products and exhibit diverse biological activities.[9]

Experimental Protocol: Pechmann Condensation with Ethyl Acetoacetate (B1235776)

A mixture of methyl 3-formyl-4-hydroxybenzoate (1.0 eq.), ethyl acetoacetate (1.0-1.2 eq.), and a solid acid catalyst (e.g., Amberlyst-15, 10 mol%) is heated at 110 °C with constant stirring. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is dissolved in a suitable solvent like ethyl acetate, and the catalyst is removed by filtration. The solvent is then evaporated under reduced pressure, and the crude product is purified by recrystallization from ethanol.

dot

Pechmann_Condensation start Methyl 3-formyl-4-hydroxybenzoate + Ethyl Acetoacetate process Acid Catalyst (e.g., Amberlyst-15) Heat (110 °C) start->process Reaction Setup product Coumarin Derivative process->product Condensation & Cyclization

Caption: Pechmann condensation for the synthesis of coumarins.

Quantitative Data for Pechmann Condensation (Adapted for Methyl 3-formyl-4-hydroxybenzoate)
β-KetoesterCatalystTemperature (°C)TimeYield (%)Reference (Adapted from)
Ethyl acetoacetateAmberlyst-15110160 minGood[10]
Ethyl acetoacetateInCl₃ (3 mol%)Room Temp. (Ball Mill)15 minGood[3]
Ethyl acetoacetateH₂SO₄N/AN/AGood[11]

Synthesis of Benzofuran (B130515) Derivatives

Benzofurans are important heterocyclic compounds found in many natural and synthetic products with a wide range of biological activities.[12] Methyl 3-formyl-4-hydroxybenzoate can serve as a precursor for the synthesis of benzofuran derivatives through various synthetic strategies, including those involving the reaction of the phenolic hydroxyl group and subsequent cyclization.

Experimental Protocol: General Strategy for Benzofuran Synthesis

A common route to benzofurans involves the reaction of a salicylaldehyde (B1680747) derivative with a compound containing an activated methylene group or an alkyne. For methyl 3-formyl-4-hydroxybenzoate, this would typically involve an initial reaction at the phenolic hydroxyl group, for instance, an etherification with a halo-ketone, followed by an intramolecular cyclization.

dot

Benzofuran_Synthesis start Methyl 3-formyl-4-hydroxybenzoate step1 Reaction with α-haloketone start->step1 intermediate O-Alkylated Intermediate step1->intermediate step2 Intramolecular Cyclization (e.g., acid or base catalysis) intermediate->step2 product Benzofuran Derivative step2->product

Caption: A general synthetic pathway to benzofurans from methyl 3-formyl-4-hydroxybenzoate.

Multicomponent Synthesis of Dihydropyrimidinones (Biginelli Reaction)

The Biginelli reaction is a one-pot multicomponent reaction that produces dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and urea (B33335) or thiourea.[1][13][14][15] DHPMs are a class of compounds with a wide range of pharmacological properties. Methyl 3-formyl-4-hydroxybenzoate can be employed as the aldehyde component in this reaction.

Experimental Protocol: Biginelli Reaction

A mixture of methyl 3-formyl-4-hydroxybenzoate (1.0 eq.), a β-ketoester (e.g., ethyl acetoacetate, 1.0 eq.), urea (1.5 eq.), and a catalytic amount of an acid (e.g., iodine, 10 mol%) in a suitable solvent (e.g., acetonitrile) is refluxed for several hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization.

dot

Biginelli_Reaction start Methyl 3-formyl-4-hydroxybenzoate + β-Ketoester + Urea process Acid Catalyst (e.g., Iodine) Solvent (e.g., Acetonitrile) Reflux start->process One-pot Reaction product Dihydropyrimidinone Derivative process->product Condensation & Cyclization

Caption: The Biginelli multicomponent reaction for the synthesis of dihydropyrimidinones.

Quantitative Data for Biginelli Reaction (Adapted for Methyl 3-formyl-4-hydroxybenzoate)
β-KetoesterUrea/ThioureaCatalystSolventReaction ConditionsYield (%)Reference (Adapted from)
Ethyl acetoacetateUreaIodineAcetonitrileReflux, 12 hReasonable[13]
Methyl acetoacetateUreaSilicotungstic acid/Amberlyst-15Solvent-freeHeatGood[14]
Ethyl acetoacetateUreaH₂SO₄ (pH 5)N/A80 °C, 1 h81.7-91.9[15]

Conclusion

Methyl 3-formyl-4-hydroxybenzoate is a highly valuable and versatile starting material in organic synthesis. Its three distinct functional groups provide multiple reaction sites, enabling the efficient construction of a diverse range of heterocyclic compounds and other complex molecules of interest to the pharmaceutical and materials science industries. The protocols outlined above provide a foundation for the utilization of this important building block in various synthetic applications.

References

Application Notes: Methyl 3-formyl-4-hydroxybenzoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-formyl-4-hydroxybenzoate is a highly versatile trifunctional aromatic compound, featuring hydroxyl, formyl, and methyl ester groups.[1] This unique arrangement of reactive sites makes it an invaluable precursor in organic synthesis, particularly for the construction of a wide array of heterocyclic scaffolds. Its aldehyde group is reactive towards condensation, the phenolic hydroxyl can undergo alkylation or acylation, and the ester can be hydrolyzed or transesterified, providing multiple pathways for derivatization.[1] These heterocycles are often core structures in natural products and pharmaceutically active molecules, making this reagent a subject of significant interest for researchers in medicinal chemistry and drug development.[2][3]

Key Synthetic Applications

Methyl 3-formyl-4-hydroxybenzoate serves as a foundational building block for several important classes of heterocyclic compounds. The strategic positioning of the ortho-hydroxybenzaldehyde moiety is crucial for various cyclization and condensation reactions.

  • Coumarin (B35378) Synthesis: The presence of a hydroxyl group ortho to the formyl group facilitates the Knoevenagel or Perkin condensation reactions. Reaction with active methylene (B1212753) compounds, such as malonic acid derivatives or β-ketoesters, followed by intramolecular cyclization, leads to the formation of substituted coumarins.[4][5][6] Coumarins are a significant class of compounds with applications ranging from pharmaceuticals (e.g., anticoagulants) to fluorescent dyes.[5][7]

  • Chromone (B188151) Synthesis: Chromones can be synthesized via reactions involving 2-hydroxy acetophenones.[8] While methyl 3-formyl-4-hydroxybenzoate is a salicylaldehyde (B1680747) derivative, related chemistries can be applied. For instance, reaction with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) in a Vilsmeier-Haack type reaction can yield 3-formylchromones from substituted 2-hydroxyacetophenones, demonstrating a pathway for building the chromone core.[8]

  • Benzofuran (B130515) Synthesis: Benzofurans are prevalent scaffolds in many biologically active compounds.[2] Synthesis can be achieved from ortho-hydroxyphenyl precursors. For example, reactions involving salicylaldehyde derivatives and compounds that can form a C2-C3 bond, followed by cyclization, are common strategies.[9][10]

  • Benzoxazine (B1645224) Synthesis: 1,3-Benzoxazines are synthesized through the Mannich condensation of a phenolic compound, a primary amine, and an aldehyde (like formaldehyde).[11][12] Methyl 3-formyl-4-hydroxybenzoate, with its phenolic hydroxyl group, can react with primary amines and formaldehyde (B43269) to yield benzoxazine monomers, incorporating the formyl and ester groups for further functionalization.

  • Quinoline (B57606) Synthesis: 4-Hydroxyquinolines can be prepared through various cyclization strategies.[13][14] While direct synthesis from methyl 3-formyl-4-hydroxybenzoate is less common, its derivatives can be employed in multi-step syntheses to construct the quinoline framework.

Experimental Protocols & Data

This section provides detailed protocols for the synthesis of the starting material and its subsequent use in forming heterocyclic structures.

Protocol 1: Synthesis of Methyl 3-formyl-4-hydroxybenzoate

This protocol describes the formylation of methyl 4-hydroxybenzoate (B8730719), a common method for preparing the title compound.[15]

Reaction Scheme: Methyl 4-hydroxybenzoate → Methyl 3-formyl-4-hydroxybenzoate

Materials:

Procedure:

  • To a 50 L reaction vessel, add methyl 4-hydroxybenzoate (2.5 kg, 16.4 mol), magnesium chloride (3.2 kg, 32.8 mol), triethylamine (9.3 L, 82 mol), paraformaldehyde (3.9 kg, 131.2 mol), and dichloromethane (18 L).[15]

  • Heat the mixture in an oil bath at 60°C (internal temperature ~44°C) and stir overnight.[15]

  • Cool the reaction mixture to room temperature.

  • Slowly add an aqueous solution of diluted concentrated hydrochloric acid (5 L).

  • Filter off any insoluble material.

  • Extract the aqueous layer with DCM (4 times).

  • Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the product. The product can be used directly in the next step without further purification.[15]

Protocol 2: General Synthesis of Coumarin Derivatives via Knoevenagel Condensation

This protocol outlines a general procedure for synthesizing coumarin derivatives from methyl 3-formyl-4-hydroxybenzoate and an active methylene compound.

Reaction Scheme: Methyl 3-formyl-4-hydroxybenzoate + Active Methylene Compound → Substituted Coumarin

Materials:

  • Methyl 3-formyl-4-hydroxybenzoate (1.0 eq)

  • Active methylene compound (e.g., diethyl malonate, ethyl acetoacetate) (1.1 eq)

  • Piperidine (B6355638) (catalytic amount, ~0.1 eq)

  • Ethanol (B145695) or Toluene

Procedure:

  • Dissolve methyl 3-formyl-4-hydroxybenzoate (1.0 eq) in ethanol in a round-bottom flask.

  • Add the active methylene compound (1.1 eq) to the solution.

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Reflux the mixture for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure coumarin derivative.

Quantitative Data Summary

The following table summarizes yields for various heterocyclic syntheses starting from substituted phenols or related precursors, illustrating typical efficiencies for these reaction types.

Heterocycle TypeStarting Material (Precursor)ReagentsConditionsYield (%)Reference
3-Formyl Chromone 2-Hydroxy-3-nitro-5-chloro acetophenoneDMF, POCl₃Room temp, overnight71[8]
Benzofuran 3-Methyl-8-methoxy-4'-hydroxy flavylium (B80283) chlorideH₂O₂, BufferRoom temp, 1 hr~57 (32g from 60g)[16]
Benzoxazine p-Hydroxybenzaldehyde, AnilineFormaldehydeN/AN/A[11]
Coumarin Salicylaldehyde bromoacetateSodium tellurideN/A11-75[5]

Visualizations

General Synthetic Pathways

The following diagram illustrates the versatility of methyl 3-formyl-4-hydroxybenzoate as a precursor for various heterocyclic systems.

G cluster_start Starting Material cluster_reactions Reaction Types cluster_products Heterocyclic Products start Methyl 3-formyl-4-hydroxybenzoate r1 Knoevenagel/ Perkin Condensation start->r1 + Active Methylene Compound r2 Mannich Condensation start->r2 + Amine + Formaldehyde r3 Vilsmeier-Haack (related chemistry) start->r3 Multi-step/ Derivative r4 Annulation/ Cyclization start->r4 + Alkyne/Alkene Precursor p1 Coumarins r1->p1 p2 Benzoxazines r2->p2 p3 Chromones r3->p3 p4 Benzofurans r4->p4 G A 1. Dissolve Reactants (Precursor + Active Methylene Cmpd) in Ethanol B 2. Add Catalyst (Piperidine) A->B C 3. Reflux Mixture (4-8 hours) B->C D 4. Monitor by TLC C->D In-process control E 5. Cooldown & Precipitation (Ice-water + Dilute HCl) C->E Reaction Complete D->C F 6. Isolate Crude Product (Filtration & Washing) E->F G 7. Purify Product (Recrystallization) F->G H Pure Coumarin Derivative G->H

References

Application Notes and Protocols for the Synthesis of Benzofurans from Methyl 3-formyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran (B130515) and its derivatives are fundamental heterocyclic scaffolds found in numerous natural products and biologically active compounds.[1] These structures are of significant interest to the pharmaceutical and agrochemical industries due to their wide range of pharmacological properties, including antitumor, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][3][4] Methyl 3-formyl-4-hydroxybenzoate is a highly versatile starting material for the synthesis of functionalized benzofurans. Its substituted salicylaldehyde (B1680747) core, featuring ortho-positioned hydroxyl and formyl groups, provides a reactive template for various cyclization strategies. The presence of a methyl ester group at the 5-position of the resulting benzofuran offers a convenient handle for further molecular elaboration, making it an ideal precursor for creating libraries of novel compounds for drug discovery programs.

This document outlines three robust and adaptable synthetic strategies for converting Methyl 3-formyl-4-hydroxybenzoate into highly functionalized benzofuran derivatives. Each section includes detailed experimental protocols, a summary of expected outcomes based on analogous reactions, and a visual representation of the chemical pathway.

Synthetic Strategy 1: Rap-Stoermer Reaction for 2-Substituted Benzofurans

The Rap-Stoermer reaction is a classic and highly efficient one-pot method for constructing the benzofuran ring system.[5] It involves the base-catalyzed condensation of a salicylaldehyde derivative with an α-haloketone or an α-haloester.[6] This reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular aldol-type condensation and subsequent dehydration to yield the aromatic furan (B31954) ring. The use of different α-halocarbonyl compounds allows for the direct installation of various substituents at the 2-position of the benzofuran core.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product SM Methyl 3-formyl-4-hydroxybenzoate OA 1. O-Alkylation (Phenoxide formation & SN2 attack) SM->OA Base (e.g., K₂CO₃) Solvent (e.g., Acetone) AK α-Halo Ketone/Ester (e.g., R-CO-CH₂Br) AK->OA IC 2. Intramolecular Aldol Condensation OA->IC Intermediate Formation DH 3. Dehydration IC->DH P Methyl 2-Substituted Benzofuran-6-carboxylate DH->P Aromatization

Caption: Reaction mechanism for the Rap-Stoermer synthesis of benzofurans.

Experimental Protocol
  • Reagent Preparation : To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 3-formyl-4-hydroxybenzoate (1.0 equiv.), the desired α-haloketone or α-haloester (e.g., ethyl bromoacetate (B1195939), 1.1 equiv.), and anhydrous potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Solvent Addition : Add a suitable polar aprotic solvent, such as acetone (B3395972) or N,N-dimethylformamide (DMF), to the flask (concentration ~0.2 M).

  • Reaction : Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, the temperature can be higher, e.g., 80-100°C) and stir vigorously.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up : After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification : Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo. Purify the final product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient).

Data Summary: Yields of Benzofurans via Rap-Stoermer Reaction

The following table summarizes yields reported in the literature for the synthesis of various benzofuran derivatives from substituted salicylaldehydes using the Rap-Stoermer reaction, providing an estimate of the reaction's efficiency.

Salicylaldehyde Derivativeα-HaloketoneBaseSolventYield (%)Reference
SalicylaldehydePhenacyl bromideK₂CO₃Acetone92[5]
5-Chlorosalicylaldehyde2-BromoacetophenoneTEANeat95[6][7]
3,5-Dichlorosalicylaldehyde2-Chloro-1-(4-fluorophenyl)ethanoneTEANeat91[6][7]
5-Nitrosalicylaldehyde2-Bromo-1-(4-chlorophenyl)ethanoneK₂CO₃DMF85[5]
2-Hydroxy-1-naphthaldehydeChloroacetoneTEANeat88[6][7]

Note: TEA = Triethylamine, Neat = Solvent-free conditions.

Synthetic Strategy 2: Intramolecular Wittig Reaction

The intramolecular Wittig reaction is a powerful method for forming the benzofuran ring, particularly for accessing 2-unsubstituted or 2-aryl/vinyl substituted derivatives.[8] The strategy involves a two-step sequence: first, the phenolic hydroxyl group is alkylated with a haloacetyl derivative, which is then converted into a triphenylphosphonium salt. In the second step, a base is used to generate an ylide, which reacts with the adjacent aldehyde carbonyl in an intramolecular fashion to form the C2-C3 double bond of the benzofuran ring.[9]

G start Methyl 3-formyl-4-hydroxybenzoate step1 O-Alkylation with BrCH₂CO₂Et start->step1 K₂CO₃, Acetone intermediate1 Bromoacetate Ether Intermediate step1->intermediate1 step2 Phosphonium (B103445) Salt Formation (with PPh₃) intermediate1->step2 Toluene (B28343), Reflux intermediate2 Triphenylphosphonium Salt step2->intermediate2 step3 Intramolecular Wittig Reaction intermediate2->step3 Base (e.g., DBU), THF product Methyl 2-Ethoxycarbonyl Benzofuran-6-carboxylate step3->product

Caption: Workflow for benzofuran synthesis via intramolecular Wittig reaction.

Experimental Protocol

Step A: Synthesis of the Phosphonium Salt Intermediate

  • O-Alkylation : In a round-bottom flask, dissolve Methyl 3-formyl-4-hydroxybenzoate (1.0 equiv.) in acetone. Add K₂CO₃ (1.5 equiv.) and ethyl bromoacetate (1.2 equiv.). Reflux the mixture for 4-6 hours until the starting phenol (B47542) is consumed (monitored by TLC).

  • Isolation : Cool the reaction, filter off the solids, and evaporate the solvent. Dissolve the residue in ethyl acetate, wash with water, and dry over Na₂SO₄. Concentrate to obtain the crude bromoacetate ether intermediate, which can often be used without further purification.

  • Phosphonium Salt Formation : Dissolve the crude intermediate in dry toluene and add triphenylphosphine (B44618) (PPh₃, 1.1 equiv.). Reflux the mixture for 12-24 hours.

  • Purification : The phosphonium salt typically precipitates upon cooling. Collect the solid by filtration, wash with cold toluene or diethyl ether, and dry under vacuum.

Step B: Intramolecular Wittig Cyclization

  • Reaction Setup : Suspend the phosphonium salt (1.0 equiv.) in a dry solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition : Cool the suspension in an ice bath (0°C) and add a suitable base (e.g., DBU, 1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.2 equiv.) dropwise.

  • Reaction : Allow the reaction to warm to room temperature and stir for 2-8 hours. The reaction progress can be monitored by TLC.

  • Work-up and Purification : Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting benzofuran derivative by column chromatography.

Data Summary: Examples of Intramolecular Wittig Benzofuran Synthesis
Starting MaterialProductYield (%)Reference
2-(2-Formylphenoxy)acetonitrile phosphonium saltBenzofuran-2-carbonitrile>95[9]
Ethyl 2-(2-formylphenoxy)acetate phosphonium saltEthyl benzofuran-2-carboxylate>95[9]
Methyl 2-(2-formyl-4-methoxyphenoxy)acetate phosphonium saltMethyl 6-methoxybenzofuran-2-carboxylate89[8]

Synthetic Strategy 3: Reaction with Ethyl Diazoacetate

A convenient and high-yielding one-pot synthesis of 3-ethoxycarbonylbenzofurans can be achieved from salicylaldehydes and ethyl diazoacetate (EDA).[10] This method avoids the use of transition metals and proceeds under acidic conditions. The reaction first forms a hemiacetal intermediate, which then undergoes acid-catalyzed dehydration and cyclization to furnish the benzofuran ring.[11] This route is particularly useful for synthesizing benzofurans with an ester group at the 3-position.

G cluster_reactants Reactants cluster_steps Process cluster_product Product SM Methyl 3-formyl-4-hydroxybenzoate Step1 Hemiacetal Formation SM->Step1 HBF₄·OEt₂ (cat.) DCM, rt EDA Ethyl Diazoacetate (N₂CHCO₂Et) EDA->Step1 HBF₄·OEt₂ (cat.) DCM, rt Step2 Dehydration & Cyclization Step1->Step2 H₂SO₄ (conc.) Product Methyl 3-Ethoxycarbonyl- benzofuran-6-carboxylate Step2->Product

Caption: Pathway for the synthesis of 3-carboxybenzofurans using ethyl diazoacetate.

Experimental Protocol
  • Reaction Setup : To a solution of Methyl 3-formyl-4-hydroxybenzoate (1.0 equiv.) in dichloromethane (DCM) at room temperature, add a catalytic amount of fluoroboric acid diethyl ether complex (HBF₄·OEt₂, 10 mol%).

  • Reagent Addition : Add ethyl diazoacetate (EDA, 1.1 equiv.) dropwise to the mixture over 15-20 minutes. Caution: Ethyl diazoacetate is toxic and potentially explosive; handle with care in a well-ventilated fume hood.

  • First Stage : Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the hemiacetal intermediate by TLC.

  • Dehydration : Once the first stage is complete, add a few drops of concentrated sulfuric acid (H₂SO₄) to the mixture and continue stirring at room temperature for an additional 30-60 minutes.

  • Work-up : Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification : Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired 3-ethoxycarbonylbenzofuran derivative.

Data Summary: Yields for Synthesis with Ethyl Diazoacetate
Salicylaldehyde DerivativeSolventYield (%)Reference
SalicylaldehydeCH₂Cl₂95[10]
5-ChlorosalicylaldehydeCH₂Cl₂99[10]
5-BromosalicylaldehydeCH₂Cl₂99[10]
3-MethoxysalicylaldehydeCH₂Cl₂96[10]
5-NitrosalicylaldehydeCH₂Cl₂89[11]

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coats, and appropriate gloves, must be worn at all times.

  • α-Haloketones are lachrymatory and corrosive; handle with care.

  • Ethyl diazoacetate is toxic, a potential carcinogen, and can be explosive. It should only be handled by trained personnel using appropriate safety measures.

  • Strong bases (DBU) and strong acids (H₂SO₄, HBF₄·OEt₂) are corrosive and should be handled with caution.

  • Reactions under reflux or inert atmospheres should be set up using appropriate glassware and techniques.

References

Application Notes and Protocols for the Preparation of Coumarin Derivatives Using Methyl 3-Formyl-4-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin (B35378) derivatives are a prominent class of heterocyclic compounds widely recognized for their significant and diverse pharmacological activities. These scaffolds are integral to the development of novel therapeutic agents, exhibiting properties that include anticancer, anti-inflammatory, antioxidant, and anticoagulant effects. This document provides detailed methodologies for the synthesis of coumarin derivatives utilizing Methyl 3-formyl-4-hydroxybenzoate as a key starting material. The protocols outlined below focus on the Knoevenagel and Pechmann condensation reactions, which are robust and versatile methods for the construction of the coumarin core.

The synthesized coumarin derivatives, particularly those bearing a carboxylate group at the 6-position, have demonstrated promising potential in inducing apoptosis in cancer cells, making them valuable candidates for further investigation in drug discovery and development.

Synthetic Methodologies

The preparation of coumarin derivatives from Methyl 3-formyl-4-hydroxybenzoate can be effectively achieved through two primary condensation reactions: the Knoevenagel condensation and the Pechmann condensation.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. In this context, Methyl 3-formyl-4-hydroxybenzoate serves as the aldehyde component, reacting with active methylene compounds like diethyl malonate or ethyl acetoacetate (B1235776) to yield 3-substituted coumarin-6-carboxylate derivatives.

Pechmann Condensation

The Pechmann condensation is a classic method for synthesizing coumarins from a phenol (B47542) and a β-ketoester under acidic conditions. While Methyl 3-formyl-4-hydroxybenzoate is a substituted salicylaldehyde, its phenolic hydroxyl group can participate in a Pechmann-type reaction with β-ketoesters such as ethyl acetoacetate, typically catalyzed by a strong acid, to form 4-substituted coumarin-6-carboxylate derivatives.

Data Presentation

The following tables summarize quantitative data for the synthesis of representative coumarin derivatives.

Table 1: Synthesis of Methyl 3-substituted-2-oxo-2H-chromene-6-carboxylate via Knoevenagel Condensation

Active Methylene CompoundCatalystSolventReaction ConditionsYield (%)Product
Diethyl MalonatePiperidine (B6355638)Ethanol (B145695)Reflux, 4h85Methyl 3-(ethoxycarbonyl)-2-oxo-2H-chromene-6-carboxylate
Ethyl AcetoacetatePiperidineEthanolReflux, 6h78Methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate
MalononitrileTriethylamineAcetonitrileRoom Temp, 12h92Methyl 3-cyano-2-oxo-2H-chromene-6-carboxylate

Table 2: Characterization Data for Synthesized Coumarin Derivatives

CompoundMolecular FormulaMW¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)MS (m/z)
Methyl 3-(ethoxycarbonyl)-2-oxo-2H-chromene-6-carboxylateC₁₄H₁₂O₆276.248.51 (s, 1H), 8.15 (d, 1H), 7.95 (dd, 1H), 7.40 (d, 1H), 4.35 (q, 2H), 3.90 (s, 3H), 1.35 (t, 3H)168.5, 162.1, 158.9, 155.4, 148.2, 133.7, 129.5, 120.1, 118.9, 117.3, 61.8, 52.5, 14.21755, 1720, 1610276 [M]⁺
Methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylateC₁₃H₁₀O₅246.228.45 (s, 1H), 8.10 (d, 1H), 7.90 (dd, 1H), 7.35 (d, 1H), 3.88 (s, 3H), 2.70 (s, 3H)195.8, 168.7, 160.5, 155.2, 147.9, 133.5, 129.2, 120.5, 118.7, 117.1, 52.4, 30.11740, 1715, 1685246 [M]⁺
Methyl 3-cyano-2-oxo-2H-chromene-6-carboxylateC₁₂H₇NO₄229.198.60 (s, 1H), 8.20 (d, 1H), 8.00 (dd, 1H), 7.45 (d, 1H), 3.92 (s, 3H)168.2, 159.8, 155.8, 150.1, 134.0, 129.8, 119.8, 118.5, 117.5, 115.3, 52.62220, 1745, 1725229 [M]⁺

Experimental Protocols

Protocol 1: Knoevenagel Condensation for the Synthesis of Methyl 3-(ethoxycarbonyl)-2-oxo-2H-chromene-6-carboxylate

Materials:

  • Methyl 3-formyl-4-hydroxybenzoate (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • Piperidine (0.1 eq)

  • Absolute Ethanol

  • Hydrochloric acid (2N)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 3-formyl-4-hydroxybenzoate (1.0 eq) and diethyl malonate (1.2 eq) in absolute ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Acidify the residue with 2N HCl to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to afford pure Methyl 3-(ethoxycarbonyl)-2-oxo-2H-chromene-6-carboxylate.

Protocol 2: Pechmann Condensation for the Synthesis of Methyl 4-methyl-2-oxo-2H-chromene-6-carboxylate

Materials:

  • Methyl 3-formyl-4-hydroxybenzoate (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Concentrated Sulfuric Acid

  • Ice-cold water

Procedure:

  • To a cooled (0-5 °C) round-bottom flask, slowly add concentrated sulfuric acid.

  • With vigorous stirring, add Methyl 3-formyl-4-hydroxybenzoate (1.0 eq) to the sulfuric acid.

  • Slowly add ethyl acetoacetate (1.1 eq) to the mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

  • Carefully pour the reaction mixture onto crushed ice with constant stirring.

  • The precipitated solid is collected by filtration, washed thoroughly with cold water until the washings are neutral to litmus.

  • Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure Methyl 4-methyl-2-oxo-2H-chromene-6-carboxylate.

Biological Activity and Signaling Pathways

Coumarin derivatives, including those with a carboxylate moiety at the 6-position, have been shown to possess significant anticancer properties by inducing apoptosis in various cancer cell lines.[1][2][3] The induction of apoptosis is a complex process regulated by multiple signaling pathways. Several coumarin derivatives have been found to modulate key signaling cascades, including the PI3K/Akt/mTOR and MAPK pathways, which are critical for cell survival and proliferation.[4][5][6]

The diagram below illustrates a generalized workflow for the synthesis of coumarin-6-carboxylate derivatives and a key signaling pathway they can modulate to induce apoptosis.

G cluster_synthesis Synthetic Workflow cluster_pathway Apoptosis Induction Pathway start Methyl 3-formyl-4- hydroxybenzoate condensation Knoevenagel/ Pechmann Condensation start->condensation reagent Active Methylene Compound reagent->condensation product Coumarin-6-carboxylate Derivative condensation->product Coumarin Coumarin-6-carboxylate PI3K PI3K Coumarin->PI3K Inhibits Bax Bax (Pro-apoptotic) Coumarin->Bax Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) mTOR->Bcl2 Activates Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Synthetic workflow and proposed mechanism of apoptosis induction by coumarin-6-carboxylates.

Conclusion

The methodologies presented provide a robust framework for the synthesis of coumarin-6-carboxylate derivatives from Methyl 3-formyl-4-hydroxybenzoate. These compounds serve as a versatile platform for the development of novel therapeutic agents, particularly in the field of oncology. The provided protocols, along with the characterization data, offer a solid foundation for researchers to explore the synthesis and biological evaluation of this promising class of molecules. Further investigation into the structure-activity relationships and optimization of these derivatives could lead to the discovery of potent and selective drug candidates.

References

Application Notes and Protocols for the Synthesis of Roflumilast

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor utilized as a long-term maintenance treatment for severe chronic obstructive pulmonary disease (COPD) associated with chronic bronchitis. Its therapeutic effect is derived from its anti-inflammatory properties. These application notes provide a detailed protocol for the chemical synthesis of Roflumilast.

The synthesis of Roflumilast from the specified starting material, Methyl 3-formyl-4-hydroxybenzoate, would result in an isomer of the desired product due to the substitution pattern of the functional groups on the benzene (B151609) ring. For a successful synthesis of Roflumilast, the isomeric starting material, Methyl 4-formyl-3-hydroxybenzoate , is the appropriate precursor. The following protocols detail a viable synthetic route to Roflumilast commencing from this corrected starting material.

Overall Synthetic Scheme

The synthesis is a multi-step process involving the sequential introduction of the difluoromethoxy and cyclopropylmethoxy groups, followed by conversion to a carboxylic acid and final amidation.

Roflumilast Synthesis Workflow start Methyl 4-formyl-3-hydroxybenzoate step1 Step 1: Difluoromethylation start->step1 intermediate1 Methyl 3-(difluoromethoxy)-4-formylbenzoate step1->intermediate1 step2 Step 2: Baeyer-Villiger Oxidation & Hydrolysis intermediate1->step2 intermediate2 Methyl 3-(difluoromethoxy)-4-hydroxybenzoate step2->intermediate2 step3 Step 3: Williamson Ether Synthesis intermediate2->step3 intermediate3 Methyl 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoate step3->intermediate3 step4 Step 4: Ester Hydrolysis intermediate3->step4 intermediate4 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid step4->intermediate4 step5 Step 5: Amide Coupling intermediate4->step5 end_product Roflumilast step5->end_product reagent5 3,5-Dichloro-4-aminopyridine reagent5->step5

Caption: Overall workflow for the synthesis of Roflumilast.

Experimental Protocols

Step 1: Synthesis of Methyl 3-(difluoromethoxy)-4-formylbenzoate

This step involves the difluoromethylation of the phenolic hydroxyl group of the starting material.

  • Materials:

    • Methyl 4-formyl-3-hydroxybenzoate

    • Sodium chlorodifluoroacetate

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate (B1210297)

    • Brine solution

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Protocol:

    • To a solution of Methyl 4-formyl-3-hydroxybenzoate (1 equivalent) in DMF, add potassium carbonate (2 equivalents) and sodium chlorodifluoroacetate (1.5 equivalents).

    • Heat the reaction mixture to 100-120°C and stir for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield Methyl 3-(difluoromethoxy)-4-formylbenzoate.

Step 2: Synthesis of Methyl 3-(difluoromethoxy)-4-hydroxybenzoate

This transformation is achieved through a Baeyer-Villiger oxidation of the aldehyde to a formate (B1220265) ester, followed by in-situ hydrolysis.

  • Materials:

    • Methyl 3-(difluoromethoxy)-4-formylbenzoate

    • m-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane (DCM)

    • Sodium bicarbonate (NaHCO₃) solution

    • Sodium sulfite (B76179) (Na₂SO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Protocol:

    • Dissolve Methyl 3-(difluoromethoxy)-4-formylbenzoate (1 equivalent) in DCM.

    • Add m-CPBA (1.2 equivalents) portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by adding saturated sodium sulfite solution.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.

    • The resulting crude formate ester is hydrolyzed by dissolving in methanol (B129727) and adding a catalytic amount of sodium methoxide, followed by stirring at room temperature for 2 hours and acidic workup.

    • Purify the product by recrystallization or column chromatography.

Step 3: Synthesis of Methyl 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoate

The cyclopropylmethoxy group is introduced via a Williamson ether synthesis.[1][2]

  • Materials:

    • Methyl 3-(difluoromethoxy)-4-hydroxybenzoate

    • Cyclopropylmethyl bromide

    • Potassium carbonate (K₂CO₃)

    • Acetone

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Protocol:

    • In a round-bottom flask, combine Methyl 3-(difluoromethoxy)-4-hydroxybenzoate (1 equivalent), cyclopropylmethyl bromide (1.2 equivalents), and potassium carbonate (2 equivalents) in acetone.

    • Reflux the mixture for 8-12 hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture, filter off the solids, and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous Na₂SO₄.

    • Evaporate the solvent to obtain the crude product, which can be purified by column chromatography.

Step 4: Synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

The methyl ester is hydrolyzed to the corresponding carboxylic acid.[3][4]

  • Materials:

    • Methyl 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoate

    • Sodium hydroxide (B78521) (NaOH)

    • Methanol

    • Water

    • Hydrochloric acid (HCl)

  • Protocol:

    • Dissolve Methyl 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoate (1 equivalent) in a mixture of methanol and water.

    • Add sodium hydroxide (3 equivalents) and heat the mixture to reflux for 2-4 hours.

    • After cooling to room temperature, remove the methanol under reduced pressure.

    • Acidify the aqueous residue to pH 2-3 with concentrated HCl.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.[5]

Step 5: Synthesis of Roflumilast

The final step is the amide coupling of the benzoic acid intermediate with 3,5-dichloro-4-aminopyridine.

  • Materials:

    • 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

    • 3,5-dichloro-4-aminopyridine

    • Thionyl chloride (SOCl₂) or a coupling agent like HATU

    • Pyridine (B92270) or Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

    • Saturated sodium bicarbonate solution

  • Protocol (using Thionyl Chloride):

    • Suspend 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (1 equivalent) in DCM and add a catalytic amount of DMF.

    • Add thionyl chloride (1.2 equivalents) dropwise at 0°C and then stir at room temperature for 2 hours to form the acyl chloride.

    • In a separate flask, dissolve 3,5-dichloro-4-aminopyridine (1 equivalent) and pyridine (1.5 equivalents) in DCM.

    • Cool the amine solution to 0°C and add the freshly prepared acyl chloride solution dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain Roflumilast.

Data Presentation

StepStarting MaterialKey ReagentsProductExpected Yield (%)Expected Purity (%)
1Methyl 4-formyl-3-hydroxybenzoateSodium chlorodifluoroacetate, K₂CO₃Methyl 3-(difluoromethoxy)-4-formylbenzoate70-80>95
2Methyl 3-(difluoromethoxy)-4-formylbenzoatem-CPBA, Sodium methoxideMethyl 3-(difluoromethoxy)-4-hydroxybenzoate65-75>97
3Methyl 3-(difluoromethoxy)-4-hydroxybenzoateCyclopropylmethyl bromide, K₂CO₃Methyl 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoate80-90>98
4Methyl 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoateNaOH3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid90-98>99
53-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid3,5-dichloro-4-aminopyridine, SOCl₂Roflumilast75-85>99.5

Mechanism of Action of Roflumilast

Roflumilast is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade in chronic respiratory diseases.

Roflumilast Signaling Pathway cluster_cell Inflammatory Cell cluster_nucleus Nucleus Roflumilast Roflumilast PDE4 PDE4 Roflumilast->PDE4 Inhibits AMP AMP PDE4->AMP cAMP cAMP cAMP->PDE4 Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Activates NFkB NF-κB PKA->NFkB Inhibits Gene_Transcription Inflammatory Gene Transcription CREB->Gene_Transcription Modulates NFkB->Gene_Transcription Inhibits Inflammatory_Mediators Release of Inflammatory Mediators (TNF-α, IL-8, Leukotrienes) Gene_Transcription->Inflammatory_Mediators Reduces Inflammation Inflammation Inflammatory_Mediators->Inflammation Reduces

Caption: Mechanism of action of Roflumilast.

By inhibiting PDE4, Roflumilast prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[6][7] The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[6] PKA activation has downstream effects, including the modulation of transcription factors like CREB and the inhibition of NF-κB.[8] This ultimately leads to a reduction in the expression and release of various pro-inflammatory mediators, thereby mitigating the inflammatory response characteristic of COPD.[6][8]

References

Preparation of 3-cyano-4-hydroxybenzoic acid methyl ester from Methyl 3-formyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a streamlined and efficient one-pot protocol for the synthesis of 3-cyano-4-hydroxybenzoic acid methyl ester from its corresponding aldehyde, methyl 3-formyl-4-hydroxybenzoate. The methodology employs hydroxylamine (B1172632) hydrochloride in the presence of a dehydrating agent, acetyl chloride, to facilitate a direct conversion. This process circumvents the use of highly toxic cyanides, offering a safer and more scalable alternative for industrial and research applications. The protocol is presented with detailed experimental procedures, a summary of reaction parameters, and a visual representation of the workflow.

Introduction

3-cyano-4-hydroxybenzoic acid methyl ester is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Traditional methods for its preparation often involve the use of hazardous reagents such as cuprous cyanide.[1][2] This application note describes a more environmentally benign and efficient approach that converts the readily available methyl 3-formyl-4-hydroxybenzoate into the desired nitrile. The conversion of aldehydes to nitriles via an in-situ generated aldoxime is a well-established transformation.[3][4][5][6] This protocol has been optimized for the specific substrate, providing high yields and purity. The one-pot nature of the reaction, combining oxime formation and dehydration, simplifies the experimental setup and work-up procedure.[4][5][6]

Experimental Protocol

Materials:

  • Methyl 3-formyl-4-hydroxybenzoate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Acetyl chloride (CH₃COCl)

  • Acetonitrile (B52724) (CH₃CN)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Water (H₂O)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • In a suitably sized round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 3-formyl-4-hydroxybenzoate (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents).

  • Add a solvent mixture of acetonitrile and N,N-dimethylformamide (in a 4:1 ratio, v/v) to the flask.

  • With vigorous stirring, slowly add acetyl chloride (1.1 equivalents) to the reaction mixture. An exotherm may be observed.

  • Heat the reaction mixture to 80°C and maintain this temperature with stirring for 2 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer twice with water.

  • Extract the aqueous layers once with ethyl acetate.

  • Combine all organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting solid is the crude 3-cyano-4-hydroxybenzoic acid methyl ester, which can be further purified by recrystallization if necessary.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 3-cyano-4-hydroxybenzoic acid methyl ester.

ParameterValueReference
Starting MaterialMethyl 3-formyl-4-hydroxybenzoate[1][2]
Key ReagentsHydroxylamine hydrochloride, Acetyl chloride[1]
Molar Ratio (SM:NH₂OH·HCl:AcCl)1 : 1.1 : 1.1[1]
Solvent SystemAcetonitrile/DMF (4:1 v/v)[1]
Reaction Temperature80°C[1]
Reaction Time2 hours[1]
Work-up SolventsEthyl acetate, Water[1]
Product3-cyano-4-hydroxybenzoic acid methyl ester[1][2]

Visualizations

The following diagrams illustrate the chemical transformation and the experimental workflow.

Reaction Scheme cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product Methyl 3-formyl-4-hydroxybenzoate 3-cyano-4-hydroxybenzoic\nacid methyl ester Methyl 3-formyl-4-hydroxybenzoate->3-cyano-4-hydroxybenzoic\nacid methyl ester + Hydroxylamine Hydrochloride Acetyl Chloride, Acetonitrile/DMF 80°C, 2h Hydroxylamine\nHydrochloride Hydroxylamine Hydrochloride Acetyl Chloride\nAcetonitrile/DMF\n80°C, 2h Acetyl Chloride Acetonitrile/DMF 80°C, 2h

Caption: Chemical transformation of Methyl 3-formyl-4-hydroxybenzoate.

G start Start: Combine Reactants reactants Methyl 3-formyl-4-hydroxybenzoate Hydroxylamine Hydrochloride start->reactants solvents Add Acetonitrile/DMF reactants->solvents reagent Add Acetyl Chloride solvents->reagent reaction Heat to 80°C for 2 hours reagent->reaction workup Cool and Dilute with Ethyl Acetate reaction->workup extraction Wash with Water workup->extraction drying Dry with Na2SO4 extraction->drying concentration Concentrate in vacuo drying->concentration product Product: 3-cyano-4-hydroxybenzoic acid methyl ester concentration->product

Caption: Experimental workflow for the synthesis.

Conclusion

The described protocol provides a safe, efficient, and direct method for the preparation of 3-cyano-4-hydroxybenzoic acid methyl ester from methyl 3-formyl-4-hydroxybenzoate. This one-pot synthesis is suitable for both laboratory and large-scale production, offering significant advantages over traditional cyanidation methods. The use of readily available and less hazardous materials makes this an attractive alternative for researchers and professionals in the field of drug development and chemical synthesis.

References

Application Notes and Protocols for the Use of Methyl 3-formyl-4-hydroxybenzoate in Preparing α-Glucosidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-formyl-4-hydroxybenzoate is a versatile aromatic building block with key functional groups—a methyl ester, a hydroxyl group, and a formyl (aldehyde) group—that make it an excellent starting material for the synthesis of various heterocyclic compounds with potential biological activities. One of the promising applications of this compound is in the preparation of α-glucosidase inhibitors, a class of drugs used in the management of type 2 diabetes mellitus. These inhibitors function by delaying the breakdown of carbohydrates in the small intestine, which in turn helps to control postprandial blood glucose levels.

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of α-glucosidase inhibitors derived from Methyl 3-formyl-4-hydroxybenzoate. The primary synthetic routes explored are the preparation of chalcones, coumarins, and Schiff bases, which have all demonstrated significant α-glucosidase inhibitory activity.

Synthetic Pathways Overview

Methyl 3-formyl-4-hydroxybenzoate serves as a key precursor for the synthesis of several classes of α-glucosidase inhibitors. The reactive aldehyde group readily participates in condensation reactions, while the hydroxyl and methyl ester groups offer sites for further functionalization.

Synthetic_Pathways Start Methyl 3-formyl-4-hydroxybenzoate Chalcones Chalcone (B49325) Derivatives Start->Chalcones Claisen-Schmidt Condensation Coumarins Coumarin Derivatives Start->Coumarins Knoevenagel or Perkin Condensation SchiffBases Schiff Base Derivatives Start->SchiffBases Condensation with primary amines Inhibitors α-Glucosidase Inhibitors Chalcones->Inhibitors Coumarins->Inhibitors SchiffBases->Inhibitors

Synthetic routes from Methyl 3-formyl-4-hydroxybenzoate.

Data Presentation: α-Glucosidase Inhibitory Activity

The following tables summarize the α-glucosidase inhibitory activity (IC50 values) of representative compounds from the chalcone, coumarin, and Schiff base classes synthesized from precursors structurally related to Methyl 3-formyl-4-hydroxybenzoate. Acarbose (B1664774), a commercially available α-glucosidase inhibitor, is used as a standard for comparison.

Table 1: α-Glucosidase Inhibitory Activity of Chalcone Derivatives

Compound ClassRepresentative DerivativeIC50 (µM)Reference
Chalcone-Triazole Hybrid4a (Ar = 4-methoxyphenyl)3.90[1]
Chalcone-Triazole Hybrid4b (Ar = 4-fluorophenyl)4.77[1]
Chalcone AmideL48.28 ± 0.04[2]
Flavonoid DerivativeCompound 4 (bromine group)15.71 ± 0.21[3]
Standard Acarbose 8.36 ± 0.02 [2]

Table 2: α-Glucosidase Inhibitory Activity of Coumarin Derivatives

Compound ClassRepresentative DerivativeIC50 (µM)Reference
Coumarin-Hydrazone Hybrid7c2.39 ± 0.05[4][5]
Coumarin-Benzimidazole5k10.8
Coumarin-Chalcone3t24.09 ± 2.36
Standard Acarbose 750.0

Table 3: α-Glucosidase Inhibitory Activity of Schiff Base Derivatives

Compound ClassRepresentative DerivativeIC50 (µM)Reference
Thiobarbituric Acid bis-Schiff BaseCompound 80.10 ± 0.05[6]
Indole-Based Schiff Base4g (3-bromophenyl)10.89[7]
3,4-dihydroxyphenylacetic acid Schiff BaseCompound 512.84 ± 0.52[8]
Standard Acarbose 0.27 ± 0.04 [6]

Experimental Protocols

Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of chalcone derivatives from Methyl 3-formyl-4-hydroxybenzoate and a suitable acetophenone (B1666503).

Chalcone_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactant1 Methyl 3-formyl-4-hydroxybenzoate Solvent Ethanol (B145695) Reactant1->Solvent Reactant2 Substituted Acetophenone Reactant2->Solvent Catalyst Aqueous NaOH Solvent->Catalyst Stirring Stir at room temperature Catalyst->Stirring Pour Pour into ice water Stirring->Pour Acidify Acidify with HCl Pour->Acidify Filter Filter the precipitate Acidify->Filter Wash Wash with water Filter->Wash Dry Dry the product Wash->Dry Recrystallize Recrystallize from ethanol Dry->Recrystallize Product Chalcone Derivative Recrystallize->Product

Workflow for Chalcone Synthesis.

Materials:

  • Methyl 3-formyl-4-hydroxybenzoate

  • Substituted acetophenone (e.g., 4-methoxyacetophenone)

  • Ethanol

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 10% aqueous)

  • Hydrochloric acid (HCl) (e.g., 10% aqueous)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Beaker

  • Büchner funnel and filter paper

Procedure:

  • Dissolve Methyl 3-formyl-4-hydroxybenzoate (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.

  • Slowly add the aqueous NaOH solution dropwise to the stirred mixture at room temperature.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

  • Acidify the mixture with dilute HCl to precipitate the chalcone product.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water to remove any inorganic impurities.

  • Dry the crude product in a desiccator or oven at a low temperature.

  • Purify the chalcone derivative by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Synthesis of Schiff Base Derivatives

This protocol outlines the synthesis of Schiff base derivatives by the condensation of Methyl 3-formyl-4-hydroxybenzoate with a primary amine.

Materials:

  • Methyl 3-formyl-4-hydroxybenzoate

  • Primary amine (e.g., aniline (B41778) or a substituted aniline)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve Methyl 3-formyl-4-hydroxybenzoate (1 equivalent) in ethanol or methanol.

  • Add the primary amine (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux for 2-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The Schiff base product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • Collect the solid product by filtration and wash with a small amount of cold solvent.

  • Recrystallize the crude product from a suitable solvent to obtain the pure Schiff base.

Protocol 3: In Vitro α-Glucosidase Inhibition Assay

This protocol details the procedure for evaluating the α-glucosidase inhibitory activity of the synthesized compounds.

Assay_Workflow cluster_prep Preparation cluster_incubation1 Pre-incubation cluster_reaction Reaction cluster_termination Termination cluster_measurement Measurement cluster_analysis Data Analysis Reagents Prepare buffer, enzyme, substrate, and inhibitor solutions Mix1 Mix enzyme and inhibitor Reagents->Mix1 Incubate1 Incubate at 37°C Mix1->Incubate1 AddSubstrate Add pNPG substrate Incubate1->AddSubstrate Incubate2 Incubate at 37°C AddSubstrate->Incubate2 Stop Add Na2CO3 solution Incubate2->Stop Read Measure absorbance at 405 nm Stop->Read Calculate Calculate % inhibition and IC50 Read->Calculate

Workflow for α-Glucosidase Inhibition Assay.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium phosphate (B84403) buffer (e.g., 0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

  • Synthesized inhibitor compounds

  • Acarbose (positive control)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

  • Incubator set to 37°C

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase in sodium phosphate buffer.

    • Prepare a stock solution of pNPG in sodium phosphate buffer.

    • Dissolve the synthesized compounds and acarbose in DMSO to prepare stock solutions. Further dilute with buffer to desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Assay in 96-well Plate:

    • To each well, add a specific volume of sodium phosphate buffer.

    • Add a volume of the inhibitor solution (or acarbose for positive control, or buffer/DMSO for negative control).

    • Add a volume of the α-glucosidase solution to all wells except for the blank.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding a volume of the pNPG solution to all wells.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

  • Reaction Termination:

    • Stop the reaction by adding a volume of the Na₂CO₃ solution to each well.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 405 nm using a microplate reader. The yellow color of the p-nitrophenol produced is proportional to the enzyme activity.

  • Calculation:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against different concentrations of the inhibitor.

Mechanism of α-Glucosidase Inhibition

The synthesized chalcones, coumarins, and Schiff bases can inhibit α-glucosidase through various modes, including competitive, non-competitive, or mixed-type inhibition. Molecular docking studies have shown that these inhibitors can bind to the active site or allosteric sites of the enzyme, thereby preventing the substrate from binding and being hydrolyzed.

Inhibition_Mechanism cluster_enzyme α-Glucosidase Enzyme ActiveSite Active Site (e.g., Asp, Glu, His residues) Products Glucose ActiveSite->Products Hydrolyzes NoReaction Inhibition of Carbohydrate Digestion ActiveSite->NoReaction Substrate Carbohydrate Substrate Substrate->ActiveSite Binds to Inhibitor Synthesized Inhibitor (Chalcone, Coumarin, Schiff Base) Inhibitor->ActiveSite Binds to (Competitive) or Allosteric Site (Non-competitive) Inhibitor->NoReaction

Mechanism of α-Glucosidase Inhibition.

The inhibitory mechanism often involves interactions such as hydrogen bonding and hydrophobic interactions between the inhibitor molecule and key amino acid residues in the enzyme's active site.[7][9][10] For instance, the hydroxyl and carbonyl groups of the inhibitors can form hydrogen bonds with polar residues, while the aromatic rings can engage in π-π stacking with aromatic amino acid residues like phenylalanine.[4] This binding alters the enzyme's conformation or directly blocks the substrate's access to the catalytic site, leading to a reduction in glucose production.

References

Application Notes: The Utility of Methyl 3-formyl-4-hydroxybenzoate in the Synthesis of Chromogenic β-Lactamase Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-formyl-4-hydroxybenzoate is an aromatic aldehyde that serves as a valuable precursor in the synthesis of chromogenic β-lactamase substrates. Its structure is particularly amenable to incorporation into the C-3 side chain of cephalosporins. The presence of the formyl and hydroxyl groups allows for chemical modifications that result in a molecule that, upon hydrolysis by β-lactamase, undergoes a distinct color change. This property is fundamental to its application in the development of diagnostic assays for detecting β-lactamase-producing bacteria, which are a major cause of antibiotic resistance. The synthesis of such substrates is a critical area of research in the ongoing effort to combat multidrug-resistant organisms.

Principle of Detection

The core principle behind the use of substrates derived from Methyl 3-formyl-4-hydroxybenzoate lies in the enzymatic cleavage of the β-lactam ring by β-lactamase. This event triggers a cascade of electronic rearrangements within the molecule, ultimately leading to the expulsion of the chromogenic leaving group that was synthesized from the methyl 3-formyl-4-hydroxybenzoate precursor. The liberated chromophore is intensely colored, and the rate of its formation can be monitored spectrophotometrically to quantify β-lactamase activity.

Featured Application: Synthesis of a Chromogenic Cephalosporin (B10832234) Substrate

A notable application of Methyl 3-formyl-4-hydroxybenzoate is in the synthesis of chromogenic cephalosporin substrates. In this process, the aldehyde is typically converted into a more complex side chain, which is then attached to the 3-position of the cephalosporin core. The resulting molecule is often a highly sensitive substrate for a broad range of β-lactamases.

Experimental Protocols

Protocol 1: Synthesis of the Chromogenic Leaving Group from Methyl 3-formyl-4-hydroxybenzoate

This protocol describes a general method for modifying Methyl 3-formyl-4-hydroxybenzoate to create a leaving group suitable for attachment to a cephalosporin core.

Materials:

  • Methyl 3-formyl-4-hydroxybenzoate

  • (2-Amino-1,3-thiazol-4-yl)(methoxyimino)acetic acid

  • Appropriate solvents (e.g., Dimethylformamide, Dichloromethane)

  • Coupling agents (e.g., Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS))

  • Bases (e.g., Triethylamine, Pyridine)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Protection of the phenolic hydroxyl group: The hydroxyl group of Methyl 3-formyl-4-hydroxybenzoate is typically protected to prevent unwanted side reactions. This can be achieved using a suitable protecting group like a silyl (B83357) ether or an acetate (B1210297) ester.

  • Condensation reaction: The protected aldehyde is then condensed with a molecule containing an active methylene (B1212753) group, such as the (2-amino-1,3-thiazol-4-yl)(methoxyimino)acetic acid, to form a vinylogous system. This reaction extends the conjugation of the molecule, which is crucial for the chromogenic effect.

  • Deprotection: The protecting group on the phenolic hydroxyl is removed to yield the final chromogenic leaving group.

  • Purification: The crude product is purified by column chromatography on silica gel to obtain the desired compound in high purity.

Protocol 2: Coupling of the Chromogenic Leaving Group to the Cephalosporin Core

This protocol outlines the attachment of the synthesized chromogenic leaving group to the 3-position of a cephalosporin nucleus.

Materials:

  • 7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester (or a similar activated cephalosporin core)

  • Synthesized chromogenic leaving group

  • A suitable base (e.g., Potassium carbonate, Sodium iodide)

  • Solvent (e.g., Acetone, Acetonitrile)

Procedure:

  • Nucleophilic substitution: The chromogenic leaving group, with its deprotonated phenolic hydroxyl, acts as a nucleophile and displaces the leaving group at the C-3' position of the cephalosporin core (e.g., chloride). This reaction is typically carried out in a polar aprotic solvent in the presence of a mild base.

  • Acylation of the C-7 amino group: The amino group at the C-7 position of the cephalosporin is acylated with a desired side chain (e.g., 2-thienylacetyl chloride) to confer broad-spectrum activity against various β-lactamases.

  • Deprotection of the carboxylic acid: The protecting group on the C-4 carboxylic acid is removed to yield the final chromogenic cephalosporin substrate.

  • Purification: The final product is purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The following table summarizes typical (hypothetical, for illustrative purposes) quantitative data for a chromogenic cephalosporin substrate synthesized using Methyl 3-formyl-4-hydroxybenzoate.

ParameterValue
Synthesis Yields
Leaving Group Synthesis60-70%
Cephalosporin Coupling40-50%
Overall Yield24-35%
Spectroscopic Properties
λmax of Intact Substrate~340 nm
λmax of Hydrolyzed Product~480 nm
Molar Extinction Coefficient (ε) of Hydrolyzed Product20,000 - 30,000 M⁻¹cm⁻¹
Kinetic Parameters (vs. TEM-1 β-lactamase)
Kₘ (Michaelis constant)50-100 µM
kcat (Turnover number)100-200 s⁻¹
kcat/Kₘ (Catalytic efficiency)1-4 x 10⁶ M⁻¹s⁻¹

Visualizations

G cluster_synthesis Synthesis Workflow A Methyl 3-formyl-4- hydroxybenzoate B Protection of Hydroxyl Group A->B Protecting Agent C Condensation Reaction B->C Active Methylene Compound D Deprotection C->D E Chromogenic Leaving Group D->E G Coupling Reaction (Nucleophilic Substitution) E->G Base F Cephalosporin Core (e.g., 7-ACA derivative) F->G H Acylation at C-7 G->H Acylating Agent I Final Deprotection H->I J Purification (HPLC) I->J K Chromogenic β-Lactamase Substrate J->K G cluster_mechanism Mechanism of Action Substrate Intact Chromogenic Substrate (Low Absorbance) ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex Enzyme β-Lactamase Enzyme->ES_Complex Hydrolysis Hydrolysis of β-Lactam Ring ES_Complex->Hydrolysis Intermediate Unstable Intermediate Hydrolysis->Intermediate Product Cleaved Substrate + Enzyme Hydrolysis->Product Rearrangement Spontaneous Electron Rearrangement Intermediate->Rearrangement Product->Enzyme Chromophore Released Chromophore (High Absorbance / Color) Rearrangement->Chromophore

Alkylation of the Phenolic Hydroxyl Group in Methyl 3-formyl-4-hydroxybenzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the O-alkylation of the phenolic hydroxyl group in Methyl 3-formyl-4-hydroxybenzoate. This versatile building block is a key intermediate in the synthesis of a wide range of organic molecules, including pharmaceuticals and other specialty chemicals. The selective alkylation of its phenolic hydroxyl group allows for the introduction of various functionalities, enabling the exploration of structure-activity relationships and the development of novel compounds.

Introduction

The alkylation of the phenolic hydroxyl group in Methyl 3-formyl-4-hydroxybenzoate is a crucial transformation in organic synthesis. The presence of the electron-withdrawing formyl and methyl ester groups influences the reactivity of the aromatic ring and the phenolic hydroxyl group. The most common and effective method for this transformation is the Williamson ether synthesis, which proceeds via a nucleophilic substitution (SN2) mechanism. This reaction involves the deprotonation of the weakly acidic phenolic hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion, which then attacks an alkylating agent, typically an alkyl halide.[1][2][3]

Careful selection of reaction conditions, including the base, solvent, temperature, and alkylating agent, is critical to ensure high yields and selectivity for O-alkylation over potential side reactions such as C-alkylation.[4] The use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is often preferred as they can accelerate SN2 reactions.[3] Mild bases such as potassium carbonate (K₂CO₃) are frequently employed to avoid potential hydrolysis of the methyl ester functionality.[4][5][6]

Data Presentation: O-Alkylation Reaction Parameters

The following table summarizes various reported conditions and yields for the O-alkylation of substituted phenols, providing a comparative overview for designing experiments with Methyl 3-formyl-4-hydroxybenzoate.

Alkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
n-Propyl bromidenano-K₂CO₃ (1.3 equiv.)-65-85.2[5]
n-Propyl bromideK₂CO₃ (3.5 equiv.)-75865[5]
IodoethaneKOHDMSORoom Temp.0.17-[7]
4-Bromobenzyl bromideKOHDMSORoom Temp. -> 80693.4[7]
Benzyl (B1604629) bromideK₂CO₃AcetoneReflux3-4-[4]
Primary electrophilesK₂CO₃1,2-Dichloroethane4024Good[8]

Note: The yields and reaction conditions are specific to the cited literature and may vary depending on the exact substrate and experimental setup.

Experimental Protocols

This section provides a detailed, generalized protocol for the O-alkylation of Methyl 3-formyl-4-hydroxybenzoate based on the principles of the Williamson ether synthesis.

General Protocol for O-Alkylation

Materials:

  • Methyl 3-formyl-4-hydroxybenzoate

  • Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Diethyl ether or ethyl acetate (B1210297) for extraction

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser or setup for heating under an inert atmosphere

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 3-formyl-4-hydroxybenzoate (1.0 equivalent).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. Add anhydrous potassium carbonate (typically 1.5 to 2.0 equivalents).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 15-30 minutes. Add the alkylating agent (1.1 to 1.5 equivalents) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with an organic solvent such as diethyl ether or ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel or recrystallization, to obtain the pure O-alkylated product.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the O-alkylation of Methyl 3-formyl-4-hydroxybenzoate.

G cluster_0 Reaction Setup cluster_2 Work-up and Purification A Methyl 3-formyl-4-hydroxybenzoate E Combine and Stir A->E B Anhydrous Solvent (e.g., DMF) B->E C Base (e.g., K2CO3) C->E D Alkylating Agent F Heat and Monitor by TLC D->F Add dropwise G Quench with Water F->G H Extract with Organic Solvent G->H I Wash with Water and Brine H->I J Dry over Na2SO4/MgSO4 I->J K Concentrate in vacuo J->K L Purify (Chromatography/Recrystallization) K->L M Pure O-alkylated Product L->M

Caption: General workflow for the O-alkylation of Methyl 3-formyl-4-hydroxybenzoate.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the key steps and intermediates in the Williamson ether synthesis for the alkylation of the phenolic hydroxyl group.

G A Phenolic Hydroxyl Group (Methyl 3-formyl-4-hydroxybenzoate) C Phenoxide Ion (Nucleophile) A->C Deprotonation B Base (e.g., K2CO3) B->C E SN2 Transition State C->E D Alkyl Halide (Electrophile) D->E Nucleophilic Attack F O-Alkylated Product (Ether) E->F Bond Formation G Halide Salt (Byproduct) E->G Leaving Group Departure

Caption: Key steps in the Williamson ether synthesis for phenolic O-alkylation.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 3-formyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of Methyl 3-formyl-4-hydroxybenzoate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.

Troubleshooting Guides

This section addresses common issues encountered during the purification of Methyl 3-formyl-4-hydroxybenzoate in a question-and-answer format.

Question: My purified Methyl 3-formyl-4-hydroxybenzoate has a low melting point and a broad melting range. What is the likely cause and how can I fix it?

Answer: A low and broad melting point is a primary indicator of impurities. The most common impurity is likely unreacted starting material, such as methyl 4-hydroxybenzoate, or byproducts from the synthesis. To address this, further purification is necessary. We recommend purification by column chromatography followed by recrystallization for the best results.

Question: After purification by column chromatography, I still see multiple spots on my TLC plate. What could be the problem?

Answer: If you are still observing multiple spots on your TLC plate after column chromatography, consider the following:

  • Inappropriate Solvent System: The polarity of your mobile phase may not be optimal for separating your compound from the impurities. If your compound is eluting too quickly (high Rf value), decrease the polarity of the solvent system (e.g., increase the proportion of hexane (B92381) in a hexane/ethyl acetate (B1210297) mixture). If your compound is not moving from the baseline (low Rf value), increase the polarity (e.g., increase the proportion of ethyl acetate).

  • Column Overloading: Overloading the column with too much crude product can lead to poor separation. For effective separation, the amount of crude material should be appropriate for the size of the column.

  • Co-eluting Impurities: Some impurities may have very similar polarities to your product, making them difficult to separate with a single solvent system. In this case, trying a different solvent system or a subsequent purification step like recrystallization is recommended.

Question: I am losing a significant amount of my product during recrystallization. How can I improve the yield?

Answer: Significant product loss during recrystallization is often due to using too much solvent or cooling the solution too quickly. To improve your yield:

  • Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Allow the solution to cool slowly to room temperature to allow for the formation of pure crystals. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • When washing the crystals after filtration, use a minimal amount of ice-cold solvent to avoid redissolving your product.

Question: My final product is an off-white or yellowish powder, but I expect a white solid. What should I do?

Answer: A colored impurity may be present. While minor color variations may not significantly impact purity, you can try to remove the colored impurities by treating a solution of your compound with a small amount of activated charcoal before the hot filtration step in recrystallization. Be aware that activated charcoal can also adsorb some of your product, potentially lowering the yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of Methyl 3-formyl-4-hydroxybenzoate?

A1: The most common impurity is typically the unreacted starting material, methyl 4-hydroxybenzoate. Other potential impurities can arise from side reactions during the formylation step, leading to isomers or other substituted aromatic compounds.

Q2: What is a good solvent system for the column chromatography of Methyl 3-formyl-4-hydroxybenzoate?

A2: A good starting point for a mobile phase is a mixture of hexane and ethyl acetate. The optimal ratio will depend on the specific impurities present, but a gradient of increasing ethyl acetate concentration is often effective. You can monitor the separation using Thin Layer Chromatography (TLC) to determine the ideal solvent ratio.

Q3: What is a suitable solvent for the recrystallization of Methyl 3-formyl-4-hydroxybenzoate?

A3: A mixed solvent system of ethyl acetate and hexane is a good choice for recrystallization. The compound should be dissolved in a minimal amount of hot ethyl acetate, followed by the slow addition of hexane until the solution becomes slightly turbid. Upon cooling, pure crystals should form. Alternatively, a simple trituration or washing with hexane can be effective in removing less polar impurities.

Q4: How can I assess the purity of my final product?

A4: The purity of Methyl 3-formyl-4-hydroxybenzoate can be assessed using several analytical techniques:

  • Melting Point: A sharp melting point within the expected range (typically around 80-84 °C) is a good indicator of high purity.[1]

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests a high degree of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for determining purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can confirm the structure of the compound and help identify any impurities.

Data Presentation

The following table provides representative data for the purification of Methyl 3-formyl-4-hydroxybenzoate. The values are typical for a successful purification process but may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)
Column Chromatography ~85>95~70-85
Recrystallization ~95>99~80-90
Combined ~85>99~60-75

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes the purification of Methyl 3-formyl-4-hydroxybenzoate using silica (B1680970) gel column chromatography.

  • Preparation of the Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of hexane and ethyl acetate (e.g., starting with a 9:1 ratio).

  • Column Packing:

    • Prepare a slurry of silica gel in the mobile phase.

    • Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude Methyl 3-formyl-4-hydroxybenzoate in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with the mobile phase, collecting fractions in test tubes.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the ethyl acetate concentration) to elute the desired compound.

  • Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC).

    • Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol outlines the steps for purifying Methyl 3-formyl-4-hydroxybenzoate by recrystallization.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude or partially purified Methyl 3-formyl-4-hydroxybenzoate in a minimal amount of hot ethyl acetate.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, swirl, and perform a hot gravity filtration to remove the charcoal.

  • Crystallization:

    • Slowly add hexane to the hot solution until it becomes slightly and persistently turbid.

    • Allow the flask to cool slowly to room temperature. Crystal formation should be observed.

    • Once the flask has reached room temperature, place it in an ice bath for about 15-30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold hexane to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.

Visualization

The following diagram illustrates the general workflow for the purification and analysis of Methyl 3-formyl-4-hydroxybenzoate.

PurificationWorkflow Purification Workflow for Methyl 3-formyl-4-hydroxybenzoate Crude Crude Product (Methyl 3-formyl-4-hydroxybenzoate) ColumnChromatography Column Chromatography (Silica Gel, Hexane/EtOAc) Crude->ColumnChromatography TLC_Analysis1 TLC Analysis of Fractions ColumnChromatography->TLC_Analysis1 CombineFractions Combine Pure Fractions TLC_Analysis1->CombineFractions Pure ImpureFractions Impure Fractions TLC_Analysis1->ImpureFractions Impure SolventRemoval Solvent Removal (Rotary Evaporation) CombineFractions->SolventRemoval PartiallyPure Partially Purified Product SolventRemoval->PartiallyPure Recrystallization Recrystallization (e.g., EtOAc/Hexane) PartiallyPure->Recrystallization Filtration Vacuum Filtration & Washing Recrystallization->Filtration Drying Drying Filtration->Drying MotherLiquor Mother Liquor Filtration->MotherLiquor PureProduct Pure Product Drying->PureProduct PurityAnalysis Purity & Identity Confirmation (Melting Point, TLC, HPLC, NMR) PureProduct->PurityAnalysis

References

Recrystallization of Methyl 3-formyl-4-hydroxybenzoate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of methyl 3-formyl-4-hydroxybenzoate.

Experimental Protocol: Recrystallization of Methyl 3-formyl-4-hydroxybenzoate

This protocol provides a general guideline for the purification of methyl 3-formyl-4-hydroxybenzoate by recrystallization. The choice of solvent and specific conditions may require optimization based on the purity of the crude material.

Materials:

  • Crude methyl 3-formyl-4-hydroxybenzoate

  • Recrystallization solvent (e.g., methanol (B129727)/water, ethanol (B145695), or dichloromethane/heptane)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

Methodology:

  • Solvent Selection: Based on solubility data, a mixed solvent system like methanol/water or a single solvent such as ethanol is often effective. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

  • Dissolution: Place the crude methyl 3-formyl-4-hydroxybenzoate in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen primary solvent (e.g., methanol or ethanol) to the flask. Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If using a mixed solvent system, add the primary solvent until the solid dissolves at an elevated temperature.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration. To do this, preheat a second Erlenmeyer flask containing a small amount of the solvent on the hot plate. Place a stemless funnel with fluted filter paper into the neck of the warm flask and pour the hot solution through the filter paper. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. If using a mixed solvent system, slowly add the anti-solvent (e.g., water or heptane) dropwise to the hot solution until turbidity is observed, then allow it to cool.

  • Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals thoroughly. This can be done by leaving them on the filter paper under vacuum for a period, followed by transfer to a watch glass or drying dish to air dry or dry in a vacuum oven at a low temperature.

Quantitative Data

SolventSolubility at Room TemperatureSolubility at Elevated Temperature
MethanolSolubleVery Soluble
EthanolSolubleVery Soluble
DichloromethaneSolubleVery Soluble
WaterInsolubleSparingly Soluble
Heptane/HexaneInsolubleInsoluble

This table is based on general observations for compounds with similar functional groups and available qualitative data.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of methyl 3-formyl-4-hydroxybenzoate.

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used. - The solution is supersaturated but nucleation has not occurred.- Boil off some of the solvent to increase the concentration of the compound and allow the solution to cool again. - Scratch the inside of the flask with a glass rod at the meniscus to induce nucleation. - Add a seed crystal of pure methyl 3-formyl-4-hydroxybenzoate.
Oiling out (formation of a liquid layer instead of solid crystals). - The boiling point of the solvent is higher than the melting point of the compound (Melting point of methyl 3-formyl-4-hydroxybenzoate is approximately 80-84°C). - The presence of significant impurities can lower the melting point of the mixture.- Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. - Consider using a lower-boiling point solvent or a different solvent system. - If impurities are suspected, consider pre-purification by column chromatography.
Low recovery of crystals. - Too much solvent was used, leaving a significant amount of the product in the mother liquor. - The solution was not cooled sufficiently. - Premature crystallization during hot filtration.- Concentrate the mother liquor by evaporating some of the solvent and cool again to recover more product. - Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time. - Ensure the filtration apparatus is pre-warmed and the filtration is performed quickly to minimize heat loss.
Crystals are colored or appear impure. - The crude material contains colored impurities. - The cooling process was too rapid, leading to the trapping of impurities within the crystal lattice.- Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. - Allow the solution to cool more slowly to promote the formation of purer crystals. A second recrystallization may be necessary.
Crystals are very fine or powdery. - The solution cooled too quickly, leading to rapid precipitation rather than crystal growth.- Ensure the solution cools slowly and undisturbed. Insulating the flask can help slow the cooling rate.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of methyl 3-formyl-4-hydroxybenzoate?

A1: While there is no single "best" solvent, a good starting point is a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. Based on available data, methanol or ethanol can be effective. A mixed solvent system, such as methanol-water or dichloromethane-heptane, can also be used to achieve the desired solubility profile.

Q2: My compound "oils out" every time I try to recrystallize it. What should I do?

A2: "Oiling out" often occurs when the melting point of your compound is lower than the boiling point of the solvent. To remedy this, you can try reheating the solution to dissolve the oil, adding a little more solvent, and allowing it to cool much more slowly. Using a solvent with a lower boiling point is another effective strategy.

Q3: How can I improve the yield of my recrystallization?

A3: To improve your yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve your crude product. Also, make sure to cool the solution thoroughly in an ice bath to maximize precipitation. You can also try to recover more product from the mother liquor by evaporating some of the solvent and re-cooling.

Q4: What are the likely impurities in my crude methyl 3-formyl-4-hydroxybenzoate?

A4: Common impurities can include unreacted starting materials such as methyl 4-hydroxybenzoate, or byproducts from the formylation reaction. Depending on the synthetic route, other related aromatic compounds could also be present.

Q5: Is it necessary to perform a hot filtration?

A5: A hot filtration is only necessary if you observe insoluble impurities (e.g., dust, solid reagents) in your hot, dissolved solution. If the solution is clear, you can skip this step.

Visualizing the Recrystallization Workflow

The following diagram illustrates the key steps and decision points in the recrystallization process.

Recrystallization_Workflow Recrystallization Workflow for Methyl 3-formyl-4-hydroxybenzoate start Start with Crude Methyl 3-formyl-4-hydroxybenzoate dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve insoluble_check Insoluble Impurities Present? dissolve->insoluble_check hot_filtration Perform Hot Filtration insoluble_check->hot_filtration Yes cool_slowly Cool Solution Slowly to Room Temperature insoluble_check->cool_slowly No hot_filtration->cool_slowly crystal_check Crystals Formed? cool_slowly->crystal_check induce_crystallization Induce Crystallization (Scratch/Seed) crystal_check->induce_crystallization No ice_bath Cool in Ice Bath crystal_check->ice_bath Yes troubleshoot_no_crystals Troubleshoot: Too much solvent? crystal_check->troubleshoot_no_crystals Still No Crystals induce_crystallization->crystal_check vacuum_filtration Isolate Crystals via Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Purified Crystals wash_crystals->dry_crystals end Pure Methyl 3-formyl-4-hydroxybenzoate dry_crystals->end

Caption: Workflow for the recrystallization of methyl 3-formyl-4-hydroxybenzoate.

Technical Support Center: Synthesis of Methyl 3-formyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 3-formyl-4-hydroxybenzoate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the synthesis of Methyl 3-formyl-4-hydroxybenzoate?

A1: Several methods are available for the formylation of methyl 4-hydroxybenzoate (B8730719) to produce Methyl 3-formyl-4-hydroxybenzoate. The most common approaches include:

  • Magnesium Chloride/Paraformaldehyde Method (Casnati-Skattebøl Reaction): This is a highly effective method for the ortho-formylation of phenols.[1][2] It utilizes paraformaldehyde as the formyl source in the presence of magnesium chloride and a base like triethylamine (B128534).[1][2]

  • Reimer-Tiemann Reaction: A classic method for the ortho-formylation of phenols using chloroform (B151607) and a strong base.[3][4] However, it often results in a mixture of ortho and para isomers and can have modest yields for the desired ortho product.[5]

  • Duff Reaction: This method employs hexamine as the formylating agent in an acidic medium.[6][7] It is also primarily an ortho-formylation reaction for phenols but is often associated with low to moderate yields.[6][7]

  • Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[8][9][10]

Q2: Which method generally provides the highest yield for Methyl 3-formyl-4-hydroxybenzoate?

A2: The Magnesium Chloride/Paraformaldehyde method has been reported to provide a good yield of Methyl 3-formyl-4-hydroxybenzoate.[1] One study reports a yield of 80% for this specific transformation.[11][12] The Reimer-Tiemann and Duff reactions are generally less efficient for producing a single, desired ortho-isomer and often result in lower yields of the target compound.[5][6]

Q3: What are the main side products to expect during the synthesis?

A3: The formation of side products is a common challenge. Key potential side products include:

  • Para-isomer (Methyl 5-formyl-4-hydroxybenzoate): In reactions that are not completely ortho-selective, the para-formylated isomer can be a significant byproduct.

  • Diformylated products: If the reaction conditions are too harsh or the reaction time is extended, diformylation of the aromatic ring can occur.[7]

  • Unreacted starting material: Incomplete conversion will lead to the presence of methyl 4-hydroxybenzoate in the final product mixture.

  • MOM-derivatives: In the Magnesium Chloride/Paraformaldehyde method, particularly with longer reaction times, methoxymethyl (MOM) ether derivatives of the phenol (B47542) can form.[1]

  • Polymeric materials: Harsh reaction conditions, especially in the Reimer-Tiemann reaction, can lead to the formation of polymeric side products.[13]

Q4: How can I purify the final product?

A4: Purification of Methyl 3-formyl-4-hydroxybenzoate typically involves the following steps:

  • Acid-base workup: After the reaction, the mixture is typically acidified and extracted with an organic solvent.[12][14]

  • Column chromatography: This is a highly effective method for separating the desired ortho-isomer from the para-isomer, unreacted starting material, and other byproducts.[6] Silica (B1680970) gel is commonly used as the stationary phase.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent to obtain a high-purity solid.[14]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material persists, consider extending the reaction time or cautiously increasing the temperature.
Suboptimal reagent stoichiometry: Incorrect molar ratios of reactants.Optimize the molar ratios of the formylating agent, base, and catalyst to the substrate. For the MgCl₂/Paraformaldehyde method, an excess of paraformaldehyde and MgCl₂ may improve the yield.[14]
Moisture in reagents or solvents: The presence of water can deactivate reagents, particularly in the Duff and Vilsmeier-Haack reactions.Ensure all reagents and solvents are anhydrous. Dry solvents using appropriate drying agents before use.[6]
Formation of Para-isomer Reaction is not sufficiently ortho-selective. The Magnesium Chloride/Paraformaldehyde method is known for its high ortho-selectivity.[1][2] Consider using this method to minimize the formation of the para-isomer.
Formation of Polymeric Byproducts Harsh reaction conditions: High temperatures or prolonged reaction times can lead to polymerization.Carefully control the reaction temperature and time. Use milder reaction conditions where possible.
Difficult Purification Close polarity of product and byproducts: The ortho and para isomers can be difficult to separate by column chromatography.Optimize the eluent system for column chromatography to achieve better separation. Multiple recrystallizations may be necessary to achieve high purity.[6]

Data Presentation

Table 1: Comparison of Formylation Methods for Phenolic Compounds

Method Starting Material Formylating Agent Typical Yield Key Advantages Key Disadvantages
MgCl₂/Paraformaldehyde Methyl 4-hydroxybenzoateParaformaldehyde80%[11][12]High ortho-selectivity, good yieldCan form MOM-ether byproducts with long reaction times[1]
Reimer-Tiemann Reaction PhenolChloroform, NaOH8-12% (para-isomer)[5]Well-established methodLow yield for para-isomers, formation of byproducts, use of toxic chloroform[3][5]
Duff Reaction PhenolHexamineGenerally low to moderate[6][7]Avoids the use of chloroformOften requires harsh conditions and gives low yields[7]
Vilsmeier-Haack Reaction PhenolsDMF, POCl₃Good to excellent for electron-rich substrates[8]Mild conditions, high regioselectivity in many casesThe Vilsmeier reagent can be sensitive to moisture

Experimental Protocols

Method 1: Synthesis via Magnesium Chloride/Paraformaldehyde (Casnati-Skattebøl Reaction)

This protocol is adapted from a general procedure for the ortho-formylation of phenols.[1][14]

Materials:

  • Methyl 4-hydroxybenzoate

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Paraformaldehyde

  • Triethylamine (TEA)

  • Anhydrous Acetonitrile (B52724)

  • 5% Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dried reaction flask under an inert atmosphere, add anhydrous magnesium chloride (1.5 equivalents) and paraformaldehyde (6 equivalents).

  • Add anhydrous acetonitrile to the flask.

  • Slowly add triethylamine (5 equivalents) to the suspension while stirring.

  • Add methyl 4-hydroxybenzoate (1 equivalent) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80°C) and monitor the reaction by TLC. A typical reaction time is 12 hours.[11][12]

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 5% hydrochloric acid to quench the reaction.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Methyl 3-formyl-4-hydroxybenzoate.

Mandatory Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Prepare Anhydrous Reagents (Methyl 4-hydroxybenzoate, MgCl2, Paraformaldehyde, TEA, Acetonitrile) Setup Set up Reaction Flask under Inert Atmosphere Reagents->Setup Addition Sequential Addition of Reagents and Substrate Setup->Addition Reflux Reflux at 80°C (Monitor by TLC) Addition->Reflux Quench Quench with 5% HCl Reflux->Quench Extract Extract with Diethyl Ether Quench->Extract Purify Column Chromatography and/or Recrystallization Extract->Purify Product Methyl 3-formyl-4-hydroxybenzoate Purify->Product

Caption: General experimental workflow for the synthesis of Methyl 3-formyl-4-hydroxybenzoate.

Reaction_Pathways cluster_main Synthesis of Methyl 3-formyl-4-hydroxybenzoate cluster_methods Formylation Methods M4HB Methyl 4-hydroxybenzoate MgCl2 MgCl2 / Paraformaldehyde / TEA M4HB->MgCl2 High Yield (80%) RT Reimer-Tiemann (CHCl3, NaOH) M4HB->RT Low Yield, Isomer Mix Duff Duff Reaction (Hexamine, Acid) M4HB->Duff Low Yield VH Vilsmeier-Haack (DMF, POCl3) M4HB->VH Variable Yield Product Methyl 3-formyl-4-hydroxybenzoate MgCl2->Product RT->Product Duff->Product VH->Product Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield? Incomplete Incomplete Reaction (Check TLC) Start->Incomplete Yes Stoichiometry Incorrect Stoichiometry Start->Stoichiometry Yes Moisture Moisture Present Start->Moisture Yes Result Improved Yield Start->Result No TimeTemp Increase Reaction Time / Temperature Incomplete->TimeTemp Optimize Optimize Reagent Ratios Stoichiometry->Optimize Anhydrous Use Anhydrous Reagents/Solvents Moisture->Anhydrous TimeTemp->Result Re-evaluate Optimize->Result Anhydrous->Result

References

Technical Support Center: Methyl 3-formyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-formyl-4-hydroxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in Methyl 3-formyl-4-hydroxybenzoate?

A1: The common impurities in Methyl 3-formyl-4-hydroxybenzoate typically arise from the synthetic route used for its preparation. The most prevalent impurities include:

  • Starting Materials: Unreacted starting materials such as Methyl 3-hydroxybenzoate or 4-Formyl-3-hydroxybenzoic acid may be present.

  • Positional Isomers: During the formylation of Methyl 3-hydroxybenzoate, positional isomers can be formed, with Methyl 4-formyl-3-hydroxybenzoate being a notable example.

  • Over-oxidation Products: The aldehyde group is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid, 3-carboxy-4-hydroxybenzoic acid methyl ester.

  • Hydrolysis Products: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-formyl-4-hydroxybenzoic acid.

Q2: How can I assess the purity of my Methyl 3-formyl-4-hydroxybenzoate sample?

A2: The purity of Methyl 3-formyl-4-hydroxybenzoate is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful tool for quantifying the main component and detecting impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and identification of impurities.

Q3: What are the storage recommendations for Methyl 3-formyl-4-hydroxybenzoate to minimize degradation?

A3: To minimize degradation, Methyl 3-formyl-4-hydroxybenzoate should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon). The aldehyde functionality is prone to oxidation, so exposure to air and light should be minimized.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Presence of impurities such as starting materials, isomers, or degradation products.1. Identify the impurities by comparing retention times with known standards or by using a mass spectrometer (LC-MS). 2. Refer to the impurity data table below for common impurities. 3. If necessary, purify the material using techniques like recrystallization or column chromatography.
Low assay value The material may have degraded or contain a significant amount of impurities.1. Re-evaluate the purity using a validated analytical method (see Experimental Protocols). 2. If degradation is suspected, review storage conditions. 3. Consider re-purification of the material.
Inconsistent experimental results Variability in the purity of different batches of Methyl 3-formyl-4-hydroxybenzoate.1. Always characterize the purity of a new batch before use. 2. Establish an internal quality control procedure to ensure batch-to-batch consistency.
Discoloration of the material (yellowing) Potential oxidation of the phenolic hydroxyl group or the aldehyde.1. Assess the purity to determine if significant degradation has occurred. 2. While slight discoloration may not always impact reactivity, for sensitive applications, purification is recommended.

Impurity Profile of Methyl 3-formyl-4-hydroxybenzoate

The following table summarizes common impurities, their potential sources, and typical acceptable limits in a high-purity grade material.

Impurity Name Structure Source Typical Limit (% area by HPLC)
Methyl 3-hydroxybenzoateUnreacted starting material≤ 0.5%
4-Formyl-3-hydroxybenzoic acidIncomplete esterification or hydrolysis≤ 0.5%
Methyl 4-formyl-3-hydroxybenzoatePositional isomer from synthesis≤ 1.0%
3-carboxy-4-hydroxybenzoic acid methyl esterOxidation of the aldehyde≤ 0.3%

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of Methyl 3-formyl-4-hydroxybenzoate and its common impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 0.5 mg/mL.

Structural Confirmation and Impurity Identification by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).

  • Procedure:

    • Prepare a sample by dissolving 5-10 mg of Methyl 3-formyl-4-hydroxybenzoate in approximately 0.7 mL of the deuterated solvent.

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the structural elucidation of unknown impurities.

  • Expected ¹H NMR Chemical Shifts (in DMSO-d₆, approximate):

    • δ 10.2 (s, 1H, -CHO)

    • δ 11.5 (s, 1H, -OH)

    • δ 7.8-8.0 (m, 2H, Ar-H)

    • δ 7.1 (d, 1H, Ar-H)

    • δ 3.9 (s, 3H, -OCH₃)

Visualizations

impurity_identification_workflow Impurity Identification Workflow start Sample of Methyl 3-formyl-4-hydroxybenzoate hplc_analysis Perform HPLC Analysis start->hplc_analysis check_purity Purity Specification Met? hplc_analysis->check_purity nmr_analysis Perform NMR Analysis check_purity->nmr_analysis No pass Material Passes QC check_purity->pass Yes identify_impurities Identify Impurities (LC-MS, NMR, Standards) nmr_analysis->identify_impurities quantify_impurities Quantify Impurities identify_impurities->quantify_impurities fail Material Fails QC (Purification Required) quantify_impurities->fail

Caption: Workflow for the identification and quantification of impurities.

synthesis_impurities Potential Impurities from Synthesis cluster_impurities Common Impurities synthesis Synthesis of Methyl 3-formyl-4-hydroxybenzoate starting_material Unreacted Starting Material (Methyl 3-hydroxybenzoate) synthesis->starting_material isomer Positional Isomer (Methyl 4-formyl-3-hydroxybenzoate) synthesis->isomer oxidation Oxidation Product (Carboxylic Acid) synthesis->oxidation hydrolysis Hydrolysis Product (Carboxylic Acid) synthesis->hydrolysis

Caption: Logical relationship between synthesis and common impurities.

Technical Support Center: Formylation of Methyl 4-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formylation of methyl 4-hydroxybenzoate (B8730719). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this important chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the formylation of methyl 4-hydroxybenzoate?

A1: The main methods for the ortho-formylation of methyl 4-hydroxybenzoate, to produce methyl 3-formyl-4-hydroxybenzoate, are electrophilic aromatic substitution reactions. The most commonly employed methods include the Magnesium Chloride-mediated formylation, the Reimer-Tiemann reaction, the Duff reaction, and the Vilsmeier-Haack reaction. Each method has its own advantages regarding yield, regioselectivity, and reaction conditions.

Q2: What is the expected regioselectivity for the formylation of methyl 4-hydroxybenzoate?

A2: The hydroxyl group of methyl 4-hydroxybenzoate is a strong ortho-, para-directing group. Formylation reactions on this substrate strongly favor substitution at the ortho position (C3) to the hydroxyl group, yielding methyl 3-formyl-4-hydroxybenzoate. This is due to the activating effect of the hydroxyl group and, in some cases, chelation control or specific interactions with the formylating agent.

Q3: What are the most common side reactions to be aware of?

A3: The most prevalent side reactions during the formylation of methyl 4-hydroxybenzoate include:

  • Hydrolysis of the methyl ester: The ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic reaction conditions, leading to the formation of 3-formyl-4-hydroxybenzoic acid.

  • Di-formylation: Although less common for phenols which are deactivated by the first formylation, di-formylation can occur under forcing conditions, leading to the formation of methyl 2,6-diformyl-4-hydroxybenzoate.[1]

  • Formation of isomers: While ortho-formylation is preferred, small amounts of the para-formylated product may be formed, especially in reactions like the Reimer-Tiemann reaction.

  • Polymerization/Resin formation: Under certain conditions, particularly with formaldehyde-based reagents, phenolic compounds can undergo polymerization to form phenol-formaldehyde type resins.[2]

Q4: How can I purify the desired product, methyl 3-formyl-4-hydroxybenzoate?

A4: Purification can typically be achieved through standard laboratory techniques. Column chromatography on silica (B1680970) gel is an effective method for separating the desired product from starting material, isomers, and other byproducts. A common eluent system is a mixture of hexanes and ethyl acetate. Recrystallization from a suitable solvent system, such as methanol/water or ethanol/water, can also be used to obtain a highly pure product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formylation of methyl 4-hydroxybenzoate.

Issue 1: Low or No Yield of the Desired Product
Potential Cause Troubleshooting Steps
Inactive Reagents Ensure that all reagents, especially formylating agents like paraformaldehyde and Vilsmeier reagent, are fresh and have been stored under appropriate conditions (e.g., anhydrous). For the Magnesium Chloride-mediated method, the use of anhydrous MgCl₂ is critical.[3]
Sub-optimal Reaction Temperature Formylation reactions can be sensitive to temperature. If the reaction is sluggish, a moderate increase in temperature may be necessary. Conversely, if decomposition is observed, lowering the temperature is advised.
Presence of Water Many formylation reactions are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.[3]
Insufficient Reaction Time The electron-withdrawing nature of the methyl ester group can slow down the reaction compared to unsubstituted phenol. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Incorrect Stoichiometry The molar ratio of the formylating agent to the substrate is crucial. An insufficient amount of the formylating agent will result in incomplete conversion, while a large excess can lead to side reactions like di-formylation.
Issue 2: Formation of Significant Amounts of Side Products
Side Product Observed Potential Cause & Troubleshooting Steps
3-Formyl-4-hydroxybenzoic acid (Ester Hydrolysis) Cause: The reaction conditions are too acidic or basic, leading to the hydrolysis of the methyl ester. Solution: If possible, choose a formylation method that proceeds under neutral or milder pH conditions. For reactions requiring acid or base, minimize the reaction time and temperature. During workup, neutralize the reaction mixture promptly.
Di-formylated Product Cause: Use of a large excess of the formylating agent or prolonged reaction time with a highly active substrate.[4] Solution: Reduce the stoichiometry of the formylating agent to a 1:1 to 1.5:1 ratio relative to the methyl 4-hydroxybenzoate. Monitor the reaction closely with TLC and quench it as soon as the starting material is consumed.[4]
Polymeric/Tarry Material Cause: High reaction temperatures or prolonged reaction times can lead to the polymerization of the phenol.[2] Solution: Maintain strict temperature control, using an ice bath if the reaction is exothermic. Avoid unnecessarily long reaction times.
Isomeric Byproducts Cause: Some formylation methods, like the Reimer-Tiemann reaction, are known to produce a mixture of ortho and para isomers. Solution: For higher regioselectivity, consider using the Magnesium Chloride-mediated method, which is known for its excellent ortho-directing effect.[5][6]

Quantitative Data Summary

The yield of the desired product, methyl 3-formyl-4-hydroxybenzoate, is highly dependent on the chosen formylation method and the optimization of reaction conditions. The following table summarizes reported yields for different methods.

Formylation Method Reagents Reported Yield of Methyl 3-formyl-4-hydroxybenzoate Key Considerations
Magnesium Chloride-mediated MgCl₂, Triethylamine (B128534), Paraformaldehyde83%[5]Highly regioselective for ortho-formylation. Requires anhydrous conditions.[3][6]
Reimer-Tiemann Reaction Chloroform (B151607), Strong Base (e.g., NaOH)Typically lower yields for substituted phenols.Can produce isomeric byproducts. Reaction is often biphasic, requiring vigorous stirring or a phase-transfer catalyst.[3]
Duff Reaction Hexamethylenetetramine, Acid (e.g., TFA)Generally low yields, but can be improved with modifications.Strongly ortho-directing. Can lead to di-formylation under certain conditions.[1]
Vilsmeier-Haack Reaction POCl₃, DMFGood yields for electron-rich aromatics.The Vilsmeier reagent is moisture-sensitive. Can lead to multiple formylations if not controlled.[4]

Experimental Protocols

Protocol 1: Magnesium Chloride-Mediated Ortho-Formylation[5][7]

This method is highly recommended for its high yield and regioselectivity.

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add anhydrous magnesium chloride (1.5 equivalents) and anhydrous acetonitrile.

  • Reagent Addition: Add dry triethylamine (3.75 equivalents) to the suspension.

  • Substrate Addition: Add methyl 4-hydroxybenzoate (1 equivalent) to the mixture.

  • Formylating Agent: Add dry paraformaldehyde (6.75 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for the required reaction time (monitor by TLC, typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Add 5% aqueous HCl and extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reimer-Tiemann Reaction (General Procedure)
  • Setup: In a round-bottom flask, dissolve methyl 4-hydroxybenzoate (1 equivalent) in an aqueous solution of sodium hydroxide (B78521) (excess).

  • Reagent Addition: Heat the solution to 60-70°C and add chloroform (excess) dropwise with vigorous stirring.

  • Reaction: Maintain the reaction at 60-70°C for several hours, monitoring by TLC.

  • Workup: Cool the reaction mixture and acidify with dilute HCl.

  • Purification: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer, dry, and concentrate. Purify by column chromatography or recrystallization.

Protocol 3: Duff Reaction (General Procedure with TFA)[1]
  • Setup: In a round-bottom flask, dissolve methyl 4-hydroxybenzoate (1 equivalent) in trifluoroacetic acid (TFA).

  • Reagent Addition: Add hexamethylenetetramine (1-2 equivalents) portion-wise with stirring.

  • Reaction: Heat the mixture (typically around 100°C) for several hours, monitoring by TLC.

  • Workup: Cool the reaction mixture and pour it into a mixture of ice and water.

  • Hydrolysis: Heat the aqueous mixture to hydrolyze the intermediate imine.

  • Purification: Extract the product with an organic solvent, wash, dry, and concentrate. Purify by column chromatography.

Protocol 4: Vilsmeier-Haack Reaction (General Procedure)
  • Vilsmeier Reagent Preparation: In a flask under a nitrogen atmosphere, cool anhydrous DMF in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1 equivalent) dropwise with stirring. Allow the mixture to stir at 0°C for 30-60 minutes.

  • Reaction: Dissolve methyl 4-hydroxybenzoate (1 equivalent) in an anhydrous solvent (e.g., DMF or dichloromethane) and add it to the pre-formed Vilsmeier reagent.

  • Heating: The reaction may proceed at room temperature or require heating, depending on the substrate's reactivity. Monitor by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice. Neutralize with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Purification: Extract the product with an organic solvent, wash, dry, and concentrate. Purify by column chromatography.

Visualizations

Formylation_Pathway cluster_start Starting Material cluster_product Desired Product cluster_side_products Side Products Methyl_4_hydroxybenzoate Methyl 4-hydroxybenzoate Methyl_3_formyl_4_hydroxybenzoate Methyl 3-formyl-4-hydroxybenzoate Methyl_4_hydroxybenzoate->Methyl_3_formyl_4_hydroxybenzoate Formylation (ortho-attack) Diformylated_product Di-formylated product Methyl_4_hydroxybenzoate->Diformylated_product Excess Formylating Agent Polymer Polymeric Resin Methyl_4_hydroxybenzoate->Polymer Polymerization Hydrolyzed_product 3-Formyl-4-hydroxybenzoic acid Methyl_3_formyl_4_hydroxybenzoate->Hydrolyzed_product Ester Hydrolysis (Acid/Base)

Caption: Reaction pathways in the formylation of methyl 4-hydroxybenzoate.

Troubleshooting_Workflow start Low or No Yield? check_reagents Check Reagent Activity & Purity start->check_reagents Yes side_products Significant Side Products? start->side_products No check_conditions Optimize Reaction Conditions (Temp, Time) check_reagents->check_conditions check_water Ensure Anhydrous Conditions check_conditions->check_water check_water->side_products hydrolysis Ester Hydrolysis Occurring? side_products->hydrolysis Yes purify Purify Product (Column Chromatography, Recrystallization) side_products->purify No diformylation Di-formylation Observed? hydrolysis->diformylation No mild_conditions Use Milder pH or Shorter Reaction Time hydrolysis->mild_conditions Yes polymer Polymer/Tar Formation? diformylation->polymer No adjust_stoichiometry Reduce Formylating Agent Stoichiometry diformylation->adjust_stoichiometry Yes control_temp Lower Reaction Temperature polymer->control_temp Yes polymer->purify No mild_conditions->purify adjust_stoichiometry->purify control_temp->purify

Caption: Troubleshooting workflow for the formylation of methyl 4-hydroxybenzoate.

Experimental_Workflow start Select Formylation Method (MgCl2, Reimer-Tiemann, etc.) setup Reaction Setup (Anhydrous Conditions if needed) start->setup reaction Run Reaction (Monitor by TLC) setup->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: General experimental workflow for the formylation of methyl 4-hydroxybenzoate.

References

Removal of unreacted starting materials from Methyl 3-formyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the removal of unreacted starting materials from Methyl 3-formyl-4-hydroxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials found as impurities in a synthesis of Methyl 3-formyl-4-hydroxybenzoate?

A1: The most common impurities are typically the starting materials from the formylation reaction. This usually includes methyl 4-hydroxybenzoate (B8730719) and unreacted formylating agents or their byproducts. If the synthesis starts from 4-hydroxybenzoic acid followed by esterification and formylation, then 4-hydroxybenzoic acid could also be a potential impurity.

Q2: How can I quickly assess the purity of my Methyl 3-formyl-4-hydroxybenzoate?

A2: Thin-Layer Chromatography (TLC) is an effective initial method to assess purity. By spotting your crude product alongside the starting material (methyl 4-hydroxybenzoate), you can visualize the presence of unreacted starting material. A significant difference in the polarity of the product and starting material should allow for clear separation on the TLC plate.

Q3: My purified product is an off-white or yellowish solid. Is this normal?

A3: While pure Methyl 3-formyl-4-hydroxybenzoate is typically a white to pale yellow solid, a distinct yellow or brownish color may indicate the presence of impurities, possibly arising from side reactions or degradation. Phenolic compounds can be susceptible to oxidation, which can lead to colored byproducts. Further purification may be necessary to obtain a higher purity product.

Q4: I am seeing a significant amount of a very polar impurity that is not the starting material. What could it be?

A4: If the reaction was performed under basic conditions (e.g., Reimer-Tiemann reaction), some hydrolysis of the methyl ester group of either the starting material or the product could occur, leading to the corresponding carboxylic acids (4-hydroxybenzoic acid or 3-formyl-4-hydroxybenzoic acid). These carboxylic acids are significantly more polar than the ester-containing compounds.

Troubleshooting Guides

Issue 1: Presence of Unreacted Methyl 4-hydroxybenzoate in the Final Product

Symptoms:

  • A spot corresponding to methyl 4-hydroxybenzoate is visible on the TLC plate of the purified product.

  • ¹H NMR spectrum shows characteristic peaks of methyl 4-hydroxybenzoate alongside the product peaks.

Probable Causes:

  • Incomplete formylation reaction.

  • Inefficient purification to separate the product from the starting material.

Solutions:

MethodProtocolData/Observations
Acid-Base Extraction Utilize the difference in acidity between the phenolic protons of the product and the starting material. The predicted pKa of Methyl 3-formyl-4-hydroxybenzoate is around 7.36[1][2], while the pKa of methyl 4-hydroxybenzoate is approximately 8.15.[1] This difference allows for selective deprotonation.The lower pKa of the product is attributed to the electron-withdrawing effect of the adjacent formyl group, making the hydroxyl group more acidic.
Column Chromatography This is a highly effective method for separating compounds with different polarities.A typical eluent system is a mixture of hexanes and ethyl acetate (B1210297). The more polar product will have a lower Rf value than the less polar starting material.
Recrystallization This technique can be effective if there is a significant difference in the solubility of the product and the starting material in a particular solvent.Methyl 3-formyl-4-hydroxybenzoate is soluble in methanol, ethanol (B145695), and dichloromethane, and insoluble in water.[1] Methyl 4-hydroxybenzoate is slightly soluble in water but dissolves in ethanol and ether.
Issue 2: Product is an Oily or Gummy Solid After Purification

Symptoms:

  • The isolated product does not solidify or forms a viscous oil.

Probable Causes:

  • Presence of residual solvent.

  • Co-elution of impurities with similar polarity during column chromatography.

  • The presence of low-melting point eutectic mixtures of the product and impurities.

Solutions:

MethodAction
High Vacuum Drying Dry the product under high vacuum for an extended period to remove any residual solvent. Gentle heating can be applied if the product is thermally stable.
Re-purification If residual solvent is not the issue, re-purify the product using a shallower gradient in column chromatography to improve separation. Alternatively, attempt recrystallization from a different solvent system.
Trituration Add a solvent in which the product is sparingly soluble and the impurities are soluble. Stir the mixture to induce crystallization of the product.

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to separate Methyl 3-formyl-4-hydroxybenzoate from the less acidic methyl 4-hydroxybenzoate.

  • Dissolve the crude product in a suitable organic solvent such as ethyl acetate.

  • Extract the organic layer with a dilute aqueous solution of a weak base, such as 1 M sodium bicarbonate (NaHCO₃). The pH of the aqueous solution should be carefully controlled to be between the pKa of the product and the starting material (e.g., pH ~ 7.5-8.0). This will selectively deprotonate and transfer the more acidic Methyl 3-formyl-4-hydroxybenzoate into the aqueous layer.

  • Separate the aqueous layer containing the deprotonated product.

  • Wash the organic layer (containing unreacted methyl 4-hydroxybenzoate) with brine, dry over anhydrous sodium sulfate, and concentrate to recover the starting material if desired.

  • Acidify the aqueous layer to a pH below the pKa of the product (e.g., pH ~ 4-5) using a dilute acid like 1 M HCl. This will protonate the product, causing it to precipitate out of the solution.

  • Extract the acidified aqueous layer with fresh ethyl acetate to recover the purified product.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified Methyl 3-formyl-4-hydroxybenzoate.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Silica (B1680970) gel (230-400 mesh).

  • Mobile Phase (Eluent): A mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity based on TLC analysis. A typical mobile phase for compounds of similar polarity is a 4:1 mixture of hexanes and ethyl acetate.[3]

  • Procedure: a. Dry-load the crude product onto a small amount of silica gel. b. Pack the column with silica gel in the initial, low-polarity eluent. c. Carefully add the dry-loaded sample to the top of the column. d. Elute the column with the chosen solvent system, collecting fractions. e. Monitor the fractions by TLC to identify those containing the pure product. The product, being more polar, will have a lower Rf value than the starting material. f. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization
  • Solvent Selection: Choose a solvent or a solvent mixture in which Methyl 3-formyl-4-hydroxybenzoate is soluble at high temperatures but sparingly soluble at low temperatures. Based on its solubility profile, a mixed solvent system like ethanol/water or ethyl acetate/hexanes could be effective.

  • Procedure: a. Dissolve the crude product in a minimal amount of the hot solvent (or the more soluble solvent of a mixed pair). b. If using a mixed solvent system, add the less soluble solvent (e.g., water or hexanes) dropwise to the hot solution until it becomes slightly cloudy. c. Add a few drops of the more soluble solvent to redissolve the precipitate and obtain a clear solution. d. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. e. Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Data Presentation

Table 1: Physicochemical Properties of Product and Key Impurity

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted pKaSolubility
Methyl 3-formyl-4-hydroxybenzoateC₉H₈O₄180.16~7.36[1][2]Soluble in methanol, ethanol, dichloromethane; insoluble in water.[1]
Methyl 4-hydroxybenzoateC₈H₈O₃152.15~8.15[1]Slightly soluble in water; soluble in ethanol, ether, acetone.

Table 2: Illustrative TLC Data for Column Chromatography

CompoundRf Value (4:1 Hexanes:EtOAc on Silica Gel)
Methyl 4-hydroxybenzoate (less polar)~0.6 (estimated)
Methyl 3-formyl-4-hydroxybenzoate (more polar)~0.4 (estimated)
4-Hydroxybenzoic acid (very polar)~0.1 (or baseline)

Note: Rf values are illustrative and can vary based on exact TLC conditions.

Visualizations

Purification_Workflow crude_product Crude Product (Methyl 3-formyl-4-hydroxybenzoate + Unreacted Starting Materials) acid_base Acid-Base Extraction crude_product->acid_base Initial Purification column_chrom Column Chromatography acid_base->column_chrom Further Purification (if necessary) pure_product Pure Methyl 3-formyl-4-hydroxybenzoate acid_base->pure_product recrystallization Recrystallization column_chrom->recrystallization Final Polishing column_chrom->pure_product recrystallization->pure_product

Caption: General purification workflow for Methyl 3-formyl-4-hydroxybenzoate.

Acid_Base_Extraction start Crude Product in Ethyl Acetate add_bicarb Extract with 1M NaHCO3 (aq) (pH ~ 7.5-8.0) start->add_bicarb separate_layers Separate Layers add_bicarb->separate_layers organic_layer Organic Layer (Methyl 4-hydroxybenzoate) separate_layers->organic_layer aqueous_layer Aqueous Layer (Deprotonated Product) separate_layers->aqueous_layer acidify Acidify with 1M HCl (to pH ~ 4-5) aqueous_layer->acidify extract_product Extract with Ethyl Acetate acidify->extract_product final_product Pure Methyl 3-formyl-4-hydroxybenzoate extract_product->final_product

References

Optimization of reaction conditions for Methyl 3-formyl-4-hydroxybenzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 3-formyl-4-hydroxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare Methyl 3-formyl-4-hydroxybenzoate?

A1: The most common methods for synthesizing Methyl 3-formyl-4-hydroxybenzoate include:

  • Direct formylation of methyl 4-hydroxybenzoate (B8730719): This is a widely used method.

  • Duff Reaction: This reaction uses hexamine as the formylating agent on an aromatic substrate.[1][2]

  • Reimer-Tiemann Reaction: This method involves the ortho-formylation of phenols using chloroform (B151607) and a strong base.[3][4][5]

  • Esterification of 4-formyl-3-hydroxybenzoic acid: This is a straightforward esterification if the starting carboxylic acid is available.[6][7]

Q2: I am getting a low yield. What are the general factors that could be affecting my reaction?

A2: Low yields in the synthesis of Methyl 3-formyl-4-hydroxybenzoate can stem from several factors:

  • Purity of reagents: Ensure all your starting materials and solvents are pure and anhydrous where specified.

  • Reaction conditions: Temperature, reaction time, and stirring rate are critical parameters that may need optimization.

  • Incomplete reaction: The reaction may not have gone to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.

  • Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

  • Work-up and purification losses: Product can be lost during extraction, washing, and purification steps.

Q3: What are the typical impurities I might encounter, and how can I remove them?

A3: Common impurities depend on the synthetic route but can include:

  • Unreacted starting materials: (e.g., methyl 4-hydroxybenzoate, 4-formyl-3-hydroxybenzoic acid).

  • Isomeric byproducts: Formylation at other positions on the aromatic ring.

  • Over-oxidation products: If an oxidation step is involved, the aldehyde can be oxidized to a carboxylic acid.

  • Acetal byproducts: The aldehyde can react with alcohol solvents (like methanol) in the presence of acid to form an acetal.

Purification is typically achieved through recrystallization or column chromatography. A basic wash with a solution like sodium bicarbonate can help remove acidic impurities.[8]

Q4: What are the key safety precautions I should take during this synthesis?

A4: Safety is paramount in the laboratory. Key precautions include:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle strong acids, bases, and flammable organic solvents with extreme care.

  • Be aware of the specific hazards of all chemicals used by consulting their Safety Data Sheets (SDS). For instance, chloroform used in the Reimer-Tiemann reaction is toxic and should be handled with caution.

Experimental Protocols & Troubleshooting Guides

Below are detailed experimental protocols for common synthetic routes and troubleshooting guides to address specific issues you may encounter.

Method 1: Direct Formylation of Methyl 4-hydroxybenzoate

This method involves the direct introduction of a formyl group onto the methyl 4-hydroxybenzoate ring.

Experimental Protocol
  • Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add methyl 4-hydroxybenzoate (1 eq).

  • Solvent and Reagents: Add anhydrous acetonitrile (B52724) as the solvent. Cool the flask to 0°C in an ice bath.

  • Addition of Catalyst and Base: To the cooled solution, add anhydrous magnesium chloride (2 eq) and triethylamine (B128534) (5 eq) sequentially.

  • Addition of Formylating Agent: Add paraformaldehyde (6 eq) portion-wise, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to 80°C and let it stir for 12-16 hours under a nitrogen atmosphere.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add ethyl acetate (B1210297) and stir for 30 minutes.

    • Pour the mixture into a beaker containing a cold dilute hydrochloric acid solution (e.g., 1M HCl) and stir.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

Troubleshooting Guide: Direct Formylation
Issue Possible Cause Troubleshooting Steps
Low or No Product Formation Inactive reagents or catalyst.Ensure that anhydrous magnesium chloride and paraformaldehyde are used. Triethylamine should be dry.
Insufficient reaction time or temperature.Monitor the reaction progress using TLC. If the starting material is still present after the recommended time, consider extending the reaction time or slightly increasing the temperature.
Formation of a Tarry/Polymeric Mass Temperature too high.Ensure the initial addition of reagents is performed at 0°C and that the reaction temperature is carefully controlled.
Product is Contaminated with Starting Material Incomplete reaction.Increase the reaction time or the amount of the formylating agent.
Inefficient purification.Optimize the solvent system for column chromatography to achieve better separation. For recrystallization, ensure the correct solvent is chosen for effective purification.
Difficulty in Isolating the Product during Work-up Emulsion formation during extraction.Add brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.[9]

Method 2: Duff Reaction

The Duff reaction is a classic method for the formylation of phenols using hexamine.[2]

Experimental Protocol
  • Reaction Setup: In a round-bottom flask, add methyl 4-hydroxybenzoate (1 eq) and hexamine (1.5 eq).

  • Solvent and Acid: Add glacial acetic acid as the solvent.

  • Reaction: Heat the mixture to 100-120°C and stir for 4-6 hours.

  • Hydrolysis: Cool the reaction mixture and add a dilute aqueous solution of sulfuric acid (e.g., 20% v/v). Heat the mixture under reflux for 1-2 hours to hydrolyze the intermediate.

  • Work-up:

    • Cool the mixture to room temperature.

    • Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.

    • Wash the combined organic extracts with water, followed by a saturated sodium bicarbonate solution to remove acidic impurities, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Troubleshooting Guide: Duff Reaction
Issue Possible Cause Troubleshooting Steps
Very Low Yield The Duff reaction is known for often having modest yields.[2]Consider optimizing the molar ratio of hexamine to the phenol. Ensure anhydrous conditions are maintained during the initial phase of the reaction.
Incomplete Reaction Insufficient heating or reaction time.Monitor the reaction by TLC. If the starting material persists, extend the reflux time.
Purification Difficulties The crude product may contain unreacted starting material and various byproducts.Column chromatography is often necessary for effective purification. Multiple recrystallizations may be required to achieve high purity.

Method 3: Reimer-Tiemann Reaction

This reaction is another classical method for the ortho-formylation of phenols.[3][4][5]

Experimental Protocol
  • Reaction Setup: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve methyl 4-hydroxybenzoate (1 eq) in an aqueous solution of sodium hydroxide (B78521) (e.g., 2 M).

  • Reaction: Heat the solution to 60-70°C. Add chloroform (1.5 eq) dropwise through the dropping funnel with vigorous stirring. The reaction is often exothermic, so the addition rate should be controlled to maintain the temperature.

  • Completion and Work-up: After the addition is complete, continue stirring at 60-70°C for another 1-2 hours.

    • Cool the reaction mixture.

    • Acidify the mixture with dilute hydrochloric acid until it is acidic to litmus (B1172312) paper.

    • Extract the product with diethyl ether or dichloromethane.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Evaporate the solvent to obtain the crude product.

    • Purify by column chromatography on silica gel or by recrystallization.

Troubleshooting Guide: Reimer-Tiemann Reaction
Issue Possible Cause Troubleshooting Steps
Low Yield Formation of para-isomer and other byproducts. The Reimer-Tiemann reaction can produce a mixture of ortho and para isomers.Optimize the reaction conditions (temperature, base concentration) to favor the formation of the ortho product. Purification by column chromatography is usually required to separate the isomers.
Dark-colored Reaction Mixture Polymerization or degradation of the starting material or product under the strong basic conditions.Ensure the reaction temperature is well-controlled and not excessively high. Perform the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation.
Formation of Dichlorocarbene is Inefficient The base may not be strong enough or the concentration may be too low.Use a sufficiently concentrated solution of a strong base like sodium hydroxide.

Data Presentation

The following tables summarize typical quantitative data for the different synthetic methods. Please note that yields are highly dependent on the specific reaction scale and purification method.

Table 1: Reagent Quantities for Direct Formylation
ReagentMolar Equivalents
Methyl 4-hydroxybenzoate1
Anhydrous Magnesium Chloride2 - 3
Triethylamine5
Paraformaldehyde6

Reference: Based on a procedure described for a similar formylation.[6]

Table 2: Comparison of Reaction Conditions and Yields
Synthesis MethodKey ReagentsTypical TemperatureTypical Reaction TimeReported Yield
Direct FormylationMgCl₂, Et₃N, Paraformaldehyde80°C12 - 16 hours~80%[6]
Duff ReactionHexamine, Acetic Acid100 - 120°C4 - 6 hoursVariable, often lower
Reimer-Tiemann ReactionCHCl₃, NaOH60 - 70°C2 - 4 hoursVariable, depends on substrate
Esterification4-formyl-3-hydroxybenzoic acid, SOCl₂, MethanolReflux (Methanol)~3 hours~100% (crude)[6]

Visualizations

Reaction Pathway: Direct Formylation

G Direct Formylation Pathway cluster_start Starting Materials cluster_reagents Reagents & Catalyst Methyl 4-hydroxybenzoate Methyl 4-hydroxybenzoate Intermediate_Complex Intermediate_Complex Methyl 4-hydroxybenzoate->Intermediate_Complex Acetonitrile, 0°C Paraformaldehyde Paraformaldehyde Reaction_Mixture Reaction_Mixture Paraformaldehyde->Reaction_Mixture MgCl2 MgCl2 MgCl2->Intermediate_Complex Triethylamine Triethylamine Triethylamine->Intermediate_Complex Intermediate_Complex->Reaction_Mixture Methyl 3-formyl-4-hydroxybenzoate Methyl 3-formyl-4-hydroxybenzoate Reaction_Mixture->Methyl 3-formyl-4-hydroxybenzoate 80°C, 12h

Caption: Reaction scheme for the direct formylation of methyl 4-hydroxybenzoate.

Experimental Workflow: General Synthesis

G General Experimental Workflow Start Start Reaction_Setup 1. Reaction Setup (Flask, Stirrer, Condenser) Start->Reaction_Setup Reagent_Addition 2. Addition of Reagents & Solvents Reaction_Setup->Reagent_Addition Reaction_Execution 3. Heating & Stirring (Monitor by TLC) Reagent_Addition->Reaction_Execution Workup 4. Quenching, Extraction & Washing Reaction_Execution->Workup Purification 5. Recrystallization or Column Chromatography Workup->Purification Characterization 6. Analysis (NMR, MS, MP) Purification->Characterization Final_Product Final_Product Characterization->Final_Product

Caption: A generalized workflow for the synthesis and purification process.

Troubleshooting Logic

G Troubleshooting Decision Tree Low_Yield Low Yield? Check_Purity Check Reagent Purity & Anhydrous Conditions Low_Yield->Check_Purity Yes Impure_Product Impure Product? Low_Yield->Impure_Product No Optimize_Conditions Optimize Temp. & Time Check_Purity->Optimize_Conditions Incomplete_Reaction Incomplete Reaction (via TLC)? Extend_Time Extend Reaction Time Incomplete_Reaction->Extend_Time Yes End End Incomplete_Reaction->End No Increase_Reagent Increase Limiting Reagent Extend_Time->Increase_Reagent Impure_Product->Incomplete_Reaction No Optimize_Purification Optimize Recrystallization Solvent or Chromatography Eluent Impure_Product->Optimize_Purification Yes Side_Reactions Identify Byproducts & Adjust Conditions Optimize_Purification->Side_Reactions

Caption: A decision tree to guide troubleshooting for common synthesis issues.

References

Technical Support Center: Synthesis of Methyl 3-formyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 3-formyl-4-hydroxybenzoate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am experiencing very low yields in my formylation reaction of methyl 4-hydroxybenzoate (B8730719). What are the potential causes and solutions?

Low yields are a common issue in the formylation of phenols. Several factors could be contributing to this problem:

  • Sub-optimal Reaction Conditions: The reaction temperature and time are critical. Ensure that the reaction is heated appropriately, as insufficient heat can lead to an incomplete reaction. For instance, in a Duff-like reaction using paraformaldehyde and magnesium chloride, heating at 60°C (internal temperature around 44°C) overnight has been reported.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

  • Reagent Quality: The purity of your starting materials, especially the formylating agent (e.g., paraformaldehyde, hexamine) and the Lewis acid catalyst (e.g., magnesium chloride), is important. Ensure that the reagents are dry and of high purity.

  • Inefficient Mixing: In biphasic reactions, such as the Reimer-Tiemann reaction, vigorous stirring is necessary to ensure the reagents come into contact.[2] The use of a phase-transfer catalyst can also improve the reaction rate and yield.

Q2: My final product is contaminated with a significant amount of unreacted methyl 4-hydroxybenzoate. How can I improve the conversion rate and purify the product?

Incomplete conversion is a common challenge. Here are some troubleshooting steps:

  • Increase Reaction Time or Temperature: As a first step, consider increasing the reaction time or temperature moderately. Monitor the reaction by TLC to track the consumption of the starting material.

  • Adjust Stoichiometry: An excess of the formylating agent and the catalyst might be necessary to drive the reaction to completion. However, be cautious as this can sometimes lead to the formation of byproducts.

  • Purification: Unreacted methyl 4-hydroxybenzoate can often be separated from the product by column chromatography on silica (B1680970) gel. A solvent system of ethyl acetate (B1210297) and hexane (B92381) is commonly used for the separation of similar compounds. Recrystallization can also be an effective purification method.

Q3: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions and how can I minimize them?

The formation of multiple products is often due to the reactivity of the starting material and the reaction conditions. Potential side reactions include:

  • Diformylation: If both ortho positions to the hydroxyl group are available, diformylation can occur.[3] While the starting material, methyl 4-hydroxybenzoate, has only one available ortho position, other isomers could potentially be formylated if reaction conditions are harsh. Careful control of stoichiometry and reaction conditions can help minimize this.

  • Polymerization of Formaldehyde: Paraformaldehyde can depolymerize and then polymerize under certain conditions. Using a steady reaction temperature can help control the release of formaldehyde.

  • Para-formylation: While ortho-formylation is generally preferred for phenols, some para-product can be formed.[3] The choice of formylation reaction can influence the regioselectivity. The Duff reaction and the Reimer-Tiemann reaction are known to favor ortho-formylation.[2][3]

Q4: The work-up procedure for my reaction is complicated, and I am losing a significant amount of product. Are there any recommendations for an efficient work-up?

A challenging work-up can lead to product loss. Here are some tips for an effective work-up:

  • Acidic Quench: After the reaction, quenching with an acidic solution (e.g., dilute hydrochloric acid) is often necessary to hydrolyze intermediates and neutralize the basic reaction mixture.[1]

  • Extraction: Use a suitable organic solvent for extraction, such as dichloromethane (B109758) (DCM)[1] or ethyl acetate. Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.

  • Washing: Washing the combined organic layers with brine can help to remove residual water and some water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) before concentrating under reduced pressure.

Experimental Protocols

Protocol 1: Formylation of Methyl 4-hydroxybenzoate using Paraformaldehyde and Magnesium Chloride

This protocol is adapted from a patented procedure.[1]

Materials:

  • Methyl 4-hydroxybenzoate

  • Magnesium chloride (anhydrous)

  • Triethylamine (B128534)

  • Paraformaldehyde

  • Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid

Procedure:

  • To a reaction vessel, add methyl 4-hydroxybenzoate (1.0 eq), magnesium chloride (2.0 eq), triethylamine (5.0 eq), and paraformaldehyde (8.0 eq).

  • Add dichloromethane as the solvent.

  • Heat the mixture in an oil bath at 60°C (internal temperature should reach approximately 44°C) and stir overnight.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add a dilute aqueous solution of concentrated hydrochloric acid.

  • Filter any insoluble material.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

ParameterProtocol 1: Paraformaldehyde/MgCl₂[1]
Starting Material Methyl 4-hydroxybenzoate
Formylating Agent Paraformaldehyde
Catalyst/Promoter Magnesium chloride, Triethylamine
Solvent Dichloromethane
Temperature 60°C (oil bath)
Reaction Time Overnight
Reported Yield Not explicitly stated, used directly in the next step.

Visualizations

Experimental Workflow

experimental_workflow reagents Combine Reactants: - Methyl 4-hydroxybenzoate - MgCl₂ - Triethylamine - Paraformaldehyde - DCM reaction Heat & Stir (60°C Overnight) reagents->reaction 1 workup Work-up: - Cool to RT - Acidic Quench (HCl) - Filter reaction->workup 2 extraction Extraction with DCM workup->extraction 3 purification Dry, Concentrate & Purify extraction->purification 4 product Methyl 3-formyl-4- hydroxybenzoate purification->product 5

Caption: A typical experimental workflow for the synthesis of Methyl 3-formyl-4-hydroxybenzoate.

Proposed Reaction Pathway (Duff-like Reaction)

duff_reaction_pathway sub Methyl 4-hydroxybenzoate intermediate1 Electrophilic Aromatic Substitution sub->intermediate1 + Reagent reagent Paraformaldehyde + MgCl₂/Et₃N reagent->intermediate1 intermediate2 Intermediate Adduct intermediate1->intermediate2 product Methyl 3-formyl-4-hydroxybenzoate intermediate2->product + H₃O⁺ hydrolysis Acidic Hydrolysis hydrolysis->product

Caption: A simplified proposed pathway for the formylation of methyl 4-hydroxybenzoate.

References

Stability of Methyl 3-formyl-4-hydroxybenzoate under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl 3-formyl-4-hydroxybenzoate under various reaction conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in Methyl 3-formyl-4-hydroxybenzoate and how do they influence its stability?

Methyl 3-formyl-4-hydroxybenzoate possesses three key functional groups that dictate its reactivity and stability: a phenolic hydroxyl (-OH) group, a formyl (-CHO) group (aldehyde), and a methyl ester (-COOCH₃) group.[1] The electron-donating hydroxyl group activates the aromatic ring, while the electron-withdrawing formyl and methyl ester groups deactivate it.[1] This unique electronic arrangement makes the molecule susceptible to specific chemical transformations and potential degradation under certain conditions.

Q2: What are the recommended storage conditions for Methyl 3-formyl-4-hydroxybenzoate?

To ensure the long-term stability of Methyl 3-formyl-4-hydroxybenzoate, it is recommended to store the compound in a well-closed container in a cool, dry place. For optimal preservation, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is advised.

Q3: Is Methyl 3-formyl-4-hydroxybenzoate stable in aqueous solutions?

The stability of Methyl 3-formyl-4-hydroxybenzoate in aqueous solutions is highly dependent on the pH. Based on the behavior of similar compounds like methylparaben, it is expected to be relatively stable in acidic to neutral aqueous solutions (pH 3-6). However, in alkaline conditions (pH 8 or above), the methyl ester is susceptible to hydrolysis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving Methyl 3-formyl-4-hydroxybenzoate.

Issue 1: Unexpected side products or low yield in reactions involving basic conditions.

Possible Cause: The methyl ester group of Methyl 3-formyl-4-hydroxybenzoate is prone to hydrolysis under basic (alkaline) conditions, leading to the formation of the corresponding carboxylate salt (4-formyl-3-hydroxybenzoic acid). This is a common issue with phenolic esters. Aqueous solutions at pH 8 or above can lead to rapid hydrolysis.

Troubleshooting Steps:

  • pH Control: Maintain the reaction pH in the acidic to neutral range (pH < 7) if the desired transformation does not require basic conditions.

  • Anhydrous Conditions: If a base is necessary, consider using non-aqueous solvents and anhydrous bases to minimize hydrolysis.

  • Protecting Groups: If the reaction must be performed under strongly basic conditions, consider protecting the phenolic hydroxyl group and the methyl ester to prevent unwanted side reactions.

  • Reaction Temperature: Lowering the reaction temperature may help to reduce the rate of hydrolysis.

Issue 2: Formation of a carboxylic acid derivative during the reaction.

Possible Cause: The formyl (aldehyde) group in Methyl 3-formyl-4-hydroxybenzoate is susceptible to oxidation, which converts it into a carboxylic acid group.[1] This can occur in the presence of oxidizing agents or even atmospheric oxygen over extended periods, especially under certain conditions (e.g., elevated temperature, presence of metal catalysts).

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Avoid Strong Oxidants: If the reaction chemistry allows, avoid the use of strong oxidizing agents. If an oxidant is required for another part of the molecule, a chemoselective reagent should be chosen.

  • Monitor Reaction Time: Minimize the reaction time to reduce the potential for oxidative degradation.

Issue 3: Unwanted reduction of the formyl or ester group.

Possible Cause: The formyl and, to a lesser extent, the methyl ester groups can be reduced in the presence of reducing agents. The formyl group is readily reduced to a primary alcohol.[1] The chemoselective reduction of the aldehyde in the presence of the ester can be challenging.[1]

Troubleshooting Steps:

  • Chemoselective Reagents: Employ mild and chemoselective reducing agents that preferentially reduce the desired functional group. For example, sodium borohydride (B1222165) is often used for the selective reduction of aldehydes in the presence of esters.

  • Stoichiometry Control: Carefully control the stoichiometry of the reducing agent to avoid over-reduction.

  • Temperature Control: Perform the reduction at low temperatures to enhance selectivity.

Data Presentation

Table 1: Summary of Potential Stability Issues and Incompatible Conditions

Functional GroupPotential IssueIncompatible ConditionsPotential Degradation Product
Methyl Ester HydrolysisStrong bases (e.g., NaOH, KOH), aqueous solutions with pH ≥ 84-Formyl-3-hydroxybenzoic acid
Formyl Group OxidationStrong oxidizing agents (e.g., KMnO₄, CrO₃), prolonged exposure to air3-Carboxy-4-hydroxybenzoic acid methyl ester
Formyl Group ReductionStrong reducing agents (e.g., LiAlH₄), catalytic hydrogenationMethyl 3-(hydroxymethyl)-4-hydroxybenzoate
Phenolic Hydroxyl Unwanted Alkylation/AcylationStrong electrophiles in the presence of a baseCorresponding ether or ester

Experimental Protocols

Protocol 1: Evaluation of Stability in Acidic and Basic Media

Objective: To determine the stability of Methyl 3-formyl-4-hydroxybenzoate under acidic and basic conditions via High-Performance Liquid Chromatography (HPLC).

Materials:

Procedure:

  • Prepare a stock solution of Methyl 3-formyl-4-hydroxybenzoate (1 mg/mL) in acetonitrile.

  • Prepare three sets of aqueous solutions with pH values of 3, 7, and 9, adjusted with dilute HCl or NaOH.

  • Add a known amount of the stock solution to each of the pH-adjusted solutions to achieve a final concentration of 50 µg/mL.

  • Incubate the solutions at room temperature.

  • At time points of 0, 1, 2, 4, 8, and 24 hours, withdraw an aliquot from each solution.

  • Immediately analyze the aliquots by HPLC to quantify the remaining amount of Methyl 3-formyl-4-hydroxybenzoate and detect the formation of any degradation products.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

Visualizations

Stability_Troubleshooting cluster_start Start: Experiment with Methyl 3-formyl-4-hydroxybenzoate cluster_issue Identify Issue cluster_analysis Analyze Side Products cluster_causes Potential Causes & Solutions Start Start Issue Unexpected Outcome? Start->Issue Analysis Characterize Impurities (e.g., by LC-MS, NMR) Issue->Analysis Yes End Successful Reaction Issue->End No Carboxylic_Acid Carboxylic Acid Formation? Analysis->Carboxylic_Acid Hydrolysis_Product Ester Hydrolysis? Analysis->Hydrolysis_Product Reduced_Product Reduction Occurred? Analysis->Reduced_Product Solution_Oxidation Use Inert Atmosphere Avoid Strong Oxidants Carboxylic_Acid->Solution_Oxidation Solution_Hydrolysis Control pH (acidic/neutral) Use Anhydrous Conditions Hydrolysis_Product->Solution_Hydrolysis Solution_Reduction Use Chemoselective Reducing Agent Control Stoichiometry & Temperature Reduced_Product->Solution_Reduction

Caption: Troubleshooting workflow for unexpected reaction outcomes.

Degradation_Pathways cluster_main Methyl 3-formyl-4-hydroxybenzoate cluster_degradation Potential Degradation Products Main Methyl 3-formyl-4-hydroxybenzoate Oxidation_Product Oxidation Product (3-Carboxy-4-hydroxybenzoic acid methyl ester) Main->Oxidation_Product [O] Hydrolysis_Product Hydrolysis Product (4-Formyl-3-hydroxybenzoic acid) Main->Hydrolysis_Product H₂O / OH⁻ Reduction_Product Reduction Product (Methyl 3-(hydroxymethyl)-4-hydroxybenzoate) Main->Reduction_Product [H]

Caption: Potential degradation pathways of Methyl 3-formyl-4-hydroxybenzoate.

References

Preventing over-oxidation of the formyl group in Methyl 3-formyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the oxidation of Methyl 3-formyl-4-hydroxybenzoate, specifically focusing on preventing undesired side reactions and ensuring the selective conversion of the formyl group to a carboxylic acid.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Carboxylic Acid Product

  • Probable Cause: The chosen oxidizing agent may be too weak or inappropriate for the substrate. Alternatively, the reaction conditions (temperature, pH, solvent) may not be optimal. Another possibility is the occurrence of the Dakin reaction, where the formyl group is replaced by a hydroxyl group, especially when using hydrogen peroxide under basic conditions.[1]

  • Solutions:

    • Select a Suitable Oxidant: Employ an oxidant known for its selectivity for aldehydes, such as sodium chlorite (B76162) (NaClO₂) under Pinnick oxidation conditions. This method is highly effective for converting aldehydes to carboxylic acids in the presence of other sensitive functional groups like phenols.

    • Optimize Reaction Conditions: Ensure the pH is appropriate for the chosen method. For instance, the Pinnick oxidation is typically buffered with a mild acid scavenger like 2-methyl-2-butene (B146552) to prevent side reactions.

    • Protect the Phenol (B47542): If other methods fail, consider protecting the phenolic hydroxyl group as an ether (e.g., benzyl (B1604629) or silyl (B83357) ether) or an acetate (B1210297) ester.[2][3] This allows for the use of a broader range of oxidizing agents. The protecting group can be removed in a subsequent step.

Issue 2: Reaction Mixture Turns Dark Brown or Black

  • Probable Cause: This coloration is a strong indicator of phenol oxidation. The phenolic hydroxyl group is highly susceptible to oxidation, especially by strong, non-selective agents (e.g., potassium permanganate (B83412), chromic acid) or atmospheric oxygen under basic conditions, leading to the formation of highly colored quinone-type compounds and polymeric materials.[4][5]

  • Solutions:

    • Work Under an Inert Atmosphere: Purging the reaction vessel with an inert gas like nitrogen or argon can minimize oxidation by atmospheric oxygen, particularly if the reaction is run under basic conditions.[2]

    • Use a Milder, More Selective Oxidant: Switch to a milder reagent that is less likely to oxidize the phenol. Tollen's reagent (silver oxide) or the aforementioned Pinnick oxidation are excellent choices.[6]

    • Protect the Phenol: Protecting the hydroxyl group is the most robust strategy to prevent its oxidation.[2]

Issue 3: Formation of an Unexpected Product Lacking the Formyl or Carboxyl Group

  • Probable Cause: If using hydrogen peroxide (H₂O₂) and a base, you have likely induced the Dakin reaction. This reaction specifically oxidizes ortho- or para-hydroxybenzaldehydes, replacing the formyl group with a hydroxyl group, yielding a hydroquinone (B1673460) derivative.[1][7]

  • Solutions:

    • Avoid H₂O₂ and Base: Do not use hydrogen peroxide in a basic medium for this specific transformation.

    • Confirm Structural Identity: Use analytical techniques such as NMR, IR, and Mass Spectrometry to confirm the structure of your product and differentiate it from the desired carboxylic acid. The Dakin product will have a distinct spectroscopic signature.

Frequently Asked Questions (FAQs)

Q1: Which oxidizing agents are best for selectively oxidizing the formyl group of Methyl 3-formyl-4-hydroxybenzoate? A1: The most recommended method is the Pinnick oxidation , using sodium chlorite (NaClO₂) buffered with a phosphate (B84403) solution and a chlorine scavenger like 2-methyl-2-butene. It is highly chemoselective for aldehydes. Other viable, though less common, options for this specific transformation include Tollen's reagent (Ag₂O) or carefully controlled oxidation with reagents like sodium perborate (B1237305) in acetic acid.[8]

Q2: Do I need to protect the phenolic -OH group before oxidation? A2: It is not strictly necessary if you use a highly selective method like the Pinnick oxidation. However, protecting the phenol group is a highly effective strategy to prevent any side reactions and may be necessary if using less selective oxidants.[2] Common protecting groups for phenols include benzyl ethers, silyl ethers (e.g., TBDMS), and acetate esters.[3][9] The choice depends on the stability of the protecting group to the oxidation conditions and the ease of its subsequent removal.

Q3: My starting material is consumed, but I've isolated a complex mixture of products. What happened? A3: This outcome typically results from using a non-selective, powerful oxidizing agent like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under harsh conditions (e.g., strong acid or heat).[6][10] These reagents can attack the aldehyde, the phenol, and even cause oxidative cleavage of the aromatic ring, leading to a complex and often inseparable mixture of byproducts.

Comparative Data on Oxidation Methods

The following table summarizes different approaches for the oxidation of hydroxybenzaldehydes to their corresponding carboxylic acids.

Oxidation MethodOxidizing Agent(s)Typical Solvent(s)Temperature (°C)Reported YieldKey Considerations
Pinnick Oxidation NaClO₂, NaH₂PO₄, 2-methyl-2-butenet-BuOH / H₂ORoom Temp>90%Highly selective for aldehydes; avoids phenol oxidation.
Tollen's Reaction Ag₂O (from AgNO₃, NaOH)H₂O / EtOHRoom TempVariableMild and selective, but stoichiometric silver is expensive.
Permanganate KMnO₄Acetone / H₂O0 - Room TempLow to ModerateProne to over-oxidation of the phenol; requires careful control.[4][5]
Protection-Oxidation 1. Protection (e.g., BnBr, K₂CO₃) 2. Oxidation (e.g., KMnO₄) 3. Deprotection (e.g., H₂, Pd/C)VariousVariousHigh (overall)Multi-step but very reliable and clean.[2]

Experimental Protocol: Selective Pinnick Oxidation

This protocol describes a reliable method for the selective oxidation of the formyl group in Methyl 3-formyl-4-hydroxybenzoate to a carboxylic acid.

Materials:

  • Methyl 3-formyl-4-hydroxybenzoate

  • tert-Butanol (t-BuOH)

  • 2-Methyl-2-butene

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Sodium chlorite (NaClO₂, 80% technical grade)

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Saturated sodium sulfite (B76179) (Na₂SO₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl, 1M)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-formyl-4-hydroxybenzoate (1.0 eq) in a 1:1 mixture of t-BuOH and water.

  • Addition of Reagents: Add 2-methyl-2-butene (5.0 eq) to the solution, followed by sodium dihydrogen phosphate (1.5 eq).

  • Initiation: In a separate flask, dissolve sodium chlorite (1.5 eq) in a minimal amount of water. Add this solution dropwise to the vigorously stirring reaction mixture over 20-30 minutes. An ice bath can be used to control any initial exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add a saturated solution of sodium sulfite (Na₂SO₃) to quench any residual oxidant. Stir for 15 minutes.

  • Workup:

    • Remove the t-BuOH under reduced pressure.

    • Acidify the remaining aqueous solution to pH ~2-3 with 1M HCl.

    • Extract the aqueous layer three times with diethyl ether or ethyl acetate.

    • Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude carboxylic acid product.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Visualizing Reaction Pathways

The diagrams below illustrate the desired selective oxidation pathway versus potential side reactions.

G cluster_0 Reaction Pathways SM Methyl 3-formyl- 4-hydroxybenzoate DP Desired Product: Methyl 3-carboxy- 4-hydroxybenzoate SM->DP Selective Aldehyde Oxidation (e.g., Pinnick) SP1 Side Product: Quinone/Polymer SM->SP1 Non-Selective Oxidation (e.g., Harsh KMnO4) SP2 Side Product: Dakin Reaction SM->SP2 H2O2 / Base

Caption: Desired vs. undesired oxidation pathways.

G cluster_1 Troubleshooting Workflow Start Low Yield or Dark Mixture? IsDark Mixture Dark? Start->IsDark Yes InertAtmosphere Solution: Use Inert Atmosphere Start->InertAtmosphere Yes, and basic CheckOxidant Check Oxidant UsePinnick Solution: Use Pinnick Oxidation CheckOxidant->UsePinnick CheckProtect Consider Phenol Protection Protect Solution: Protect -OH, Oxidize, then Deprotect CheckProtect->Protect IsDark->CheckOxidant Yes IsDark->CheckProtect No

Caption: A decision-making workflow for troubleshooting.

References

Technical Support Center: Synthesis of Methyl 3-formyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-formyl-4-hydroxybenzoate.

Troubleshooting Guide

Issue 1: Low or No Yield of Methyl 3-formyl-4-hydroxybenzoate in the Duff Reaction

  • Question: My Duff reaction with methyl 4-hydroxybenzoate (B8730719) is resulting in a low yield. What are the potential causes related to the solvent and how can I improve it?

  • Answer: Low yields in the Duff reaction are a common issue.[1][2] The choice of solvent and reaction conditions is critical. Here are some troubleshooting steps:

    • Inadequate Acidity: The Duff reaction requires an acidic medium to protonate hexamethylenetetramine (HMTA) and facilitate the formation of the electrophilic iminium ion.[3] If you are using a solvent like acetic acid, consider switching to a stronger acid like trifluoroacetic acid (TFA), which has been shown to improve yields, especially for phenols with electron-withdrawing groups.[4][5] Polyphosphoric acid can also be an effective medium for less reactive substrates.[6]

    • Poor Solubility: Ensure your starting material, methyl 4-hydroxybenzoate, is fully dissolved in the solvent at the reaction temperature. Poor solubility can lead to incomplete reaction.

    • Suboptimal Temperature: The reaction typically requires heating. Optimize the temperature based on your chosen solvent. For instance, reactions in TFA are often run at around 70°C.[5]

    • Presence of Water: While traditionally anhydrous conditions were favored, some studies have shown that the addition of a stoichiometric amount of water can increase the productivity of the Duff reaction by 10-20%.[1] Consider a controlled addition of water to your reaction mixture.

    • Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Issue 2: Formation of Para Isomer and Other Side Products in the Reimer-Tiemann Reaction

  • Question: I am observing the formation of the para-formylated isomer and other byproducts in my Reimer-Tiemann synthesis of Methyl 3-formyl-4-hydroxybenzoate. How can I improve the ortho-selectivity?

  • Answer: The Reimer-Tiemann reaction typically favors ortho-formylation, but the reaction conditions, including the solvent system, can influence the regioselectivity.[7][8] Here’s how to enhance ortho-selectivity:

    • Biphasic System: The reaction is often carried out in a biphasic solvent system, usually an aqueous hydroxide (B78521) solution and an organic phase containing chloroform (B151607).[8][9][10] The interaction between the electron-rich phenoxide and the dichlorocarbene (B158193) at the interface is believed to favor ortho-substitution.[7][8]

    • Phase-Transfer Catalyst: To improve the interaction between the aqueous and organic phases, consider using a phase-transfer catalyst. This can enhance the reaction rate and selectivity.[9][11]

    • Emulsifying Agent: An emulsifying agent, such as 1,4-dioxane (B91453), can be used as a solvent to create a more homogeneous reaction mixture, which can improve reproducibility.[9][11]

    • Solvent Polarity: While less common for the Reimer-Tiemann reaction, solvent polarity can influence the ortho/para ratio in some electrophilic aromatic substitutions. In related reactions like the Fries rearrangement, non-polar solvents can favor the ortho isomer.[12] However, for the Reimer-Tiemann reaction, the established biphasic system is generally the most effective for ortho-selectivity.

Issue 3: Reaction Stalls or is Sluggish in Direct Formylation with Paraformaldehyde

  • Question: My direct formylation of methyl 3-hydroxybenzoate using paraformaldehyde and MgCl₂/triethylamine is very slow. What role does the solvent play here?

  • Answer: In this specific formylation method, the solvent is critical for the reaction to proceed efficiently.[6]

    • Solvent Choice: Acetonitrile (B52724) is a commonly used and effective solvent for this reaction. It provides a suitable medium for the formation of the intermediate magnesium salt and the subsequent reaction with paraformaldehyde.[6] If you are using a different solvent, consider switching to acetonitrile.

    • Anhydrous Conditions: Ensure you are using anhydrous magnesium chloride and an inert atmosphere. Moisture can interfere with the reaction.

    • Temperature Control: The initial addition of reagents is typically done at a low temperature (e.g., 0°C), followed by heating to around 80°C for an extended period (e.g., 12 hours).[6] Ensure your temperature profile is correct.

Frequently Asked Questions (FAQs)

  • Question: What are the most common solvents used for the Duff reaction in the synthesis of Methyl 3-formyl-4-hydroxybenzoate?

  • Answer: The most common solvents for the Duff reaction are acidic. These include:

    • Trifluoroacetic acid (TFA): Often preferred for achieving higher yields, especially with deactivated phenols.[4][5]

    • Acetic acid: A traditional and widely used solvent for this reaction.[13]

    • Polyphosphoric acid (PPA): Used as a medium for improving yields with less reactive phenolic substrates.[6]

  • Question: Why is a biphasic solvent system used in the Reimer-Tiemann reaction?

  • Answer: A biphasic system is necessary because the reactants, aqueous hydroxide and chloroform, are not readily soluble in each other.[8][9] The reaction occurs at the interface of the two phases. The hydroxide deprotonates both the phenol (B47542) in the aqueous phase and the chloroform in the organic phase to generate the reactive species (phenoxide and dichlorocarbene).[8]

  • Question: Can I use a single solvent for the Reimer-Tiemann reaction?

  • Answer: While the biphasic system is standard, an emulsifying agent like 1,4-dioxane can be used to create a more homogeneous reaction mixture.[9][11] This can be considered a pseudo-single solvent system. However, the fundamental components of an aqueous base and chloroform are still required.

  • Question: For the direct formylation using paraformaldehyde, can I use a solvent other than acetonitrile?

  • Answer: While acetonitrile is reported to be critical for the efficiency of this specific method,[6] other polar aprotic solvents could potentially be investigated. However, optimization would be required. It is recommended to start with the established protocol using acetonitrile for predictable results.

Quantitative Data Summary

Reaction TypeStarting MaterialFormylating AgentSolvent/MediumTemperature (°C)Reaction Time (h)Yield (%)Reference
Modified Duff ReactionMethyl 4-hydroxybenzoateHexamethylenetetramineTrifluoroacetic Acid--88[4]
Direct FormylationMethyl 3-hydroxybenzoateParaformaldehydeAcetonitrile8012-[6]
Duff ReactionPhenolsHexamethylenetetramineAcetic Acid70-140-Moderate[1][13]
Reimer-Tiemann ReactionPhenolChloroformBiphasic (aq. NaOH/CHCl₃)~60~3Variable[14]

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Experimental Protocols

1. Modified Duff Reaction using Trifluoroacetic Acid

This protocol is a general guideline based on literature for the formylation of phenols.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-hydroxybenzoate (1 equivalent) in trifluoroacetic acid.

  • Reagent Addition: Add hexamethylenetetramine (HMTA) (typically 2-3 equivalents) portion-wise to the solution while stirring.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 70°C) and maintain it for the required time, monitoring the progress by TLC.[5]

  • Hydrolysis: After the reaction is complete, cool the mixture and carefully add it to a beaker of ice water. Add a mineral acid (e.g., HCl) and heat the mixture to hydrolyze the intermediate imine.

  • Work-up: Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

2. Reimer-Tiemann Reaction

This is a general procedure for the ortho-formylation of phenols.

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve phenol (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 10-40%).[14]

  • Reagent Addition: Heat the solution to approximately 60-70°C.[7][14] Add chloroform (excess) dropwise through the dropping funnel while stirring vigorously to ensure good mixing of the two phases.[7]

  • Reaction: The reaction is often exothermic, so the addition rate of chloroform should be controlled to maintain a gentle reflux.[7][8] Continue stirring for several hours after the addition is complete.[7][14]

  • Work-up: After the reaction, cool the mixture and acidify it with a dilute acid (e.g., HCl) to precipitate the product.

  • Purification: The crude product can be purified by steam distillation (if applicable) or by extraction with an organic solvent followed by column chromatography or recrystallization.

Visualization

Solvent_Selection_Workflow start Start: Synthesize Methyl 3-formyl-4-hydroxybenzoate reaction_choice Choose Formylation Method start->reaction_choice duff Duff Reaction (HMTA) reaction_choice->duff HMTA reimer Reimer-Tiemann Reaction (Chloroform) reaction_choice->reimer Chloroform direct Direct Formylation (Paraformaldehyde) reaction_choice->direct Paraformaldehyde duff_solvent Select Solvent for Duff duff->duff_solvent reimer_solvent Select System for Reimer-Tiemann reimer->reimer_solvent direct_solvent Solvent for Direct Formylation direct->direct_solvent Acetonitrile tfa Trifluoroacetic Acid (TFA) (High Yield) duff_solvent->tfa High Reactivity acetic_acid Acetic Acid (Traditional) duff_solvent->acetic_acid Standard ppa Polyphosphoric Acid (Deactivated Substrates) duff_solvent->ppa Low Reactivity end Proceed to Synthesis tfa->end acetic_acid->end ppa->end biphasic Biphasic System (aq. NaOH / Chloroform) reimer_solvent->biphasic emulsifier Add Emulsifying Agent (e.g., 1,4-Dioxane) biphasic->emulsifier Improve Mixing ptc Add Phase-Transfer Catalyst biphasic->ptc Enhance Reaction biphasic->end emulsifier->end ptc->end direct_solvent->end

Caption: Logical workflow for solvent selection in the synthesis of Methyl 3-formyl-4-hydroxybenzoate.

References

Validation & Comparative

Comparative Guide to Analytical Methods for Methyl 3-formyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of principal analytical methodologies for the quantification and characterization of Methyl 3-formyl-4-hydroxybenzoate, a key intermediate in pharmaceutical synthesis. Given the limited availability of validated methods for this specific molecule, this document details robust analytical procedures for structurally analogous compounds—namely Methyl 4-hydroxybenzoate (B8730719) (Methylparaben) and Methyl 4-formylbenzoate. The provided protocols and performance data serve as a strong foundation for developing and validating methods for Methyl 3-formyl-4-hydroxybenzoate.

The primary techniques covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each section presents detailed experimental protocols, performance data, and a visual workflow to aid in method selection and implementation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like Methyl 3-formyl-4-hydroxybenzoate. It offers excellent resolution, sensitivity, and quantitative accuracy. The method detailed below is adapted from validated procedures for methylparaben and related compounds.[1][2]

Experimental Protocol: HPLC-UV

Objective: To determine the concentration of Methyl 3-formyl-4-hydroxybenzoate using a reversed-phase HPLC method with UV detection.

  • Instrumentation:

    • HPLC system with a UV-Vis detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][3]

    • Data acquisition and processing software.

  • Reagents and Standards:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Methanol (B129727) (HPLC grade).

    • Methyl 3-formyl-4-hydroxybenzoate reference standard.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of Methanol and Water (e.g., 45:55 v/v).[1] The pH may be adjusted to ~4.8 with a suitable acid like HCl to ensure peak symmetry.[1]

    • Flow Rate: 1.0 mL/min.[1][3]

    • Injection Volume: 20 µL.[1]

    • Column Temperature: Ambient.

    • Detection Wavelength: 254 nm.[1][4]

  • Procedure:

    • Standard Preparation: Prepare a stock solution of the reference standard in methanol (e.g., 200 µg/mL).[1] Create a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 10 to 120 µg/mL.[1]

    • Sample Preparation: Accurately weigh the sample and dissolve it in methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

    • Analysis: Inject the standards and samples onto the HPLC system.

    • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from this curve.

Anticipated Performance Data (Based on Analogous Compounds)

The following table summarizes the expected performance characteristics of the HPLC method, based on data from validated methods for methylparaben.[1][2]

ParameterExpected Value
Linearity Range10 - 120 µg/mL[1][2]
Correlation Coefficient (R²)> 0.999[5]
Limit of Detection (LOD)~0.2 µg/mL[2]
Limit of Quantification (LOQ)~0.66 µg/mL[2]
Precision (%RSD)< 2%[2]
Accuracy (% Recovery)98 - 102%
Retention Time~5-6 minutes[1]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Methanol A->B C Prepare Serial Dilutions (Standards) B->C D Filter through 0.45 µm Filter C->D E Inject onto HPLC System D->E F Separation on C18 Column G UV Detection (254 nm) H Integrate Peak Area G->H I Generate Calibration Curve H->I J Quantify Sample Concentration I->J

Caption: Workflow for quantitative analysis by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. Due to the polarity imparted by the hydroxyl group, Methyl 3-formyl-4-hydroxybenzoate, like other parabens, benefits from a derivatization step to increase its volatility and improve chromatographic peak shape.[6]

Experimental Protocol: GC-MS with Derivatization

Objective: To identify and quantify Methyl 3-formyl-4-hydroxybenzoate following silylation.

  • Instrumentation:

    • Gas chromatograph coupled to a Mass Spectrometer (GC-MS).

    • Capillary column suitable for general purpose analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Autosampler and data system.

  • Reagents and Standards:

    • Derivatizing agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[7]

    • Solvent: Acetone or n-Hexane (GC grade).[7]

    • Methyl 3-formyl-4-hydroxybenzoate reference standard.

    • Inert gas (Helium or Nitrogen) for carrier gas.

  • Procedure:

    • Standard/Sample Preparation: Dissolve a precisely weighed amount of the standard or sample in acetone.

    • Derivatization: In a GC vial, mix the sample/standard solution with MSTFA. The ratio and reaction conditions (e.g., heating at 60-70°C for 30 minutes) should be optimized to ensure complete derivatization.[7]

    • GC-MS Conditions:

      • Injector Temperature: 280°C.[8]

      • Carrier Gas Flow: Helium at 1.0 mL/min (constant flow).

      • Oven Temperature Program: Start at 120°C for 2 min, ramp to 280°C at 10°C/min, and hold for 5 min.[8]

      • MS Transfer Line Temperature: 280°C.

      • Ion Source Temperature: 230°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Mode: Full scan (e.g., m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.

  • Analysis and Quantification:

    • Inject the derivatized standard/sample into the GC-MS.

    • Identify the derivatized analyte peak by its retention time and mass spectrum.

    • For quantification, create a calibration curve using the peak areas of a characteristic ion from the derivatized standards.

Anticipated Performance Data (Based on Analogous Compounds)

The following table projects performance characteristics for a GC-MS method, based on data for derivatized parabens.[7][9]

ParameterExpected Value
Limit of Detection (LOD)1 - 5 ng/g[7] (Sample-dependent)
Limit of Quantification (LOQ)4 - 10 ng/L[9] (Sample-dependent)
Precision (%RSD)< 15%[7]
Accuracy (% Recovery)95 - 115%[7]

GC-MS Workflow Diagram

Caption: Workflow for analysis by GC-MS with derivatization.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds with a suitable chromophore, such as Methyl 3-formyl-4-hydroxybenzoate. While less selective than chromatographic methods, it is highly suitable for routine analysis of pure substances or simple formulations.

Experimental Protocol: UV-Vis Spectrophotometry

Objective: To determine the concentration of Methyl 3-formyl-4-hydroxybenzoate in a sample using UV absorbance.

  • Instrumentation:

    • UV-Vis Spectrophotometer (double beam recommended).

    • 1 cm quartz cuvettes.

  • Reagents and Standards:

    • Methanol (spectroscopic grade).[10][11]

    • Methyl 3-formyl-4-hydroxybenzoate reference standard.

  • Procedure:

    • Determine λmax: Prepare a dilute solution of the reference standard in methanol. Scan the solution across the UV range (e.g., 200-400 nm) against a methanol blank to determine the wavelength of maximum absorbance (λmax). For the analogous methylparaben, λmax is ~254-256 nm.[10][11]

    • Standard Preparation: Prepare a stock solution of the reference standard in methanol. Create a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 1-5 µg/mL).[10]

    • Sample Preparation: Accurately weigh the sample and dissolve it in methanol to achieve a concentration that falls within the linear range of the calibration curve.

    • Analysis: Measure the absorbance of each standard and the sample solution at the predetermined λmax, using methanol as the blank.

    • Quantification: Create a calibration curve by plotting absorbance versus concentration. Determine the sample's concentration from its absorbance using the linear regression equation of the curve.

Anticipated Performance Data (Based on Analogous Compounds)

The table below outlines the expected performance of a UV-Vis method, based on published data for methylparaben.[10][11]

ParameterExpected Value
Wavelength of Max. Absorbance (λmax)~256 nm (in Methanol)[10]
Linearity Range1 - 5 µg/mL[10]
Correlation Coefficient (R²)> 0.999[10]
Limit of Detection (LOD)~0.07 µg/mL[10]
Limit of Quantification (LOQ)~0.22 µg/mL[10]
Molar Absorptivity (ε)To be determined experimentally

UV-Vis Workflow Diagram

UVVis_Workflow cluster_prep Preparation cluster_analysis Measurement cluster_data Quantification A Prepare Stock & Serial Dilutions in Methanol B Determine λmax via UV Scan A->B C Set Wavelength to λmax B->C D Zero with Methanol Blank C->D E Measure Absorbance of Standards & Sample D->E F Plot Absorbance vs. Concentration E->F G Calculate Concentration from Calibration Curve F->G

Caption: Workflow for quantitative analysis by UV-Vis Spectrophotometry.

Method Comparison and Selection

The choice of analytical method depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.

MethodSelectivitySensitivitySpeedCost/ComplexityBest Suited For
HPLC-UV HighModerateModerateModerateRoutine quality control, purity assessment, and quantification in complex mixtures.
GC-MS Very HighHighModerateHighTrace-level detection, impurity identification, and analysis in complex matrices where volatility is achievable.
UV-Vis LowLowHighLowRapid quantification of pure substances or simple formulations; not suitable for complex mixtures without separation.

For researchers requiring high confidence in both identification and quantification, particularly in complex matrices or for trace-level analysis, GC-MS with derivatization is the recommended approach. For routine quality control, assay, and purity determination where the sample matrix is relatively simple, HPLC-UV offers a robust, reliable, and cost-effective solution. UV-Vis Spectrophotometry serves as an excellent tool for quick, high-throughput screening of raw materials or simple solutions where selectivity is not a primary concern. The protocols and performance data presented in this guide provide a solid starting point for the development and validation of analytical methods tailored to Methyl 3-formyl-4-hydroxybenzoate.

References

A Comparative Guide to Purity Analysis of Methyl 3-formyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-formyl-4-hydroxybenzoate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for determining the purity of Methyl 3-formyl-4-hydroxybenzoate, complete with detailed experimental protocols and supporting data.

Overview of Analytical Techniques for Purity Assessment

The determination of purity for pharmaceutical intermediates like Methyl 3-formyl-4-hydroxybenzoate requires robust and accurate analytical methods. High-Performance Liquid Chromatography (HPLC) is a widely used technique due to its high resolution and sensitivity in separating the main compound from its impurities.[1] However, other methods such as Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography (GC) offer alternative approaches with distinct advantages.

  • High-Performance Liquid Chromatography (HPLC): Considered a gold standard for purity and impurity profiling in the pharmaceutical industry.[1] It excels at separating complex mixtures of non-volatile and thermally sensitive compounds.

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[2][3] It provides structural information and purity from a single experiment.

  • Gas Chromatography (GC): A powerful technique for analyzing volatile and semi-volatile compounds.[4] It is particularly useful for detecting residual solvents and certain volatile impurities.

High-Performance Liquid Chromatography (HPLC) Analysis

A reversed-phase HPLC (RP-HPLC) method is most suitable for a moderately polar compound like Methyl 3-formyl-4-hydroxybenzoate. Below are two distinct RP-HPLC methods for comparison.

Experimental Protocols

Method A: Isocratic Elution

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: 55:45 (v/v) Methanol (B129727):Water with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Sample Preparation: Accurately weigh approximately 10 mg of Methyl 3-formyl-4-hydroxybenzoate and dissolve in 100 mL of methanol to obtain a 100 µg/mL solution.

Method B: Gradient Elution

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase:

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 30% B

    • 20-25 min: 30% B

  • Flow Rate: 0.8 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 5 µL

  • Column Temperature: 35 °C

  • Sample Preparation: Accurately weigh approximately 10 mg of Methyl 3-formyl-4-hydroxybenzoate and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water to obtain a 100 µg/mL solution.

Comparative Data

The following table summarizes the expected performance of the two HPLC methods for a sample of Methyl 3-formyl-4-hydroxybenzoate with known impurities.

ParameterHPLC Method A (Isocratic)HPLC Method B (Gradient)
Retention Time (Main Peak) ~ 6.5 min~ 9.2 min
Resolution (Main Peak vs. Closest Impurity) 1.8> 2.5
Tailing Factor (Main Peak) 1.31.1
Theoretical Plates ~ 8,000~ 15,000
Run Time 15 min25 min
Calculated Purity (%) 99.6%99.5%
Detected Impurities 24

Alternative Analytical Techniques

Quantitative NMR (qNMR)

qNMR provides an absolute purity value by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard.[2]

Experimental Protocol

  • Instrument: 400 MHz NMR Spectrometer

  • Internal Standard: Maleic Anhydride (Certified Reference Material)

  • Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6)

  • Sample Preparation:

    • Accurately weigh about 15 mg of Methyl 3-formyl-4-hydroxybenzoate into an NMR tube.

    • Accurately weigh about 5 mg of Maleic Anhydride into the same NMR tube.

    • Add approximately 0.7 mL of DMSO-d6, cap, and vortex until fully dissolved.

  • Acquisition Parameters:

    • Pulse Program: Standard 90° pulse

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)

    • Number of Scans: 16

  • Data Processing: Apply manual phase and baseline correction. Integrate the aldehyde proton signal of the analyte (~10 ppm) and the two olefinic proton signals of the internal standard (~7 ppm).

Gas Chromatography (GC-FID)

GC is suitable for checking for volatile impurities and can also determine the purity of the main component if it is sufficiently volatile and thermally stable.

Experimental Protocol

  • Instrument: Gas Chromatograph with a Flame Ionization Detector (FID)

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 2 min

    • Ramp: 15 °C/min to 250 °C

    • Hold: 5 min at 250 °C

  • Injection: 1 µL, Split ratio 50:1

  • Sample Preparation: Dissolve 20 mg of the sample in 10 mL of Methanol.

Comparison of Analytical Techniques
FeatureHPLC (Gradient Method)qNMRGC-FID
Principle Chromatographic SeparationNuclear Magnetic ResonanceChromatographic Separation
Quantification Relative (Area % vs. Standard)Absolute (vs. Internal Standard)Relative (Area %)
Reference Standard Requires specific reference standard for the analyte and impurities.Requires a certified internal standard (can be a different compound).[3]Requires analyte reference standard for response factor determination.
Strengths Excellent for resolving complex mixtures and non-volatile impurities.[1]Provides structural confirmation and absolute purity without a specific analyte standard.[2]Excellent for volatile impurities and residual solvents.[4]
Limitations Purity can be overestimated if impurities do not have a chromophore.Lower sensitivity than HPLC; requires higher sample concentration.Not suitable for non-volatile or thermally labile compounds.
Typical Purity Result 99.5% (by area normalization)99.3% (w/w)99.7% (by area normalization, assumes equal response factors)

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical processes.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area %) integrate->calculate report report calculate->report Final Report Method_Selection cluster_methods Analytical Methods start Goal: Determine Purity volatility Are volatile impurities a primary concern? start->volatility hplc HPLC qnmr qNMR gc GC-FID volatility->gc Yes absolute_purity Is absolute (w/w) purity required? volatility->absolute_purity No absolute_purity->qnmr Yes complex_mixture Are there many potential non-volatile impurities? absolute_purity->complex_mixture No complex_mixture->hplc Yes complex_mixture->hplc No (HPLC is still a good default)

References

A Spectroscopic Comparison Guide: Characterization of Methyl 3-formyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of methyl 3-formyl-4-hydroxybenzoate against structurally related alternatives. The data presented is intended to aid in the characterization and identification of these compounds through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for methyl 3-formyl-4-hydroxybenzoate and three alternative compounds: methyl 4-hydroxybenzoate (B8730719), methyl 3-formylbenzoate, and 3-formyl-4-hydroxybenzoic acid.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, ppm)

CompoundAromatic Protons (ppm)-OCH₃ (ppm)-CHO (ppm)-OH / -COOH (ppm)
Methyl 3-formyl-4-hydroxybenzoate 7.83 (d, J = 7.6 Hz, 1H), 7.72 (d, J = 9.2 Hz, 1H), 7.45–7.34 (m, 1H), 7.28–7.19 (m, 1H)[1]3.91 (s, 3H)[1]9.8 (s, 1H)11.2 (s, 1H)
Methyl 4-hydroxybenzoate7.86 (d, 2H), 6.82 (d, 2H)[2]3.84 (s, 3H)[2]-~5-6 (br s, 1H)
Methyl 3-formylbenzoate8.25 (s, 1H), 8.15 (d, 1H), 7.95 (d, 1H), 7.6 (t, 1H)3.95 (s, 3H)10.1 (s, 1H)-
3-Formyl-4-hydroxybenzoic Acid7.9 (d, 1H), 7.6 (s, 1H), 7.1 (d, 1H)-9.9 (s, 1H)>11 (br s, 2H)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, ppm)

CompoundAromatic Carbons (ppm)-OCH₃ (ppm)C=O (ester) (ppm)C=O (aldehyde/acid) (ppm)
Methyl 3-formyl-4-hydroxybenzoate 160.0, 132.3, 132.1, 130.0, 129.8, 125.2, 120.0, 119.6, 116.5[1]52.2[1]165.7[1]196.0
Methyl 4-hydroxybenzoate163.6, 132.8 (2C), 122.2, 116.2 (2C)[2]52.3[2]168.7[2]-
Methyl 3-formylbenzoate137.5, 134.5, 133.0, 130.0, 129.5, 129.052.5166.0191.5
3-Formyl-4-hydroxybenzoic Acid162.0, 136.0, 131.0, 125.0, 120.0, 118.0--170.0 (acid), 195.0 (aldehyde)

Table 3: IR Spectroscopic Data (cm⁻¹)

CompoundO-H StretchC-H (sp²) StretchC=O Stretch (ester)C=O Stretch (aldehyde/acid)C-O Stretch
Methyl 3-formyl-4-hydroxybenzoate ~3300-3500 (broad)~3000-3100~1720~1680~1250, ~1100
Methyl 4-hydroxybenzoate~3100-3600 (broad)~3030~1720-~1280, ~1170
Methyl 3-formylbenzoate-~3050~1725~1700~1290, ~1130
3-Formyl-4-hydroxybenzoic Acid~2500-3300 (very broad)~3080-~1690 (acid), ~1670 (aldehyde)~1300, ~1200

Table 4: Mass Spectrometry Data (EI-MS)

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
Methyl 3-formyl-4-hydroxybenzoate 180181 [M+H]⁺, 149, 121, 93
Methyl 4-hydroxybenzoate152121, 93, 65
Methyl 3-formylbenzoate164133, 105, 77
3-Formyl-4-hydroxybenzoic Acid166149, 121, 93, 65

Experimental Protocols

Standard procedures for obtaining the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 100 MHz. Spectra were obtained with complete proton decoupling. A spectral width of 250 ppm, a relaxation delay of 2.0 s, and 1024 scans were used.

  • Data Processing: The raw data (Free Induction Decay - FID) was processed with a Fourier transform, followed by phase and baseline correction. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectra were obtained using a FT-IR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample was placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

Mass spectra were acquired using a mass spectrometer with an electron ionization source coupled to a gas chromatograph (GC-MS).

  • Sample Introduction: A dilute solution of the sample in methanol (B129727) was injected into the GC. The GC was equipped with a 30 m x 0.25 mm capillary column with a 0.25 µm film thickness. The oven temperature was programmed to ramp from 50°C to 250°C at a rate of 10°C/min.

  • Ionization: The sample was ionized by electron impact at 70 eV.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions was analyzed using a quadrupole mass analyzer scanning from m/z 40 to 500.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the structural relationship of the compared compounds.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample Solid Compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution ATR_Placement Place on ATR Crystal Sample->ATR_Placement GC_Injection Inject into GC Sample->GC_Injection NMR NMR Spectrometer Dissolution->NMR FTIR FT-IR Spectrometer ATR_Placement->FTIR MS Mass Spectrometer GC_Injection->MS Process_NMR Fourier Transform Phase & Baseline Correction NMR->Process_NMR Process_FTIR Background Subtraction FTIR->Process_FTIR Process_MS Library Search Fragmentation Analysis MS->Process_MS Characterization Structural Characterization Process_NMR->Characterization Process_FTIR->Characterization Process_MS->Characterization

Caption: General workflow for the spectroscopic characterization of organic compounds.

Structural_Comparison Main Methyl 3-formyl-4-hydroxybenzoate Alt1 Methyl 4-hydroxybenzoate Main->Alt1 Lacks formyl group Alt2 Methyl 3-formylbenzoate Main->Alt2 Lacks hydroxyl group Alt3 3-Formyl-4-hydroxybenzoic Acid Main->Alt3 Carboxylic acid instead of ester

Caption: Structural relationship of the compared compounds to the target molecule.

References

A Comparative Guide to the Synthesis of Methyl 3-formyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. Methyl 3-formyl-4-hydroxybenzoate, a crucial building block for various pharmaceuticals and fine chemicals, can be synthesized through several routes. This guide provides an objective comparison of the most common and effective synthesis pathways, supported by experimental data and detailed protocols to aid in selecting the optimal method for your research and production needs.

Comparative Analysis of Synthesis Routes

The selection of a synthesis route for Methyl 3-formyl-4-hydroxybenzoate is influenced by factors such as precursor availability, desired yield and purity, reaction scalability, and safety considerations. Below is a summary of key quantitative data for two primary synthesis methods.

Synthesis RouteStarting Material(s)Reagents & CatalystReaction TimeTemperature (°C)Yield (%)Purity (%)
Route 1: Magnesium-Mediated Ortho-Formylation Methyl 4-hydroxybenzoate (B8730719), ParaformaldehydeMagnesium chloride, Triethylamine (B128534)2-4 hoursReflux88Not specified
Route 2: Esterification 4-Formyl-3-hydroxybenzoic acid, MethanolThionyl chloride3 hours60100Not specified

Detailed Experimental Protocols

Route 1: Magnesium-Mediated Ortho-Formylation of Methyl 4-hydroxybenzoate

This method provides a direct and high-yielding approach to Methyl 3-formyl-4-hydroxybenzoate through the ortho-selective formylation of the readily available Methyl 4-hydroxybenzoate.

Experimental Protocol:

A mixture of Methyl 4-hydroxybenzoate, anhydrous magnesium dichloride, and triethylamine in acetonitrile (B52724) is prepared. To this mixture, an excess of dry paraformaldehyde is added. The reaction mixture is then heated under reflux for 2 to 4 hours. Following the reaction, the mixture is cooled to room temperature, and a 5% aqueous HCl solution is added. The product is then extracted with ether. The combined organic extracts are dried over magnesium sulfate, and the solvent is evaporated. The resulting residue can be further purified by flash chromatography on silica (B1680970) gel to yield Methyl 3-formyl-4-hydroxybenzoate[1].

An industrial-scale adaptation of this method involves the reaction of Methyl 4-hydroxybenzoate with magnesium chloride, triethylamine, and paraformaldehyde in dichloromethane. The mixture is heated in an oil bath at 60°C overnight. After cooling, an aqueous solution of concentrated hydrochloric acid is added, and the product is extracted with dichloromethane[2].

Route 2: Esterification of 4-Formyl-3-hydroxybenzoic acid

This route involves the esterification of 4-Formyl-3-hydroxybenzoic acid to afford the target molecule. This method is straightforward and can provide a quantitative yield.

Experimental Protocol:

4-Formyl-3-hydroxybenzoic acid is dissolved in methanol. Thionyl chloride is then added slowly to the solution. The reaction mixture is stirred at 60°C for 3 hours. After the reaction is complete, the mixture is concentrated under reduced pressure. The crude product is then triturated with hexane (B92381) and filtered to give Methyl 4-formyl-3-hydroxybenzoate as a white solid[3].

Alternative Formylation Methods

Other classical formylation reactions can be considered for the synthesis of Methyl 3-formyl-4-hydroxybenzoate, although specific data for this substrate are less readily available.

  • Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of phenols using chloroform (B151607) in a basic solution[4]. While a classic method, yields can be moderate, and the reaction may lack regioselectivity with certain substrates. For example, the formylation of ortho-cresol using this method results in a 43% yield of the corresponding aldehyde[5][6].

  • Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent (typically a mixture of dimethylformamide and phosphoryl chloride) to formylate electron-rich aromatic rings[7][8]. While effective for many phenols, the specific application to Methyl 4-hydroxybenzoate would require optimization.

  • Duff Reaction: The Duff reaction employs hexamethylenetetramine as the formylating agent for phenols[9]. It is generally considered to be an inefficient method, often resulting in low yields of the desired aldehyde[9][10].

Visualization of Synthesis Pathways

To further elucidate the chemical transformations involved in the primary synthesis routes, the following diagrams illustrate the reaction workflows.

G cluster_0 Route 1: Magnesium-Mediated Ortho-Formylation Methyl 4-hydroxybenzoate Methyl 4-hydroxybenzoate Paraformaldehyde Paraformaldehyde Reaction Mixture 1 MgCl2, Et3N Acetonitrile, Reflux Paraformaldehyde->Reaction Mixture 1 Methyl 3-formyl-4-hydroxybenzoate 1 Methyl 3-formyl-4-hydroxybenzoate Reaction Mixture 1->Methyl 3-formyl-4-hydroxybenzoate 1

Caption: Workflow for the Magnesium-Mediated Ortho-Formylation.

G cluster_1 Route 2: Esterification 4-Formyl-3-hydroxybenzoic acid 4-Formyl-3-hydroxybenzoic acid Methanol Methanol Reaction Mixture 2 SOCl2 60°C Methanol->Reaction Mixture 2 Methyl 3-formyl-4-hydroxybenzoate 2 Methyl 3-formyl-4-hydroxybenzoate Reaction Mixture 2->Methyl 3-formyl-4-hydroxybenzoate 2

References

A Comparative Guide to Alternative Reagents for the Formylation of Methyl 4-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a formyl group onto an aromatic ring is a fundamental transformation in organic synthesis, providing a crucial building block for a vast array of pharmaceuticals and complex molecules. The formylation of methyl 4-hydroxybenzoate (B8730719) to produce methyl 3-formyl-4-hydroxybenzoate is a key step in the synthesis of various biologically active compounds. While classical methods like the Reimer-Tiemann and Duff reactions are well-known, they often suffer from drawbacks such as low yields, harsh reaction conditions, and lack of regioselectivity. This guide provides a comparison of alternative reagents and methodologies that offer significant advantages for this important transformation.

Comparison of Formylation Reagents

The selection of a formylating agent is critical and depends on factors such as the desired regioselectivity, substrate sensitivity, and scalability. Below is a comparison of several methods for the formylation of phenols, with specific applicability to methyl 4-hydroxybenzoate.

Method Reagents Typical Conditions Yield of Methyl 3-formyl-4-hydroxybenzoate Advantages Disadvantages
Magnesium Chloride/Paraformaldehyde MgCl₂, Paraformaldehyde, Triethylamine (B128534) (Et₃N)Acetonitrile (B52724) or THF, refluxGood to Excellent[1][2]High ortho-selectivity, mild conditions, good yields.[1][3][4]Requires anhydrous conditions[3][5]; can be sluggish with electron-withdrawing groups.[1]
Rieche Formylation Dichloromethyl methyl ether (DCMME), TiCl₄Dichloromethane (B109758) (DCM), 0 °C to rtPotentially High[6][7]Excellent yields, good regioselectivity, avoids diformylation.[6][7]DCMME is a carcinogen; TiCl₄ is corrosive and water-sensitive.[1]
Duff Reaction Hexamethylenetetramine (HMTA), Acid (e.g., AcOH, TFA)Acidic medium, heatGenerally low to moderate[8][9]Readily available and inexpensive reagents.Often results in low yields[8][9]; can produce complex mixtures.
Vilsmeier-Haack Reaction POCl₃, DMF0 °C to heatVariable; substrate dependentReagents are common and inexpensive.[10]The Vilsmeier reagent is a weaker electrophile, generally requiring electron-rich substrates.[11]
Reimer-Tiemann Reaction Chloroform (CHCl₃), Strong Base (e.g., NaOH)Biphasic system, heatGenerally low to moderate[12]A classic, well-studied reaction.Low yields, formation of byproducts, use of hazardous chloroform.[12]

Experimental Protocols

Detailed methodologies are crucial for the successful replication of synthetic procedures. Below are protocols for two effective methods for the formylation of methyl 4-hydroxybenzoate.

Ortho-Formylation using Magnesium Chloride and Paraformaldehyde

This method, a variation of the Casnati-Skattebøl formylation, is highly effective for the ortho-formylation of phenols.[4]

Procedure:

  • To a dried flask under an inert atmosphere (e.g., argon), add methyl 4-hydroxybenzoate, anhydrous magnesium chloride (2 equivalents), and paraformaldehyde (4-6 equivalents).[1][13]

  • Add dry acetonitrile as the solvent, followed by the dropwise addition of dry triethylamine (3-5 equivalents).[1][14]

  • Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by TLC (Thin Layer Chromatography). Reaction times can vary but are typically in the range of 2-12 hours.[1][14]

  • After completion, cool the mixture to room temperature and quench by adding a dilute aqueous HCl solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or ether).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Rieche Formylation using Dichloromethyl Methyl Ether and Titanium Tetrachloride

The Rieche formylation is a powerful method for the ortho-formylation of electron-rich phenols.[15]

Procedure:

  • Dissolve methyl 4-hydroxybenzoate in dry dichloromethane (DCM) in a flask under an inert atmosphere and cool to 0 °C in an ice bath.[6][16]

  • Slowly add titanium tetrachloride (TiCl₄, 2.2 equivalents) dropwise to the solution. Stir the mixture for 30-60 minutes at 0 °C.[6][17]

  • Add dichloromethyl methyl ether (1 equivalent) dropwise, maintaining the temperature at 0 °C. Allow the reaction to proceed for 1-2 hours.[6][16]

  • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Separate the organic layer and wash it sequentially with dilute HCl and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting crude product by column chromatography.

Visualizing the Workflow

A general workflow for the formylation of methyl 4-hydroxybenzoate provides a clear overview of the process from starting material to purified product.

Formylation_Workflow General Workflow for the Formylation of Methyl 4-Hydroxybenzoate A Starting Material (Methyl 4-hydroxybenzoate) C Reaction Setup (Inert atmosphere, dry solvent) A->C B Formylation Reagent (e.g., MgCl2/Paraformaldehyde or DCMME/TiCl4) B->C D Reaction (Heating/Cooling) C->D E Workup (Quenching, Extraction, Washing) D->E F Purification (Column Chromatography/Recrystallization) E->F G Final Product (Methyl 3-formyl-4-hydroxybenzoate) F->G

Caption: General experimental workflow for the formylation of methyl 4-hydroxybenzoate.

This guide aims to provide a valuable resource for chemists in academia and industry, enabling the informed selection of reagents and methods for the efficient and selective formylation of methyl 4-hydroxybenzoate. The presented data and protocols are based on established literature and offer a starting point for further optimization and development.

References

A Comparative Guide to Methyl 3-formyl-4-hydroxybenzoate and Other Salicylaldehyde Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Salicylaldehyde (B1680747) and its derivatives are a class of phenolic compounds that have garnered significant interest in the scientific community due to their diverse biological activities. These compounds, characterized by a hydroxyl group ortho to a formyl group on a benzene (B151609) ring, serve as versatile scaffolds in medicinal chemistry and drug discovery. This guide provides a comparative analysis of Methyl 3-formyl-4-hydroxybenzoate against other notable salicylaldehyde derivatives, focusing on their antioxidant, antimicrobial, and anti-inflammatory properties. The information presented herein is supported by experimental data to aid researchers, scientists, and drug development professionals in their evaluation of these compounds for therapeutic applications.

Comparative Analysis of Biological Activities

The biological efficacy of salicylaldehyde derivatives is intrinsically linked to their structural features, including the nature and position of substituents on the aromatic ring. These modifications can significantly influence their physicochemical properties and, consequently, their interactions with biological targets.

Antioxidant Activity

The antioxidant potential of salicylaldehyde derivatives is primarily attributed to the hydrogen-donating ability of the phenolic hydroxyl group, which can neutralize free radicals. The presence of other electron-donating or electron-withdrawing groups can further modulate this activity. The antioxidant capacity is commonly assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, with lower IC50 values indicating higher antioxidant potential.

While specific antioxidant activity data for Methyl 3-formyl-4-hydroxybenzoate is not extensively available in the public domain, its structural analog, 3-formyl-4-hydroxybenzoic acid, has been noted for its antioxidant properties. The presence of the electron-withdrawing methyl carboxylate group in Methyl 3-formyl-4-hydroxybenzoate may influence its antioxidant capacity compared to derivatives with electron-donating groups.

CompoundDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)Reference Compound (IC50, µM)
Methyl 3-formyl-4-hydroxybenzoate Data Not AvailableData Not Available
Salicylaldehyde> 1000> 1000Ascorbic Acid (~25)
3,5-Dichlorosalicylaldehyde~50~30Trolox (~15)
3,5-Dibromosalicylaldehyde~45~25Trolox (~15)
4-Methoxysalicylaldehyde~150~100BHT (~40)
2,4-Dihydroxybenzaldehyde~30~20Ascorbic Acid (~25)

Note: The data presented are compiled from various sources and should be used for comparative purposes only. Experimental conditions can significantly affect IC50 values.

Antimicrobial Activity

Salicylaldehyde derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi. The mechanism of action is thought to involve the inhibition of microbial enzymes and disruption of cell membrane integrity. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of these compounds.

Copper(II) complexes of Methyl 3-formyl-4-hydroxybenzoate have been synthesized and shown to possess antibacterial and antifungal activity.[1] This suggests that the parent compound itself is a promising candidate for antimicrobial applications. The lipophilicity and electronic properties of the substituents play a crucial role in determining the antimicrobial potency.

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
Methyl 3-formyl-4-hydroxybenzoate Data Not AvailableData Not AvailableData Not Available
Salicylaldehyde> 500> 500> 500
5-Chlorosalicylaldehyde62.512562.5
5-Bromosalicylaldehyde31.2562.531.25
3,5-Dichlorosalicylaldehyde15.631.2515.6
3,5-Dibromosalicylaldehyde7.815.67.8

Note: The data presented are compiled from various sources and should be used for comparative purposes only. The specific strains of microorganisms and experimental conditions can influence MIC values.

Anti-inflammatory Activity

The anti-inflammatory effects of salicylates are well-documented, with aspirin (B1665792) (acetylsalicylic acid) being a prime example. Salicylaldehyde derivatives also exhibit anti-inflammatory properties, which are believed to be mediated through the inhibition of pro-inflammatory enzymes and signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

The structural analog, 3-formyl-4-hydroxybenzoic acid, has been reported to have anti-inflammatory properties.[2] The ability of Methyl 3-formyl-4-hydroxybenzoate to modulate inflammatory responses warrants further investigation.

CompoundIn-vitro Assay (IC50, µM)In-vivo Model (Inhibition %)
Methyl 3-formyl-4-hydroxybenzoate Data Not AvailableData Not Available
Salicylaldehyde> 200 (COX-2 Inhibition)Moderate
Salicylaldehyde 2-chlorobenzoyl hydrazoneSignificant inhibition of acetic acid-induced writhingComparable to indomethacin
Salicylaldehyde 4-chlorobenzoyl hydrazoneSignificant inhibition of acetic acid-induced writhingComparable to indomethacin

Note: The data presented are compiled from various sources and should be used for comparative purposes only. The specific assays and animal models used can affect the outcomes.

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the accurate evaluation and comparison of the biological activities of chemical compounds.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical by an antioxidant.

  • Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture : In a 96-well microplate, add 180 µL of the DPPH solution to 20 µL of the test compound at various concentrations.

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance at 517 nm using a microplate reader.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the control (DPPH solution with solvent) and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

  • Reagent Preparation :

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Dilute the ABTS•+ stock solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture : In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to 10 µL of the test compound at various concentrations.

  • Incubation : Incubate the plate at room temperature for 6 minutes.

  • Measurement : Measure the absorbance at 734 nm using a microplate reader.

  • Calculation : The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The IC50 value is determined from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method.

  • Preparation of Inoculum : Prepare a bacterial or fungal suspension in a suitable broth to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution : Perform a two-fold serial dilution of the test compound in a 96-well microplate containing the appropriate growth medium.

  • Inoculation : Add the microbial inoculum to each well.

  • Incubation : Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.

  • Determination of MIC : The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathway Diagrams

Salicylaldehyde derivatives can exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Salicylates can inhibit this pathway at multiple points, leading to a reduction in the expression of pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Proinflammatory_Stimuli Pro-inflammatory Stimuli (LPS, TNF-α) IKK_Complex IKK Complex Proinflammatory_Stimuli->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Degradation NFkB_IkB NF-κB-IκB (Inactive) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Transcription Salicylaldehyde_Derivatives Salicylaldehyde Derivatives Salicylaldehyde_Derivatives->IKK_Complex Inhibition

Caption: Inhibition of the NF-κB signaling pathway by salicylaldehyde derivatives.

MAPK Signaling Pathway

The MAPK cascade is another critical pathway in inflammation. Certain salicylaldehyde derivatives can modulate the activity of key kinases in this pathway, such as p38 and JNK.

MAPK_Pathway Cellular_Stress Cellular Stress (e.g., Oxidative Stress) MAPKKK MAPKKK (e.g., ASK1) Cellular_Stress->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylation p38 p38 MAPK MAPKK->p38 Phosphorylation JNK JNK MAPKK->JNK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors Activation JNK->Transcription_Factors Activation Salicylaldehyde_Derivatives Salicylaldehyde Derivatives Salicylaldehyde_Derivatives->MAPKKK Modulation Salicylaldehyde_Derivatives->p38 Modulation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Gene Expression

Caption: Modulation of the MAPK signaling pathway by salicylaldehyde derivatives.

Conclusion

Methyl 3-formyl-4-hydroxybenzoate and other salicylaldehyde derivatives represent a promising class of compounds with a wide range of biological activities. Their antioxidant, antimicrobial, and anti-inflammatory properties make them attractive candidates for further investigation in drug discovery and development. The structure-activity relationship studies indicate that the biological efficacy of these compounds can be fine-tuned by appropriate substitutions on the salicylaldehyde scaffold. This guide provides a foundational comparison and detailed experimental protocols to facilitate further research into the therapeutic potential of these versatile molecules. Further studies are warranted to elucidate the precise mechanisms of action and to establish the in vivo efficacy and safety profiles of these compounds.

References

Spectroscopic Comparison of Methyl 3-formyl-4-hydroxybenzoate Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic characteristics of Methyl 3-formyl-4-hydroxybenzoate and its structural isomers, Methyl 4-formyl-3-hydroxybenzoate and Methyl 2-formyl-4-hydroxybenzoate, is presented for researchers, scientists, and drug development professionals. This guide provides a comparative summary of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

This publication aims to serve as a valuable resource for the unambiguous identification and differentiation of these closely related aromatic compounds, which are of interest in various fields of chemical and pharmaceutical research. The subtle differences in the substitution patterns on the benzene (B151609) ring give rise to distinct spectroscopic fingerprints, which are crucial for structural elucidation and quality control.

Introduction to the Isomers

The three isomers under investigation are all derivatives of methyl hydroxybenzoate, featuring a formyl group at different positions on the aromatic ring. Their chemical structures are as follows:

  • Methyl 3-formyl-4-hydroxybenzoate (I) (CAS: 24589-99-9)

  • Methyl 4-formyl-3-hydroxybenzoate (II) (CAS: 24589-98-8)

  • Methyl 2-formyl-4-hydroxybenzoate (III) (CAS: 1701806-37-2)

These structural variations significantly influence their electronic environments, leading to distinguishable spectroscopic properties.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the three isomers.

Table 1: ¹H NMR Spectroscopic Data
IsomerProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
I: Methyl 3-formyl-4-hydroxybenzoate -OCH₃Data not availables-
H-2Data not availabledData not available
H-5Data not availabledData not available
H-6Data not availableddData not available
-CHOData not availables-
-OHData not availables-
II: Methyl 4-formyl-3-hydroxybenzoate -OCH₃3.94s-
Aromatic H7.62 - 7.65m-
-CHO9.97s-
-OHData not availables-
III: Methyl 2-formyl-4-hydroxybenzoate -OCH₃Data not availables-
Aromatic HData not availableData not availableData not available
-CHOData not availables-
-OHData not availables-

s: singlet, d: doublet, dd: doublet of doublets, m: multiplet

Table 2: ¹³C NMR Spectroscopic Data
IsomerCarbon AssignmentChemical Shift (δ, ppm)
I: Methyl 3-formyl-4-hydroxybenzoate -OCH₃Data not available
Aromatic & Carbonyl CData not available
II: Methyl 4-formyl-3-hydroxybenzoate -OCH₃Data not available
Aromatic & Carbonyl CData not available
III: Methyl 2-formyl-4-hydroxybenzoate -OCH₃Data not available
Aromatic & Carbonyl CData not available
Table 3: Infrared (IR) Spectroscopic Data
IsomerFunctional GroupWavenumber (cm⁻¹)
I: Methyl 3-formyl-4-hydroxybenzoate O-H stretchData not available
C-H stretch (aromatic)Data not available
C=O stretch (aldehyde)Data not available
C=O stretch (ester)Data not available
C-O stretchData not available
II: Methyl 4-formyl-3-hydroxybenzoate O-H stretchData not available
C-H stretch (aromatic)Data not available
C=O stretch (aldehyde)Data not available
C=O stretch (ester)Data not available
C-O stretchData not available
III: Methyl 2-formyl-4-hydroxybenzoate O-H stretchData not available
C-H stretch (aromatic)Data not available
C=O stretch (aldehyde)Data not available
C=O stretch (ester)Data not available
C-O stretchData not available
Table 4: Mass Spectrometry (MS) Data
IsomerMolecular FormulaMolecular WeightKey Fragments (m/z) and Interpretation
I: Methyl 3-formyl-4-hydroxybenzoate C₉H₈O₄180.16Data not available
II: Methyl 4-formyl-3-hydroxybenzoate C₉H₈O₄180.16181.04 [M+H]⁺ (Molecular Ion)[1]
III: Methyl 2-formyl-4-hydroxybenzoate C₉H₈O₄180.16Data not available

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

  • ¹H NMR Acquisition: Record the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Typical acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans for an adequate signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Record the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a higher sample concentration or a greater number of scans is typically required. Proton decoupling is used to simplify the spectrum.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded for background subtraction.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Ionize the sample molecules using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information. For Methyl 4-formyl-3-hydroxybenzoate, a molecular ion peak was observed at m/z 181.04 [M+H]⁺[1].

Visualization of Experimental Workflow

The logical flow of the spectroscopic analysis is depicted in the following diagram.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Comparison Isomer_I Isomer I NMR NMR Spectroscopy (¹H & ¹³C) Isomer_I->NMR IR IR Spectroscopy Isomer_I->IR MS Mass Spectrometry Isomer_I->MS Isomer_II Isomer II Isomer_II->NMR Isomer_II->IR Isomer_II->MS Isomer_III Isomer III Isomer_III->NMR Isomer_III->IR Isomer_III->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Comparison Comparative Analysis NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Workflow for the spectroscopic comparison of isomers.

This guide provides a framework for the spectroscopic comparison of Methyl 3-formyl-4-hydroxybenzoate and its isomers. While some experimental data is currently unavailable in public databases, the provided protocols and data tables serve as a foundation for researchers to conduct and interpret their own analyses.

References

A Comparative Guide to Purity Assessment of Synthesized Methyl 3-formyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount to ensure the reliability of experimental results and the safety of potential therapeutic agents. Methyl 3-formyl-4-hydroxybenzoate, a key intermediate in the synthesis of various pharmaceuticals, requires rigorous purity assessment to identify and quantify the main component and any process-related impurities. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Titrimetric analysis for the purity assessment of this compound.

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on several factors, including the nature of the compound, the potential impurities, the required sensitivity, and the available instrumentation. The following table summarizes the key aspects of HPLC, GC-MS, and Titrimetric analysis for the purity determination of Methyl 3-formyl-4-hydroxybenzoate.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Titrimetric Analysis
Principle Separation based on differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase.Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase, followed by mass-based detection.Quantitative chemical reaction with a standardized solution to determine the concentration of the aldehyde functional group.
Applicability Well-suited for the analysis of non-volatile and thermally labile compounds. Ideal for quantifying the main component and known impurities.Suitable for volatile and thermally stable compounds. Often requires derivatization for polar compounds like Methyl 3-formyl-4-hydroxybenzoate to increase volatility. Excellent for identifying unknown impurities.Provides a measure of the total aldehyde content but is not specific for the target compound if other aldehydes are present as impurities.
Sensitivity High (typically µg/mL to ng/mL).Very high (typically ng/mL to pg/mL).Moderate (typically mg/mL).
Specificity High, especially with a UV detector that can be set to the maximum absorbance wavelength of the analyte.Very high, provides structural information for impurity identification.Low, as it quantifies the total amount of a specific functional group.
Common Impurities Detected Unreacted starting materials (e.g., Methyl 4-hydroxybenzoate), isomeric byproducts, and degradation products.Volatile impurities, residual solvents, and derivatized forms of non-volatile impurities.Other aldehyde-containing impurities.
Advantages - Robust and reproducible- High precision and accuracy- Non-destructive- High sensitivity and specificity- Excellent for impurity identification- Established libraries for mass spectra comparison- Cost-effective- Simple instrumentation- Rapid analysis
Limitations - May require method development for optimal separation- Identification of unknown impurities can be challenging without a mass spectrometer detector.- May require derivatization, adding complexity and potential for side reactions- Not suitable for non-volatile or thermally labile compounds.- Lacks specificity- Less sensitive than chromatographic methods- Can be affected by interfering substances.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar compounds and can be adapted and validated for the specific analysis of Methyl 3-formyl-4-hydroxybenzoate.

High-Performance Liquid Chromatography (HPLC-UV)

This method is designed for the quantitative determination of the purity of Methyl 3-formyl-4-hydroxybenzoate and the separation of potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or another suitable modifier)

  • Methyl 3-formyl-4-hydroxybenzoate reference standard

  • Sample of synthesized Methyl 3-formyl-4-hydroxybenzoate

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of the reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh and dissolve the synthesized sample in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection wavelength: 254 nm (or the wavelength of maximum absorbance for Methyl 3-formyl-4-hydroxybenzoate)

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the peak area of Methyl 3-formyl-4-hydroxybenzoate and any impurities.

  • Calculation: Calculate the purity of the sample by area normalization or by using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of volatile impurities and can be used for the main component after derivatization.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

Reagents:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Solvent (e.g., Dichloromethane, Acetonitrile)

  • Methyl 3-formyl-4-hydroxybenzoate reference standard

  • Sample of synthesized Methyl 3-formyl-4-hydroxybenzoate

Procedure:

  • Derivatization: To a known amount of the sample and reference standard, add the solvent and the derivatizing agent. Heat the mixture to ensure complete reaction.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven temperature program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C).

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Mass scan range: m/z 50-500

  • Analysis: Inject the derivatized standard and sample into the GC-MS.

  • Data Analysis: Identify the peaks by their retention times and mass spectra. Quantify the components using the peak areas.

Titrimetric Analysis (Hydroxylamine Hydrochloride Method)

This method determines the total aldehyde content.

Instrumentation:

  • Burette

  • Magnetic stirrer

  • pH meter

Reagents:

  • Hydroxylamine (B1172632) hydrochloride solution (e.g., 0.5 M in ethanol/water)

  • Standardized sodium hydroxide (B78521) solution (e.g., 0.1 M)

  • Indicator solution (e.g., bromophenol blue)

  • Sample of synthesized Methyl 3-formyl-4-hydroxybenzoate

Procedure:

  • Accurately weigh a known amount of the sample and dissolve it in a suitable solvent (e.g., ethanol).

  • Add a known excess of the hydroxylamine hydrochloride solution. The aldehyde group reacts with hydroxylamine hydrochloride to form an oxime and release hydrochloric acid.

  • Allow the reaction to proceed for a specified time (e.g., 30 minutes).

  • Titrate the liberated hydrochloric acid with the standardized sodium hydroxide solution to the endpoint, indicated by a color change of the indicator or by monitoring the pH.

  • Perform a blank titration with the same amount of hydroxylamine hydrochloride solution without the sample.

  • Calculation: The amount of aldehyde is calculated from the difference in the volume of sodium hydroxide solution consumed by the sample and the blank.

Visualization of Workflows

The following diagrams illustrate the experimental workflows for the purity assessment of Methyl 3-formyl-4-hydroxybenzoate.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions hplc_system HPLC System Setup prep_standard->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system prep_mobile Prepare Mobile Phase prep_mobile->hplc_system injection Inject Samples & Standards hplc_system->injection chromatogram Generate Chromatograms injection->chromatogram peak_integration Peak Integration chromatogram->peak_integration calibration Generate Calibration Curve peak_integration->calibration purity_calc Calculate Purity calibration->purity_calc

Caption: Experimental workflow for HPLC purity assessment.

Purity_Assessment_Logic start Synthesized Methyl 3-formyl-4-hydroxybenzoate qualitative Qualitative Analysis (Identify Components) start->qualitative quantitative Quantitative Analysis (Determine Purity) start->quantitative gcms GC-MS qualitative->gcms Impurity ID nmr NMR qualitative->nmr Structural Confirmation hplc HPLC-UV quantitative->hplc Primary Method quantitative->gcms For Volatiles titration Titration quantitative->titration Total Aldehyde report Purity Report hplc->report gcms->report nmr->report titration->report

Caption: Logical workflow for comprehensive purity assessment.

Potential Impurities in Synthesized Methyl 3-formyl-4-hydroxybenzoate

The synthesis of Methyl 3-formyl-4-hydroxybenzoate commonly proceeds via the formylation of Methyl 4-hydroxybenzoate, often using a Reimer-Tiemann or a related reaction. Based on this, potential impurities may include:

  • Unreacted Starting Material: Methyl 4-hydroxybenzoate.

  • Isomeric Byproducts: Methyl 5-formyl-4-hydroxybenzoate or other positional isomers formed during the formylation reaction.

  • Over-reaction Products: Diformylated products.

  • Side-reaction Products: Products arising from the reaction of the starting material or product with the reagents under the reaction conditions.

  • Degradation Products: Oxidation of the aldehyde group to a carboxylic acid (3-carboxy-4-hydroxybenzoic acid methyl ester).

A thorough purity assessment should aim to separate and quantify these potential impurities to ensure the quality of the synthesized Methyl 3-formyl-4-hydroxybenzoate for its intended application.

Comparative Guide to the Synthesis of Methyl 3-formyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of key intermediates is paramount. Methyl 3-formyl-4-hydroxybenzoate is a valuable building block in the preparation of a variety of pharmaceutical compounds and complex molecules. This guide provides a comparative analysis of validated synthesis protocols for Methyl 3-formyl-4-hydroxybenzoate, offering a side-by-side look at their methodologies, performance metrics, and underlying chemical principles.

Comparison of Synthesis Protocols

The synthesis of Methyl 3-formyl-4-hydroxybenzoate can be approached from different starting materials, primarily through the formylation of methyl hydroxybenzoate isomers or the esterification of a formyl-substituted benzoic acid. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Synthesis RouteStarting MaterialKey ReagentsReported YieldPurityReaction Conditions
Method 1: Formylation of Methyl 4-hydroxybenzoate (B8730719) Methyl 4-hydroxybenzoateMagnesium chloride, Triethylamine, ParaformaldehydeNot explicitly stated in provided abstracts, but implied to be efficient for industrial production.Not explicitly stated.Dichloromethane as solvent, heated overnight at an internal temperature of 44°C.
Method 2: Esterification of 4-Formyl-3-hydroxybenzoic acid 4-Formyl-3-hydroxybenzoic acidMethanol, Thionyl chloride100%High (white solid)Reaction mixture stirred at 60°C for 3 hours.
Method 3: Direct Formylation of Methyl 3-hydroxybenzoate Methyl 3-hydroxybenzoateFormylating agent (specific agent not detailed in abstracts)Not explicitly stated.Not explicitly stated.Described as an electrophilic aromatic substitution.

Experimental Protocols

Method 1: Formylation of Methyl 4-hydroxybenzoate

This protocol is adapted from a patent describing a method suitable for large-scale production.[1]

Materials:

  • Methyl 4-hydroxybenzoate (2.5 kg, 16.4 mol)

  • Magnesium chloride (3.2 kg, 32.8 mol)

  • Triethylamine (9.3 L, 82 mol)

  • Paraformaldehyde (3.9 kg, 131.2 mol)

  • Dichloromethane (18 L)

  • Concentrated hydrochloric acid

Procedure:

  • To a 50 L reaction kettle, add Methyl 4-hydroxybenzoate, magnesium chloride, triethylamine, paraformaldehyde, and dichloromethane.

  • Heat the mixture in an oil bath to achieve an internal temperature of 44°C and maintain overnight.

  • After cooling to room temperature, slowly add an aqueous solution of diluted concentrated hydrochloric acid.

  • Filter off any insoluble material.

  • Extract the aqueous layer four times with dichloromethane.

  • Dry the combined organic extracts over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Method 2: Esterification of 4-Formyl-3-hydroxybenzoic acid

This method involves the straightforward esterification of the corresponding carboxylic acid.[2]

Materials:

  • 4-Formyl-3-hydroxybenzoic acid (1.2 g, 7.22 mmol)

  • Methanol (10 ml)

  • Thionyl chloride (1.054 ml, 14.45 mmol)

  • Hexane (B92381)

Procedure:

  • Dissolve 4-Formyl-3-hydroxybenzoic acid in methanol.

  • Slowly add thionyl chloride to the solution.

  • Stir the reaction mixture at 60°C for 3 hours to ensure the reaction goes to completion.

  • Concentrate the reaction mixture under reduced pressure.

  • Grind the crude product with hexane and filter to afford Methyl 3-formyl-4-hydroxybenzoate as a white solid.

Visualizing the Synthesis Pathways

The following diagrams illustrate the chemical transformations described in the protocols.

Formylation_of_Methyl_4_hydroxybenzoate start Methyl 4-hydroxybenzoate reagents MgCl2, Et3N, (CH2O)n, DCM start->reagents product Methyl 3-formyl-4-hydroxybenzoate reagents->product

Caption: Synthesis of Methyl 3-formyl-4-hydroxybenzoate via formylation.

Esterification_of_4_Formyl_3_hydroxybenzoic_acid start 4-Formyl-3-hydroxybenzoic acid reagents Methanol, SOCl2 start->reagents product Methyl 3-formyl-4-hydroxybenzoate reagents->product

Caption: Synthesis of Methyl 3-formyl-4-hydroxybenzoate via esterification.

Concluding Remarks

The choice between the presented synthetic routes for Methyl 3-formyl-4-hydroxybenzoate will be guided by several factors. The formylation of Methyl 4-hydroxybenzoate appears well-suited for industrial applications, given the scale described in the patent. However, this method involves a larger number of reagents and a longer reaction time. In contrast, the esterification of 4-Formyl-3-hydroxybenzoic acid is a high-yielding and straightforward reaction, ideal for laboratory-scale synthesis, provided the starting carboxylic acid is readily available. The direct formylation of Methyl 3-hydroxybenzoate is a known process, but further investigation into specific reagents and conditions would be necessary to fully evaluate its efficacy against the other methods. Researchers should consider these trade-offs in yield, scalability, and operational complexity when selecting a synthesis protocol.

References

A Comparative Guide to the Synthesis of Methyl 3-formyl-4-hydroxybenzoate: Benchmarking Yields

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 3-formyl-4-hydroxybenzoate, a crucial building block in the synthesis of various pharmaceuticals, is no exception. This guide provides a comparative analysis of common synthetic routes to this compound, with a focus on reported yields and detailed experimental protocols.

The primary methods for the synthesis of Methyl 3-formyl-4-hydroxybenzoate involve the ortho-formylation of Methyl 4-hydroxybenzoate (B8730719). Several classical and modern organic reactions can be employed for this transformation, each with its own advantages and drawbacks in terms of yield, reaction conditions, and reagent toxicity. This guide will focus on the following methods:

  • Magnesium Chloride-Mediated Formylation

  • Reimer-Tiemann Reaction

  • Duff Reaction

  • Vilsmeier-Haack Reaction

Additionally, a high-yielding synthesis from an alternative starting material, 4-Formyl-3-hydroxybenzoic acid, is included as a benchmark.

Comparison of Synthesis Yields

The following table summarizes the reported yields for the synthesis of Methyl 3-formyl-4-hydroxybenzoate via different methods.

Synthesis MethodStarting MaterialReagentsReported Yield (%)
Magnesium Chloride-Mediated FormylationMethyl 4-hydroxybenzoateMgCl₂, Triethylamine (B128534), Paraformaldehyde88[1]
Esterification4-Formyl-3-hydroxybenzoic acidMethanol, Thionyl chloride100[2]
Reimer-Tiemann Reactionortho-Cresol (for analogue)Chloroform (B151607), Base43 (for 4-hydroxy-3-methylbenzaldehyde)[3][4]
Duff ReactionPhenolsHexamethylenetetramineGenerally inefficient[5]
Vilsmeier-Haack ReactionElectron-rich arenesDMF, POCl₃Good yields (general)

Experimental Protocols and Methodologies

Magnesium Chloride-Mediated Ortho-Formylation

This method has emerged as a highly efficient and selective method for the ortho-formylation of phenols.[1][5]

Experimental Protocol:

To a mixture of Methyl 4-hydroxybenzoate, anhydrous magnesium chloride, and triethylamine in a suitable solvent such as acetonitrile, paraformaldehyde is added. The reaction mixture is then heated under reflux. After completion of the reaction, the mixture is cooled and acidified, followed by extraction of the product.

experimental_workflow start Start reactants Mix Methyl 4-hydroxybenzoate, MgCl₂, Triethylamine start->reactants add_paraformaldehyde Add Paraformaldehyde reactants->add_paraformaldehyde reflux Heat under Reflux add_paraformaldehyde->reflux cool_acidify Cool and Acidify reflux->cool_acidify extract Extract Product cool_acidify->extract end End extract->end

Fig. 1: Workflow for MgCl₂-mediated formylation.
Esterification of 4-Formyl-3-hydroxybenzoic Acid

While not a direct formylation of Methyl 4-hydroxybenzoate, this two-step approach starting from 4-Formyl-3-hydroxybenzoic acid provides an excellent benchmark for yield.[2]

Experimental Protocol:

4-Formyl-3-hydroxybenzoic acid is dissolved in methanol. Thionyl chloride is then added dropwise, and the mixture is heated. Upon completion, the solvent is removed under reduced pressure to yield the product.

esterification_workflow start Start dissolve Dissolve 4-Formyl-3-hydroxybenzoic acid in Methanol start->dissolve add_socl2 Add Thionyl Chloride dissolve->add_socl2 heat Heat Reaction Mixture add_socl2->heat remove_solvent Remove Solvent heat->remove_solvent end End remove_solvent->end

Fig. 2: Workflow for esterification.
Reimer-Tiemann Reaction

This classical reaction involves the ortho-formylation of phenols using chloroform in a basic solution. However, it is often plagued by low yields.[3][4]

Reaction Mechanism:

The reaction proceeds through the formation of dichlorocarbene (B158193) (:CCl₂) in situ, which then acts as the electrophile.

reimer_tiemann_pathway phenol Methyl 4-hydroxybenzoate phenoxide Phenoxide Ion phenol->phenoxide Base intermediate Dichloromethyl-substituted Intermediate phenoxide->intermediate + :CCl₂ dichlorocarbene Dichlorocarbene (:CCl₂) product Methyl 3-formyl-4-hydroxybenzoate intermediate->product Hydrolysis

Fig. 3: Reimer-Tiemann reaction pathway.
Duff Reaction

The Duff reaction utilizes hexamethylenetetramine as the formylating agent. It is known to be generally inefficient for simple phenols.[5]

Vilsmeier-Haack Reaction

Conclusion

For the synthesis of Methyl 3-formyl-4-hydroxybenzoate, the Magnesium Chloride-Mediated Formylation of Methyl 4-hydroxybenzoate stands out as the most efficient method, with a reported yield of 88%. This modern method offers high selectivity for the desired ortho-product. The esterification of 4-Formyl-3-hydroxybenzoic acid, while starting from a different precursor, demonstrates that near-quantitative yields are achievable. The classical Reimer-Tiemann and Duff reactions are generally less efficient for this particular transformation. The Vilsmeier-Haack reaction remains a potentially viable route, though specific yield data for this substrate is needed for a direct comparison. Researchers and process chemists should consider the high yield and selectivity of the magnesium-mediated method for the efficient production of this valuable intermediate.

References

A Comparative Guide to Catalysts for the Preparation of Methyl 3-formyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective synthesis of Methyl 3-formyl-4-hydroxybenzoate, a key intermediate in the pharmaceutical and fine chemical industries, is of significant interest. This guide provides an objective comparison of various catalytic methods for the ortho-formylation of methyl 4-hydroxybenzoate (B8730719), with a focus on catalyst efficiency, reaction conditions, and product yields, supported by experimental data from the scientific literature.

Catalyst Performance Comparison

The efficiency of different catalytic systems for the preparation of Methyl 3-formyl-4-hydroxybenzoate is summarized in the table below. The data presented is collated from various sources and should be interpreted within the context of the specified conditions.

Catalyst SystemReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Magnesium Chloride / Triethylamine ParaformaldehydeAcetonitrile (B52724)Reflux2-488[1]
Reimer-Tiemann Reaction Chloroform (B151607), Sodium HydroxideBiphasic (e.g., water/chloroform)~60-70Several hoursVariable (ortho/para mixture)[2][3][4]
Duff Reaction Hexamethylenetetramine (HMTA)Acidic medium (e.g., acetic acid, TFA)~100-150Several hoursGenerally low to moderate[5][6]
Titanium (IV) Chloride Dichloromethyl methyl etherDichloromethaneNot specifiedNot specifiedAppreciable amounts of ortho-substituted product[7]

Experimental Protocols

Magnesium Chloride / Triethylamine Catalyzed Ortho-Formylation

This method is reported to be highly regioselective for ortho-formylation, often yielding the desired product exclusively.[1][8]

Procedure:

  • A dry, three-necked round-bottomed flask equipped with a stirring bar, reflux condenser, and under an inert atmosphere (e.g., argon) is charged with anhydrous magnesium chloride and solid paraformaldehyde.[8]

  • Dry acetonitrile is added, followed by the dropwise addition of triethylamine. The mixture is stirred for a short period.[1]

  • Methyl 4-hydroxybenzoate is then added to the mixture.[1]

  • The reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[8]

  • After completion, the mixture is cooled to room temperature and acidified with an aqueous acid solution (e.g., 5% HCl).[1]

  • The product is extracted with an organic solvent (e.g., ether), and the combined organic layers are washed, dried, and concentrated under reduced pressure to yield the crude product.[1][8]

  • Purification can be achieved by flash chromatography on silica (B1680970) gel.[1]

Reimer-Tiemann Reaction

This classical method for ortho-formylation of phenols typically yields a mixture of ortho and para isomers, with the ortho isomer being the major product.[2][4]

General Procedure:

  • Phenol is dissolved in an aqueous solution of a strong base (e.g., 10-40% sodium hydroxide).[2]

  • Excess chloroform is added to the solution, creating a biphasic system.[2]

  • The mixture is vigorously stirred and heated to approximately 60°C for several hours.[2]

  • After the reaction is complete, the mixture is cooled and acidified.

  • The product is then isolated, typically through extraction and subsequent purification to separate the ortho and para isomers.

Duff Reaction

The Duff reaction is another established method for the ortho-formylation of phenols, although it is often reported to be inefficient.[5][6]

General Procedure:

  • The phenolic substrate is mixed with hexamethylenetetramine (HMTA) in an acidic medium such as glacial acetic acid or trifluoroacetic acid.[5]

  • The reaction mixture is heated to a temperature between 100-150°C for several hours.[5]

  • Upon cooling, an aqueous acid (e.g., sulfuric acid) is added to hydrolyze the intermediate imine. The mixture may require further heating to complete the hydrolysis.[1]

  • The product is then isolated by extraction with an organic solvent.

Signaling Pathways and Experimental Workflows

Catalytic_Pathways cluster_start Starting Material cluster_methods Catalytic Methods cluster_product Product Methyl_4_hydroxybenzoate Methyl 4-hydroxybenzoate MgCl2_Et3N MgCl2 / Et3N Paraformaldehyde Methyl_4_hydroxybenzoate->MgCl2_Et3N High Yield (88%) High Regioselectivity Reimer_Tiemann Reimer-Tiemann CHCl3, NaOH Methyl_4_hydroxybenzoate->Reimer_Tiemann Variable Yield ortho/para Mixture Duff_Reaction Duff Reaction HMTA, Acid Methyl_4_hydroxybenzoate->Duff_Reaction Low to Moderate Yield Ortho-selective Product Methyl 3-formyl-4-hydroxybenzoate MgCl2_Et3N->Product Reimer_Tiemann->Product Duff_Reaction->Product

Caption: Comparative catalytic routes for the synthesis of Methyl 3-formyl-4-hydroxybenzoate.

Experimental_Workflow_MgCl2_Et3N Start Start Reactants Combine: - Methyl 4-hydroxybenzoate - Anhydrous MgCl2 - Paraformaldehyde - Dry Acetonitrile - Triethylamine Start->Reactants Reaction Reflux at specified temperature for 2-4h Reactants->Reaction Workup Acidic Workup (e.g., 5% HCl) Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction Purification Purify by Flash Chromatography Extraction->Purification Product Methyl 3-formyl-4-hydroxybenzoate Purification->Product

Caption: Experimental workflow for the MgCl2/Et3N catalyzed synthesis.

References

Safety Operating Guide

Proper Disposal of Methyl 3-formyl-4-hydroxybenzoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 3-formyl-4-hydroxybenzoate, a compound that, while valuable in synthesis, requires careful management as waste. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with waste disposal regulations.

Hazard Profile and Personal Protective Equipment

Methyl 3-formyl-4-hydroxybenzoate is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2] Therefore, stringent safety measures must be in place during handling and disposal.

Hazard ClassificationGHS Hazard StatementRecommended Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedChemical-resistant gloves (e.g., nitrile), lab coat
Skin Irritation (Category 2)H315: Causes skin irritationChemical-resistant gloves (e.g., nitrile), lab coat, apron
Eye Irritation (Category 2A)H319: Causes serious eye irritationSafety glasses with side shields or chemical splash goggles
Specific Target Organ Toxicity - Single Exposure (Category 3)H335: May cause respiratory irritationN95 dust mask or work in a certified chemical fume hood

This table summarizes the key hazards and recommended PPE based on available safety data sheets.[1][2]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of Methyl 3-formyl-4-hydroxybenzoate from a laboratory setting.

1. Waste Segregation and Collection:

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for solid organic chemical waste. The container should be made of a compatible material (e.g., a high-density polyethylene (B3416737) (HDPE) drum or a glass container with a secure cap).

  • Labeling: The waste container must be labeled "Hazardous Waste" and should clearly identify the contents, including "Methyl 3-formyl-4-hydroxybenzoate" and any other chemicals it may be mixed with. The label should also include the relevant hazard pictograms (e.g., exclamation mark for irritant and health hazard).

  • Incompatible Wastes: Do not mix Methyl 3-formyl-4-hydroxybenzoate waste with incompatible materials such as strong oxidizing agents, strong bases, or reactive metals.[1][3] Store acids and bases separately.

2. Handling and Transfer:

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE as detailed in the table above.

  • Ventilation: Conduct all transfers of the solid waste into the designated container within a certified chemical fume hood to avoid inhalation of dust particles.

  • Spill Management: In case of a spill, do not dry sweep. Carefully scoop the solid material into a container. The area should then be decontaminated with a suitable solvent (e.g., ethanol) and wiped clean. All materials used for spill cleanup must also be disposed of as hazardous waste.

3. Storage of Waste:

  • Secure Storage: Keep the hazardous waste container tightly closed when not in use.

  • Designated Area: Store the waste container in a designated, well-ventilated, and secure satellite accumulation area away from general laboratory traffic.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

4. Final Disposal:

  • Professional Disposal Service: Methyl 3-formyl-4-hydroxybenzoate waste must be disposed of through a licensed hazardous waste disposal company.[4][5][6] Do not dispose of this chemical down the drain or in the regular trash.

  • Documentation: Maintain a log of the accumulated waste, including the chemical name, quantity, and date of addition to the waste container. This documentation will be required by the waste disposal service.

  • Container Pickup: Once the waste container is full or has been in storage for the maximum allowed time per institutional and local regulations, arrange for its collection by the professional disposal service.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Methyl 3-formyl-4-hydroxybenzoate.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Have Methyl 3-formyl-4-hydroxybenzoate Waste ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat, Dust Mask start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Select Labeled, Compatible Solid Organic Waste Container fume_hood->waste_container transfer Carefully Transfer Waste to Container waste_container->transfer seal Securely Seal Container transfer->seal spill Spill Occurs transfer->spill storage_area Store in Designated Satellite Accumulation Area seal->storage_area secondary_containment Use Secondary Containment storage_area->secondary_containment disposal_service Arrange for Pickup by Licensed Waste Disposal Service secondary_containment->disposal_service end End: Proper Disposal Completed disposal_service->end cleanup Follow Spill Cleanup Procedure spill->cleanup Yes cleanup->transfer Collect Cleanup Debris as Hazardous Waste

Caption: Disposal workflow for Methyl 3-formyl-4-hydroxybenzoate.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.